Product packaging for Amg-548(Cat. No.:CAS No. 864249-60-5)

Amg-548

Cat. No.: B1667037
CAS No.: 864249-60-5
M. Wt: 461.6 g/mol
InChI Key: RQVKVJIRFKVPBF-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AMG-548 is a small molecule drug with a maximum clinical trial phase of I.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H27N5O B1667037 Amg-548 CAS No. 864249-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S)-2-amino-3-phenylpropyl]amino]-3-methyl-5-naphthalen-2-yl-6-pyridin-4-ylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O/c1-34-28(35)26(24-12-11-21-9-5-6-10-23(21)18-24)27(22-13-15-31-16-14-22)33-29(34)32-19-25(30)17-20-7-3-2-4-8-20/h2-16,18,25H,17,19,30H2,1H3,(H,32,33)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVKVJIRFKVPBF-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=C(N=C1NC[C@H](CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347617
Record name 2-{[(2S)-2-Amino-3-phenylpropyl]amino}-3-methyl-5-(2-naphthyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864249-60-5
Record name AMG 548
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864249605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(2S)-2-Amino-3-phenylpropyl]amino}-3-methyl-5-(2-naphthyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 864249-60-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMG-548
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGR0H531I4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AMG-548

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AMG-548 is a potent and selective, orally active small molecule inhibitor primarily targeting the p38α mitogen-activated protein kinase (MAPK).[1] The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli and cellular stresses, including inflammatory cytokines, and plays a pivotal role in the regulation of inflammatory responses.[2] Specifically, p38α is involved in the biosynthesis of key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β), at both the transcriptional and translational levels.[2] Due to its central role in inflammation, p38α has been a key target for the development of anti-inflammatory therapeutics. This compound has demonstrated efficacy in both acute and chronic preclinical models of arthritis. This guide provides a detailed overview of the mechanism of action of this compound, its selectivity profile, and its effects on relevant signaling pathways, supported by available quantitative data and experimental methodologies.

Primary Mechanism of Action: Inhibition of p38α MAPK Signaling

The principal mechanism of action of this compound is the potent and selective inhibition of p38α kinase.[2] By binding to p38α, this compound blocks its kinase activity, thereby preventing the phosphorylation of downstream substrates. This interruption of the signaling cascade leads to the suppression of pro-inflammatory cytokine production.

The p38α signaling pathway is typically activated by cellular stresses and inflammatory stimuli such as lipopolysaccharides (LPS).[2] This activation leads to a cascade of phosphorylation events that ultimately result in the enhanced transcription and translation of genes encoding inflammatory mediators. This compound's inhibition of p38α effectively mitigates these downstream effects. In human whole blood, this compound has been shown to potently inhibit the production of several key cytokines, including LPS-stimulated TNFα and IL-1β, as well as TNFα-induced IL-8 and IL-1β-induced IL-6.[1][3]

p38_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear Stress_Stimuli Stress Stimuli (e.g., LPS, UV, Cytokines) Upstream_Kinases Upstream Kinases (MKK3/6) Stress_Stimuli->Upstream_Kinases Activates p38a p38α Upstream_Kinases->p38a Phosphorylates Downstream_Substrates Downstream Substrates (e.g., MK2) p38a->Downstream_Substrates Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) Downstream_Substrates->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Inflammatory_Cytokines Inflammatory Cytokines (TNFα, IL-1β, IL-6, IL-8) Gene_Expression->Inflammatory_Cytokines AMG_548 This compound AMG_548->p38a Inhibits

Figure 1: p38α MAPK Signaling Pathway Inhibition by this compound.

Off-Target Activity: Inhibition of Wnt/β-catenin Signaling

In addition to its primary target, this compound has been observed to inhibit the Wnt/β-catenin signaling pathway.[2] This activity is not due to direct interaction with components of the Wnt pathway but is rather a consequence of cross-reactivity with other kinases.[2] Specifically, this compound directly inhibits Casein Kinase 1 isoforms δ (CKIδ) and ε (CKIε).[1][2]

In the canonical Wnt pathway, CKI plays a crucial role in the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. While CKI's role in this complex is context-dependent, its inhibition by this compound has been shown to disrupt the normal regulation of β-catenin. The concentration of this compound required to inhibit CKIδ/ε in cellular assays closely corresponds to the concentration needed to inhibit Wnt/β-catenin signaling, supporting this as the mechanism for the observed off-target effect.[2]

wnt_pathway cluster_wnt_off Wnt OFF State cluster_wnt_on Wnt ON State / Effect of this compound Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CKI) Beta_Catenin_P Phosphorylated β-catenin Destruction_Complex->Beta_Catenin_P Phosphorylates Beta_Catenin_Stable Stable β-catenin Proteasome Proteasomal Degradation Beta_Catenin_P->Proteasome Targets for Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP Receptors Wnt_Ligand->Frizzled_LRP Binds Dvl Dishevelled (Dvl) Frizzled_LRP->Dvl Activates Dvl->Destruction_Complex Inhibits TCF_LEF TCF/LEF Beta_Catenin_Stable->TCF_LEF Translocates to nucleus and co-activates Target_Gene_Expression Target Gene Expression TCF_LEF->Target_Gene_Expression AMG_548 This compound CKI CKIδ/ε AMG_548->CKI Inhibits

Figure 2: Wnt/β-catenin Signaling and Off-Target Inhibition by this compound.

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been characterized through various in vitro assays. The data below summarizes its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against its primary target, related kinases, and its functional effect on cytokine production.

Target ClassSpecific TargetParameterValue (nM)Reference(s)
p38 MAPK Isoforms p38αKi0.5[1][3]
IC500.5[2]
p38βKi3.6[3]
IC503.6[2]
p38γKi2600[1][3]
IC502600[2]
p38δKi4100[1][3]
IC504100[2]
JNK Isoforms JNK1Ki11480[3]
JNK2Ki39[1][3]
JNK3Ki61[1][3]
Cytokine Production LPS-stimulated TNFαIC503[1][3]
(in human whole blood) LPS-stimulated IL-1βIC507[1][3]
TNFα-induced IL-8IC500.7[1][3]
IL-1β-induced IL-6IC501.3[1][3]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of biochemical and cell-based assays. While detailed, step-by-step protocols are proprietary to the conducting laboratories, the methodologies employed are standard within the field of drug discovery and pharmacology.

Kinase Inhibition Assays (for Ki and IC50 determination):

  • Objective: To quantify the potency and selectivity of this compound against a panel of purified kinases.

  • General Methodology: These assays typically involve incubating the purified kinase, a specific substrate (often a peptide), and a phosphate donor (ATP, usually radiolabeled) with varying concentrations of the inhibitor (this compound). The kinase activity is measured by quantifying the amount of phosphorylated substrate. The data is then plotted against inhibitor concentration to calculate the IC50 value. Ki values are subsequently derived from the IC50 values using the Cheng-Prusoff equation, which also accounts for the ATP concentration.

Human Whole Blood Assays (for cytokine inhibition):

  • Objective: To assess the functional activity of this compound in a physiologically relevant ex vivo system.

  • General Methodology: Freshly drawn human whole blood is pre-incubated with various concentrations of this compound. The blood is then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines like TNFα and IL-1β.[1][3] Alternatively, the blood can be stimulated with TNFα or IL-1β to measure the production of downstream cytokines like IL-8 or IL-6, respectively.[1][3] After a specified incubation period, the plasma is separated, and the concentration of the target cytokine is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

Wnt/β-catenin Signaling Assays:

  • Objective: To measure the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.

  • General Methodology:

    • Luciferase Reporter Gene Assay (e.g., SuperTOPflash): This assay utilizes a cell line (e.g., U2OS-EFC) that has been engineered to contain a luciferase reporter gene under the control of a promoter with TCF/LEF binding sites.[2] When the Wnt pathway is active, β-catenin activates transcription from this promoter, leading to the production of luciferase. The cells are treated with this compound, and the pathway is stimulated. The amount of light produced by the luciferase enzyme is then measured, with a decrease in luminescence indicating inhibition of the pathway.

    • Enzyme Fragment Complementation (EFC) Assay: This is a cell-based assay used to monitor protein-protein interactions or, in an antagonistic format, the disruption of such interactions.[2] It was used to confirm the inhibition of Wnt/β-catenin signaling by this compound.[2]

In Vivo Efficacy Models:

  • Objective: To evaluate the therapeutic potential of this compound in animal models of inflammatory diseases.

  • General Methodology: this compound has been tested in models such as LPS-induced TNFα production in mice and collagen-induced or adjuvant-induced arthritis in rats.[3] These models involve inducing an inflammatory state in the animals and then administering this compound. The efficacy of the compound is assessed by measuring reductions in disease-specific endpoints, such as levels of circulating TNFα or clinical scores of arthritis (e.g., paw swelling).

Conclusion

This compound is a highly potent and selective inhibitor of p38α MAPK, a key regulator of inflammatory responses. Its primary mechanism of action involves the direct inhibition of p38α kinase activity, leading to a significant reduction in the production of major pro-inflammatory cytokines. While it demonstrates remarkable selectivity for p38α over other p38 isoforms, it also exhibits off-target activity against CKIδ/ε, resulting in the inhibition of the Wnt/β-catenin signaling pathway. The comprehensive characterization of this compound through a variety of in vitro, ex vivo, and in vivo experimental models underscores its potential as a modulator of inflammatory processes.

References

The Discovery of AMG-548: A Potent and Selective p38α Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and preclinical characterization of AMG-548, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). p38α is a critical node in the cellular signaling pathways that drive inflammatory responses, making it a key therapeutic target for a range of autoimmune and inflammatory diseases. This compound emerged from drug discovery efforts as a highly selective molecule with significant potential for modulating the production of pro-inflammatory cytokines. This whitepaper consolidates the available quantitative data on the biochemical and cellular activity of this compound, details the likely experimental methodologies employed in its evaluation, and visualizes the pertinent biological pathways and experimental workflows. While the clinical development of this compound was discontinued in the preclinical phase, the information surrounding its discovery offers valuable insights into the strategies for targeting p38α and the challenges associated with developing kinase inhibitors for chronic inflammatory diseases.

Introduction: p38α MAPK as a Therapeutic Target

The p38 MAP kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to external stresses, such as inflammatory cytokines, UV radiation, and osmotic shock.[1] Of the four isoforms (α, β, γ, and δ), p38α is the most ubiquitously expressed and has been extensively implicated in the inflammatory cascade.[2] Activation of p38α triggers a downstream signaling cascade that ultimately leads to the increased production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3] Consequently, the inhibition of p38α has been a major focus of drug discovery programs aimed at developing novel oral anti-inflammatory agents.

This compound was developed by Amgen as a potent and selective inhibitor of p38α.[4] While detailed primary publications on the discovery and structure-activity relationship (SAR) of this compound are not publicly available, likely due to its discontinuation in preclinical development, a significant amount of data regarding its in vitro and in vivo activity has been disseminated through scientific literature and commercial suppliers. This document aims to collate and present this information in a structured and technically detailed format.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and cellular activity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseInhibition Constant (Ki)IC50
p38α0.5 nM[5]0.5 nM
p38β3.6 nM3.6 nM
p38γ2600 nM[5]2600 nM
p38δ4100 nM[5]4100 nM
JNK239 nM[5]-
JNK361 nM[5]-

Data compiled from multiple sources, as cited.

Table 2: Cellular Inhibitory Activity of this compound in Human Whole Blood Assays
StimulusCytokine MeasuredIC50
LPSTNFα3 nM[5]
LPSIL-1β7 nM[5]
TNFαIL-80.7 nM[5]
IL-1βIL-61.3 nM[5]

Data from MedChemExpress.[5]

Table 3: Pharmacokinetic Parameters of this compound
SpeciesBioavailability (F)Half-life (t1/2)
Rat62%4.6 hours
Dog47%7.3 hours

Data from MedChemExpress.[5]

Experimental Protocols

The following sections detail the likely methodologies for the key experiments used to characterize this compound, based on standard industry practices and available literature.

p38α Kinase Assay (In Vitro)

Objective: To determine the direct inhibitory activity of this compound on the p38α kinase enzyme.

Methodology:

  • Reagents: Recombinant human p38α enzyme, a suitable substrate (e.g., ATF-2), ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA), and this compound at various concentrations.

  • Procedure: a. The p38α enzyme is pre-incubated with varying concentrations of this compound in the assay buffer in a 96- or 384-well plate. b. The kinase reaction is initiated by the addition of a mixture of the substrate and ATP. c. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
    • Luminescent assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced, which correlates with kinase activity.
    • Fluorescence-based assay: Using a phospho-specific antibody labeled with a fluorescent probe.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

LPS-Induced TNFα Production in Human Whole Blood (Ex Vivo)

Objective: To assess the potency of this compound in a more physiologically relevant cellular context.

Methodology:

  • Sample Collection: Fresh human whole blood is collected from healthy volunteers into heparinized tubes.

  • Procedure: a. The whole blood is pre-incubated with various concentrations of this compound for a specified time (e.g., 30-60 minutes) at 37°C. b. Lipopolysaccharide (LPS) is added to the blood samples to stimulate the production of TNFα. c. The samples are incubated for a further period (e.g., 4-6 hours) at 37°C. d. The reaction is stopped by centrifugation, and the plasma supernatant is collected.

  • Quantification: The concentration of TNFα in the plasma is measured using a commercially available ELISA kit.

  • Data Analysis: The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in TNFα production compared to the vehicle control.

Collagen-Induced Arthritis (CIA) in Rodents (In Vivo)

Objective: To evaluate the efficacy of this compound in a preclinical animal model of rheumatoid arthritis.

Methodology:

  • Animal Model: Male DBA/1 mice are typically used for this model.

  • Induction of Arthritis: a. An initial immunization is performed by intradermal injection of an emulsion of bovine type II collagen and complete Freund's adjuvant at the base of the tail. b. A booster injection of collagen in incomplete Freund's adjuvant is given 21 days after the primary immunization.

  • Treatment: a. This compound is formulated for oral administration. b. Dosing is initiated either prophylactically (before the onset of disease) or therapeutically (after the appearance of clinical signs of arthritis). c. The compound is administered daily at various doses for a defined period (e.g., 14-28 days).

  • Efficacy Assessment: a. Clinical Scoring: The severity of arthritis in each paw is scored based on erythema and swelling (e.g., on a scale of 0-4). b. Histopathology: At the end of the study, the joints are collected, and histological sections are prepared to assess inflammation, cartilage destruction, and bone erosion. c. Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines and other relevant biomarkers.

  • Data Analysis: The clinical scores, histological parameters, and biomarker levels are compared between the this compound-treated groups and the vehicle-treated control group to determine the efficacy of the compound.

Mandatory Visualizations

Signaling Pathway

p38_signaling_pathway Stress Stress Stimuli (LPS, Cytokines, UV) TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38alpha p38α MKK3_6->p38alpha MK2 MK2 p38alpha->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38alpha->Transcription_Factors mRNA_Stabilization mRNA Stabilization Proteins MK2->mRNA_Stabilization Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Cytokine_Production Cytokine Production (TNFα, IL-1β, IL-6) mRNA_Stabilization->Cytokine_Production Gene_Expression->Cytokine_Production AMG548 This compound AMG548->p38alpha

Caption: The p38α MAPK signaling cascade in inflammation.

Experimental Workflow

experimental_workflow start Start: Compound Synthesis and Characterization in_vitro_kinase In Vitro Kinase Assay (p38α, β, γ, δ) start->in_vitro_kinase selectivity_panel Kinase Selectivity Panel (>36 kinases) start->selectivity_panel cellular_assay Human Whole Blood Assay (LPS-induced TNFα) in_vitro_kinase->cellular_assay in_vivo_pk In Vivo Pharmacokinetics (Rat, Dog) cellular_assay->in_vivo_pk selectivity_panel->cellular_assay in_vivo_efficacy In Vivo Efficacy (Collagen-Induced Arthritis Model) in_vivo_pk->in_vivo_efficacy lead_candidate Lead Candidate Selection: This compound in_vivo_efficacy->lead_candidate discontinued Preclinical Development (Discontinued) lead_candidate->discontinued

Caption: A representative drug discovery workflow for a p38 inhibitor.

Discussion and Conclusion

The discovery of this compound represents a significant effort in the development of small molecule inhibitors targeting the p38α MAPK pathway for the treatment of inflammatory diseases. The available data clearly demonstrate that this compound is a highly potent and selective inhibitor of p38α, with excellent activity in cellular assays that mimic the inflammatory environment. Its oral bioavailability and efficacy in a preclinical model of rheumatoid arthritis further underscored its potential as a therapeutic agent.

Despite these promising preclinical characteristics, the development of this compound was discontinued. While the specific reasons for this have not been publicly disclosed, the broader landscape of p38 inhibitor development offers some potential insights. Many p38 inhibitors have faced challenges in clinical trials, including lack of efficacy and off-target toxicities. It is possible that unforeseen safety signals emerged during later-stage preclinical toxicology studies of this compound.

References

The Selective Inhibition of p38 MAPK Isoforms by AMG-548: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of AMG-548, a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress, making them a key therapeutic target for a range of inflammatory diseases. Understanding the precise interaction of inhibitors like this compound with the different p38 isoforms—p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13)—is critical for developing targeted therapies with improved efficacy and reduced off-target effects.

Quantitative Selectivity Profile of this compound

This compound demonstrates a high degree of selectivity for the p38α isoform. The inhibitory activity, expressed as the inhibition constant (Ki), reveals a sub-nanomolar affinity for p38α, with significantly lower affinity for the other isoforms, particularly γ and δ. This selectivity is crucial as the α isoform is considered the primary mediator of the inflammatory response.[1][2]

The compound is a potent and selective inhibitor of p38α with a Ki of 0.5 nM.[3] It shows slight selectivity over p38β (Ki=36 nM) and demonstrates over 1000-fold selectivity against p38γ (Ki=2600 nM) and p38δ (Ki=4100 nM).[3][4] This profile underscores its utility as a specific tool for interrogating p38α-driven signaling.

Table 1: this compound Inhibition Constants (Ki) Across p38 Isoforms

Target IsoformKi (nM)Fold Selectivity vs. p38α
p38α (MAPK14) 0.51x
p38β (MAPK11) 3.6 - 36~7-72x
p38γ (MAPK12) 2600~5200x
p38δ (MAPK13) 4100~8200x

Data compiled from multiple sources.[3][4][5]

Beyond the p38 family, this compound has shown modest activity against JNK2 (Ki=39 nM) and JNK3 (Ki=61 nM).[4] It has also been reported to inhibit Wnt signaling through direct inhibition of Casein kinase 1 (CK1) isoforms δ and ε.[4][5] In a more physiologically relevant context, this compound is extremely potent in inhibiting TNFα production stimulated by lipopolysaccharide (LPS) in human whole blood, with a reported IC50 of 3 nM.[3][4]

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade. It is typically activated by cellular stressors and inflammatory cytokines.[6][7] This activation begins with a MAP kinase kinase kinase (MAP3K), such as TAK1 or ASK1, which phosphorylates and activates a MAP kinase kinase (MAP2K), predominantly MKK3 and MKK6.[8] These MAP2Ks then dually phosphorylate a conserved Thr-Gly-Tyr (TGY) motif in the activation loop of p38 MAPKs, leading to their activation.[6] Once active, p38 kinases phosphorylate a variety of downstream targets, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, regulating the expression of inflammatory cytokines and other stress-response genes.[8] this compound acts by directly inhibiting the kinase activity of p38α, thereby blocking this downstream signaling.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects stimuli Stress / Cytokines (UV, TNFα, IL-1β) map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k P p38a p38α map2k->p38a P p38_other p38β, γ, δ map2k->p38_other P substrates Substrates (MK2, ATF-2, etc.) p38a->substrates P response Inflammatory Response Gene Expression substrates->response inhibitor This compound inhibitor->p38a workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detect 3. Signal Detection cluster_analysis 4. Data Analysis prep_inhibitor Serial Dilution of this compound plate_setup Dispense Inhibitor/ Vehicle to Plate prep_inhibitor->plate_setup prep_enzyme Prepare p38 Isoform Solutions add_enzyme Add Enzyme & Pre-incubate prep_enzyme->add_enzyme prep_atp Prepare Substrate/ATP Mix start_reaction Initiate Reaction with Substrate/ATP prep_atp->start_reaction plate_setup->add_enzyme add_enzyme->start_reaction incubate Incubate at RT (e.g., 60 min) start_reaction->incubate stop_reaction Stop Reaction & Deplete ATP incubate->stop_reaction develop_signal Add Detection Reagent (Luminescence) stop_reaction->develop_signal read_plate Read Plate develop_signal->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

References

The Role of AMG-548 in Inflammatory Cytokine Production: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AMG-548 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade that responds to stress stimuli and drives inflammation.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on inflammatory cytokine production, and the experimental methodologies used to ascertain these effects.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively targeting the p38α MAPK. The p38 MAPK family, consisting of isoforms α, β, γ, and δ, is integral to the inflammatory process.[1] By inhibiting p38α, this compound effectively disrupts the downstream signaling that leads to the biosynthesis of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1 beta (IL-1β) at both the transcriptional and translational levels.[2]

Quantitative Data on Kinase Selectivity and Cytokine Inhibition

The efficacy of this compound is underscored by its high selectivity for p38α over other kinases and its potent inhibition of inflammatory cytokine production. The following tables summarize the key quantitative data available for this compound.

Table 1: Kinase Inhibitory Potency of this compound

Kinase TargetInhibition Constant (Ki)
p38α0.5 nM[1][4]
p38β3.6 nM[1]
p38γ2,600 nM[1][4]
p38δ4,100 nM[1][4]
JNK111,480 nM[1]
JNK239 nM[1][4]
JNK361 nM[1][4]

This table illustrates the high selectivity of this compound for p38α, with significantly lower affinity for other p38 isoforms and modest interaction with JNK kinases.

Table 2: In Vitro Inhibition of Inflammatory Cytokine Production by this compound

CytokineStimulusAssay SystemIC50
TNFαLipopolysaccharide (LPS)Human Whole Blood3 nM[1][4]
IL-1βLipopolysaccharide (LPS)Human Whole Blood7 nM[1][4]
IL-8Tumor Necrosis Factor-alpha (TNFα)Human Whole Blood0.7 nM[1][4]
IL-6Interleukin-1 beta (IL-1β)Human Whole Blood1.3 nM[1][4]

This table demonstrates the potent inhibitory effect of this compound on the production of several key inflammatory cytokines in a physiologically relevant human whole blood assay.

Signaling Pathway of this compound Action

The following diagram illustrates the simplified signaling cascade leading to inflammatory cytokine production and the point of intervention by this compound.

AMG548_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor LPS LPS LPS->Receptor Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Receptor Upstream Kinases Upstream Kinases Receptor->Upstream Kinases p38_alpha p38α Upstream Kinases->p38_alpha Transcription Factors Transcription Factors p38_alpha->Transcription Factors AMG_548 This compound AMG_548->p38_alpha Gene Transcription Gene Transcription Transcription Factors->Gene Transcription Inflammatory Cytokine Production Inflammatory Cytokine Production Gene Transcription->Inflammatory Cytokine Production mRNA

Caption: p38α MAPK signaling pathway and this compound inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines a general protocol for a key experiment used to characterize the activity of this compound.

Protocol: In Vitro Human Whole Blood Assay for Cytokine Inhibition

  • Objective: To determine the potency of this compound in inhibiting the production of inflammatory cytokines in a human whole blood matrix.

  • Materials:

    • Freshly drawn human whole blood from healthy donors.

    • This compound stock solution (in DMSO).

    • Lipopolysaccharide (LPS) from E. coli (for TNFα and IL-1β induction).

    • Recombinant human TNFα (for IL-8 induction).

    • Recombinant human IL-1β (for IL-6 induction).

    • Phosphate-buffered saline (PBS).

    • RPMI 1640 cell culture medium.

    • ELISA kits for human TNFα, IL-1β, IL-8, and IL-6.

    • 96-well cell culture plates.

    • CO2 incubator.

  • Methodology:

    • Prepare serial dilutions of this compound in RPMI 1640 medium.

    • Dispense 180 µL of human whole blood into each well of a 96-well plate.

    • Add 10 µL of the diluted this compound or vehicle control (DMSO in RPMI 1640) to the respective wells and pre-incubate for 30 minutes at 37°C in a 5% CO2 incubator.

    • Prepare the stimulating agent (LPS, TNFα, or IL-1β) at 10x the final desired concentration in RPMI 1640.

    • Add 10 µL of the stimulating agent to the appropriate wells. Include unstimulated control wells.

    • Incubate the plates for 4-24 hours (optimize for each cytokine) at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plates to pellet the blood cells.

    • Collect the plasma supernatant for cytokine analysis.

    • Quantify the concentration of each cytokine (TNFα, IL-1β, IL-8, IL-6) in the plasma samples using specific ELISA kits according to the manufacturer's instructions.

    • Calculate the percent inhibition of cytokine production for each concentration of this compound relative to the vehicle-treated, stimulated control.

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Blood_Collection Collect Human Whole Blood Dispense_Blood Dispense Blood into 96-well Plate Blood_Collection->Dispense_Blood AMG548_Dilution Prepare Serial Dilutions of this compound Pre_incubation Add this compound/ Vehicle & Pre-incubate AMG548_Dilution->Pre_incubation Stimulant_Prep Prepare Stimulating Agent (LPS, etc.) Stimulation Add Stimulating Agent Stimulant_Prep->Stimulation Dispense_Blood->Pre_incubation Pre_incubation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Centrifugation Centrifuge Plate Incubation->Centrifugation Supernatant_Collection Collect Plasma Supernatant Centrifugation->Supernatant_Collection ELISA Quantify Cytokines (ELISA) Supernatant_Collection->ELISA IC50_Calculation Calculate IC50 ELISA->IC50_Calculation

Caption: Workflow for in vitro cytokine inhibition assay.

In Vivo Efficacy

Beyond its potent in vitro activity, this compound has demonstrated significant efficacy in animal models of inflammatory diseases. It has been shown to be protective in mice against LPS-induced TNFα production and effective in rat models of collagen-induced and adjuvant-induced arthritis.[1] These findings highlight the translational potential of this compound from in vitro cytokine inhibition to in vivo anti-inflammatory effects.

Conclusion

This compound is a highly potent and selective inhibitor of p38α MAPK that effectively suppresses the production of key inflammatory cytokines. Its well-characterized mechanism of action, supported by robust in vitro and in vivo data, establishes it as a significant molecule of interest for the development of novel anti-inflammatory therapeutics. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area.

References

The Potent and Selective p38α MAPK Inhibitor: A Technical Overview of AMG-548

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AMG-548, a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK) signaling pathway. This document consolidates available preclinical data, outlines detailed experimental methodologies for key assays, and visualizes the intricate signaling pathways and experimental workflows.

Core Concepts: this compound and the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[1] Activation of this pathway, particularly the p38α isoform, plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2] Consequently, inhibitors of p38α MAPK have been pursued as therapeutic agents for a range of inflammatory diseases.[2]

This compound, developed by Amgen, emerged as a highly potent and selective small molecule inhibitor of p38α MAPK.[2][3] Preclinical studies have demonstrated its ability to effectively suppress the production of key inflammatory mediators, highlighting its therapeutic potential.[4]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against p38 MAPK isoforms and a broader panel of kinases, as well as its functional potency in a cellular context.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseInhibition Constant (Ki) (nM)
p38α (MAPK14)0.5[4]
p38β (MAPK11)3.6[5]
p38γ (MAPK12)2600[5]
p38δ (MAPK13)4100[5]
JNK2 (MAPK9)39
JNK3 (MAPK10)61
JNK1 (MAPK8)11,480[4]
Over 35 other kinases>1000-fold selectivity

Table 2: Cellular Inhibitory Activity of this compound

AssayIC50 (nM)
LPS-stimulated TNF-α production (human whole blood)3[6]
LPS-stimulated IL-1β production (human whole blood)7
TNF-α induced IL-8 production (human whole blood)0.7
IL-1β induced IL-6 production (human whole blood)1.3

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the p38α MAPK signaling cascade. The following diagram illustrates the canonical p38 MAPK pathway and the point of intervention by this compound.

p38_MAPK_Pathway p38 MAPK Signaling Pathway Cytokines Cytokines (e.g., TNF-α, IL-1β) MAP3K MAP3K (e.g., TAK1, ASK1) Cytokines->MAP3K Stress Cellular Stress (e.g., UV, Osmotic Shock) Stress->MAP3K LPS LPS LPS->MAP3K MKK3_6 MKK3/MKK6 MAP3K->MKK3_6 p38alpha p38α MKK3_6->p38alpha MK2 MAPKAPK2 (MK2) p38alpha->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38alpha->TranscriptionFactors GeneExpression Gene Expression MK2->GeneExpression TranscriptionFactors->GeneExpression CytokineProduction Pro-inflammatory Cytokine Production (TNF-α, IL-1β) GeneExpression->CytokineProduction Inflammation Inflammation CytokineProduction->Inflammation AMG548 This compound AMG548->p38alpha

Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

While the precise, proprietary protocols for the preclinical evaluation of this compound are not publicly available, this section provides detailed, representative methodologies for the key assays used to characterize p38 MAPK inhibitors.

In Vitro p38α Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against purified p38α kinase.

kinase_assay_workflow Workflow: In Vitro p38α Kinase Inhibition Assay prep 1. Reagent Preparation - Dilute this compound to various concentrations. - Prepare assay buffer with purified p38α enzyme. - Prepare substrate (e.g., ATF2) and ATP solution. incubation 2. Kinase Reaction - Add this compound dilutions to microplate wells. - Add p38α enzyme solution. - Initiate reaction by adding substrate/ATP mix. - Incubate at 30°C for 60 minutes. prep->incubation termination 3. Reaction Termination - Stop the reaction by adding a solution containing EDTA or a specific kinase inhibitor. incubation->termination detection 4. Signal Detection - Add detection reagents (e.g., ADP-Glo™). - Incubate to allow for signal development. - Measure luminescence or fluorescence. termination->detection analysis 5. Data Analysis - Plot signal intensity against inhibitor concentration. - Determine the IC50 value using a non-linear regression curve fit. detection->analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • A stock solution of this compound is prepared in 100% DMSO and serially diluted to create a concentration gradient.

    • Recombinant human p38α enzyme is diluted in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • A substrate solution is prepared containing a specific p38α substrate, such as ATF2, and ATP at a concentration close to its Km for p38α.

  • Kinase Reaction:

    • The serially diluted this compound is added to the wells of a 384-well plate.

    • The diluted p38α enzyme is then added to each well.

    • The kinase reaction is initiated by the addition of the substrate/ATP mixture.

    • The plate is incubated at 30°C for a defined period, typically 30-60 minutes, to allow for substrate phosphorylation.

  • Signal Detection:

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • The plate is read on a luminometer.

  • Data Analysis:

    • The luminescent signal is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

Kinase Selectivity Profiling

To determine the selectivity of this compound, its inhibitory activity is assessed against a broad panel of other protein kinases.

Detailed Methodology:

  • Assay Panel: A large panel of purified protein kinases (e.g., >100) is utilized.

  • Inhibition Screening: this compound is typically tested at a fixed, high concentration (e.g., 1 or 10 µM) against each kinase in the panel. The assay format for each kinase is similar to the p38α inhibition assay described above, using the respective optimal substrates and ATP concentrations for each enzyme.

  • Data Expression: The results are expressed as the percentage of inhibition of each kinase's activity at the tested concentration of this compound.

  • Follow-up IC50/Ki Determination: For any kinases that show significant inhibition (e.g., >50%) in the initial screen, a full dose-response curve is generated to determine the precise IC50 or Ki value, as was done for the p38 isoforms and JNKs.

LPS-Stimulated TNF-α Release in Human Whole Blood

This ex vivo assay measures the functional consequence of p38α inhibition by quantifying the reduction in the production of the inflammatory cytokine TNF-α in a physiologically relevant matrix.

tnf_assay_workflow Workflow: LPS-Stimulated TNF-α Release Assay blood_collection 1. Blood Collection - Collect fresh human blood into heparinized tubes. preincubation 2. Compound Incubation - Aliquot blood into tubes. - Add serial dilutions of this compound. - Pre-incubate for 30-60 minutes at 37°C. blood_collection->preincubation stimulation 3. LPS Stimulation - Add Lipopolysaccharide (LPS) to each tube to a final concentration of 10-100 ng/mL. - Incubate for 4-6 hours at 37°C. preincubation->stimulation plasma_separation 4. Plasma Collection - Centrifuge the tubes to pellet the blood cells. - Carefully collect the plasma supernatant. stimulation->plasma_separation elisa 5. TNF-α Quantification - Measure the concentration of TNF-α in the plasma samples using a specific ELISA kit. plasma_separation->elisa analysis 6. Data Analysis - Plot TNF-α concentration against inhibitor concentration. - Determine the IC50 value. elisa->analysis

Caption: Workflow for a human whole blood TNF-α release assay.

Detailed Methodology:

  • Blood Collection and Preparation:

    • Fresh human venous blood is collected from healthy donors into tubes containing an anticoagulant, typically heparin.

    • The blood is used within 2 hours of collection.

  • Compound Treatment:

    • The whole blood is aliquoted into 96-well plates or tubes.

    • Serial dilutions of this compound (or vehicle control) are added to the blood and mixed gently.

    • The samples are pre-incubated with the compound for 30-60 minutes at 37°C.

  • Stimulation:

    • Lipopolysaccharide (LPS) from E. coli is added to the blood samples to a final concentration that elicits a robust TNF-α response (e.g., 10-100 ng/mL).

    • The samples are then incubated for an additional 4-6 hours at 37°C in a humidified incubator.

  • Plasma Collection:

    • Following incubation, the plates or tubes are centrifuged to separate the plasma from the blood cells.

    • The plasma supernatant is carefully collected for analysis.

  • TNF-α Quantification:

    • The concentration of TNF-α in the plasma samples is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • The measured TNF-α concentrations are plotted against the corresponding concentrations of this compound.

    • The IC50 value is calculated by fitting the data to a suitable dose-response model.

Conclusion

This compound is a potent and highly selective inhibitor of p38α MAPK, demonstrating significant activity in both enzymatic and cellular assays. Its ability to potently inhibit the production of key pro-inflammatory cytokines, such as TNF-α and IL-1β, in a human whole blood assay underscores its potential as a therapeutic agent for inflammatory diseases. The data and methodologies presented in this guide provide a technical foundation for researchers and professionals working on the development of p38 MAPK inhibitors and related signaling pathways. Although clinical development of many p38 inhibitors, including this compound, has faced challenges, the compound remains a valuable tool for dissecting the roles of the p38 MAPK pathway in health and disease.[4]

References

AMG-548: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-548 is a potent and selective, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein kinase α (p38α). It has demonstrated significant activity in preclinical models of inflammation and has also been identified as an inhibitor of Wnt/β-catenin signaling through off-target effects on Casein Kinase 1 (CK1) isoforms δ and ε. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental protocols relevant to the study of this compound. The information is intended to support researchers and drug development professionals in their investigation of this compound.

Chemical Properties and Data

This compound is a synthetically derived compound with the CAS Number 864249-60-5. Its core structure is a substituted pyrimidinone. The key chemical and physical properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 864249-60-5
Molecular Formula C₂₉H₂₇N₅O
Molecular Weight 461.56 g/mol
IUPAC Name 2-[[(2S)-2-Amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone
Solubility Soluble to 100 mM in DMSO and 100 mM in ethanol.
Physical Appearance Solid
Storage Store at -20°C

Mechanism of Action

This compound exhibits a dual mechanism of action, primarily acting as a potent inhibitor of p38α and secondarily inhibiting the Wnt/β-catenin signaling pathway.

Inhibition of p38α MAPK Signaling Pathway

This compound is a highly potent and selective inhibitor of p38α, a key enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β). By inhibiting p38α, this compound effectively blocks the downstream signaling events that lead to the expression of these inflammatory mediators.

The inhibitory activity of this compound is highly selective for the α and β isoforms of p38, with significantly lower potency against the γ and δ isoforms.

TargetKᵢ (nM)IC₅₀ (nM)
p38α0.5-
p38β3.6-
p38γ2600-
p38δ4100-
LPS-stimulated TNFα (whole blood)-3

Note: Kᵢ represents the inhibition constant, and IC₅₀ is the half-maximal inhibitory concentration.

p38_MAPK_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Stimuli Inflammatory Stimuli MAP3K MAP3K Inflammatory Stimuli->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38_alpha p38α MKK3/6->p38_alpha Downstream Substrates Downstream Substrates p38_alpha->Downstream Substrates Inflammatory Response Inflammatory Response Downstream Substrates->Inflammatory Response AMG_548 This compound AMG_548->p38_alpha

p38 MAPK Signaling Pathway Inhibition by this compound
Inhibition of Wnt/β-catenin Signaling Pathway

In addition to its on-target p38α inhibition, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[1][2] This inhibition is not a direct effect on the core components of the Wnt pathway but is due to the cross-reactivity of this compound with Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). These kinases are involved in the phosphorylation and subsequent degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway. By inhibiting CK1δ/ε, this compound can modulate Wnt-dependent cellular processes.

wnt_beta_catenin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 LRP5/6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1δ/ε) Dishevelled->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation Ubiquitination Ubiquitination & Degradation Beta_Catenin->Ubiquitination Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Accumulation & Translocation AMG_548 This compound AMG_548->Destruction_Complex Inhibits CK1δ/ε TCF/LEF TCF/LEF Beta_Catenin_Nuc->TCF/LEF Gene_Transcription Target Gene Transcription TCF/LEF->Gene_Transcription

Wnt/β-catenin Pathway Inhibition by this compound

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

General Experimental Workflow

The characterization of a kinase inhibitor like this compound typically follows a multi-step process, from initial synthesis and purification to in vitro and cell-based assays, and finally to in vivo studies.

experimental_workflow Start Start Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, HPLC) Synthesis->Characterization Biochemical_Assays In Vitro Biochemical Assays (p38α & CK1δ/ε Kinase Assays) Characterization->Biochemical_Assays Cellular_Assays Cell-Based Assays (Wnt Reporter, Cytokine Release) Biochemical_Assays->Cellular_Assays Data_Analysis Data Analysis (IC₅₀/Kᵢ Determination) Biochemical_Assays->Data_Analysis In_Vivo In Vivo Models (e.g., Arthritis Models) Cellular_Assays->In_Vivo Cellular_Assays->Data_Analysis In_Vivo->Data_Analysis End End Data_Analysis->End

General Experimental Workflow for this compound Characterization
Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from the synthesis of similar pyrido[2,3-d]pyrimidine structures. The synthesis would likely involve a multi-step process culminating in the coupling of the substituted pyrimidinone core with the (2S)-2-amino-3-phenylpropylamino side chain. Key steps would likely include the formation of the pyrimidine ring, followed by functionalization with the naphthalenyl and pyridinyl groups, and finally, the introduction of the chiral side chain.

p38α Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against p38α kinase.

Materials:

  • Recombinant human p38α enzyme

  • ATF2 (Activating Transcription Factor 2) protein substrate

  • ATP (Adenosine triphosphate)

  • This compound

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase buffer, the p38α enzyme, and the this compound dilution (or DMSO for control).

  • Initiate the kinase reaction by adding a mixture of the ATF2 substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Wnt/β-catenin Signaling Inhibition Assay (SuperTOPflash Reporter Assay)

Objective: To assess the inhibitory effect of this compound on Wnt/β-catenin signaling in a cellular context.

Materials:

  • HEK293T cells (or other suitable cell line)

  • SuperTOPflash reporter plasmid (contains TCF/LEF binding sites upstream of a luciferase gene)

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine 2000 or other transfection reagent

  • Wnt3a conditioned media (or recombinant Wnt3a)

  • This compound

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well plates

Procedure:

  • Co-transfect HEK293T cells with the SuperTOPflash and Renilla luciferase plasmids in a 96-well plate.

  • After 24 hours, replace the media with fresh media containing Wnt3a conditioned media (to stimulate the Wnt pathway) and a serial dilution of this compound (or DMSO for control).

  • Incubate the cells for another 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percent inhibition of Wnt signaling for each concentration of this compound and determine the IC₅₀ value.

LPS-Stimulated TNFα Release in Human Whole Blood

Objective: To evaluate the potency of this compound in inhibiting TNFα production in a more physiologically relevant ex vivo model.

Materials:

  • Freshly drawn human whole blood collected in heparinized tubes

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • RPMI 1640 medium

  • 96-well plates

  • Human TNFα ELISA kit

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the whole blood, RPMI 1640 medium, and the this compound dilution (or DMSO for control).

  • Stimulate the blood by adding LPS to a final concentration of 100 ng/mL.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.

  • Centrifuge the plate to pellet the blood cells and collect the plasma supernatant.

  • Measure the concentration of TNFα in the plasma supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNFα release for each concentration of this compound and determine the IC₅₀ value.

Conclusion

This compound is a valuable research tool for studying the roles of p38α and Wnt/β-catenin signaling in various biological processes, particularly in the context of inflammation and cancer. Its high potency and selectivity for p38α make it a suitable probe for dissecting the downstream effects of this kinase. The detailed chemical information and experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and similar molecules. Researchers should be mindful of its off-target effects on CK1δ/ε when interpreting experimental results.

References

The p38α Inhibitor AMG-548: A Technical Guide for Studying Cellular Stress Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AMG-548, a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). This compound serves as a critical tool for investigating the intricate roles of the p38 MAPK signaling pathway in cellular stress responses, inflammation, and disease. This document details the mechanism of action of this compound, provides quantitative data on its activity, outlines detailed experimental protocols for its use, and presents visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of p38α MAPK Signaling

This compound is a potent and selective, orally active inhibitor of p38α MAPK.[1] The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli and cellular stresses, including inflammatory cytokines, osmotic shock, and ultraviolet light.[2] Activation of this pathway plays a crucial role in regulating inflammatory processes. This compound exhibits high selectivity for the p38α isoform over other p38 isoforms and a wide range of other kinases, making it a precise tool for dissecting p38α-specific functions.[2][3]

Beyond its primary target, this compound has been shown to inhibit Wnt/β-catenin signaling. This off-target effect is not due to direct inhibition of p38 but rather through the inhibition of Casein kinase 1 (CK1) isoforms δ and ε, which are involved in the activation of the Wnt/β-catenin pathway.[1][2]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its effects on cytokine production.

Table 1: Inhibitory Activity of this compound against p38 Isoforms and other Kinases

KinaseKᵢ (nM)IC₅₀ (nM)
p38α0.5[1][3]0.5[2]
p38β3.6[3]3.6[2]
p38γ2600[1][3]2600[2]
p38δ4100[1][3]4100[2]
JNK111480-
JNK239[1]-
JNK361[1]-

Table 2: Inhibitory Activity of this compound on Cytokine Production in Human Whole Blood

StimulusCytokine InhibitedIC₅₀ (nM)
LPSTNFα3[1][3]
LPSIL-1β7
TNFαIL-80.7
IL-1βIL-61.3

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

p38_MAPK_pathway cluster_stimuli Cellular Stress / Inflammatory Cytokines cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_substrates Downstream Substrates cluster_response Cellular Response Stress UV, Osmotic Shock, etc. MAPKKK ASK1, TAK1, MEKKs Stress->MAPKKK Cytokines TNFα, IL-1β Cytokines->MAPKKK MKK3_6 MKK3/MKK6 MAPKKK->MKK3_6 p38a p38α MKK3_6->p38a MK2 MAPKAPK2 p38a->MK2 ATF2 ATF2 p38a->ATF2 CellCycle Cell Cycle Regulation p38a->CellCycle Inflammation Inflammation MK2->Inflammation ATF2->Inflammation Apoptosis Apoptosis ATF2->Apoptosis AMG548 This compound AMG548->p38a

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation CK1de CK1δ/ε CK1de->DestructionComplex Activates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes AMG548 This compound AMG548->CK1de

Caption: The Wnt/β-catenin signaling pathway and the off-target inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on cellular stress responses.

p38 MAPK Kinase Assay (In Vitro)

This protocol is adapted from commercially available non-radioactive p38 MAP Kinase Assay Kits.

Objective: To measure the in vitro kinase activity of p38α and the inhibitory effect of this compound.

Materials:

  • Recombinant active p38α enzyme

  • ATF-2 fusion protein (substrate)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • ATP solution

  • This compound

  • Anti-phospho-ATF-2 (Thr71) antibody

  • HRP-conjugated secondary antibody

  • 96-well plates

  • Chemiluminescent substrate

Procedure:

  • Prepare serial dilutions of this compound in Kinase Assay Buffer.

  • In a 96-well plate, add the recombinant p38α enzyme to each well.

  • Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the ATF-2 substrate and ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding an appropriate stop solution (e.g., EDTA-containing buffer).

  • Coat a separate 96-well plate with a capture antibody for the substrate (e.g., anti-GST if using a GST-tagged ATF-2).

  • Transfer the reaction mixture to the coated plate and incubate to allow the substrate to bind.

  • Wash the wells to remove unbound components.

  • Add the anti-phospho-ATF-2 (Thr71) antibody and incubate.

  • Wash the wells and add the HRP-conjugated secondary antibody.

  • After a final wash, add the chemiluminescent substrate and measure the luminescence using a plate reader.

  • Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the inhibitor concentration.

Wnt/β-catenin Reporter Assay

This protocol is based on the widely used TCF/LEF luciferase reporter system.

Objective: To assess the effect of this compound on the transcriptional activity of the Wnt/β-catenin signaling pathway.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • A control plasmid with a constitutively active promoter driving Renilla luciferase (for normalization)

  • Wnt3a conditioned medium or recombinant Wnt3a protein

  • This compound

  • Lipofectamine or other transfection reagent

  • Dual-Luciferase Reporter Assay System

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Pre-incubate for 1-2 hours.

  • Stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a protein. Include a non-stimulated control.

  • Incubate for an appropriate time (e.g., 16-24 hours).

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Determine the effect of this compound on Wnt-induced reporter activity.

LPS-Induced Cytokine Release Assay in Human Whole Blood

Objective: To measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines in a physiologically relevant ex vivo system.

Materials:

  • Freshly drawn human whole blood from healthy donors (using heparin as an anticoagulant)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • RPMI-1640 medium

  • 96-well cell culture plates

  • ELISA kits for TNFα, IL-1β, IL-6, and IL-8

  • CO₂ incubator

Procedure:

  • Prepare serial dilutions of this compound in RPMI-1640 medium.

  • In a 96-well plate, add the diluted this compound or vehicle control.

  • Add fresh human whole blood to each well.

  • Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.

  • Add LPS to the appropriate wells to stimulate cytokine production. Include a non-stimulated control.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Centrifuge the plate to pellet the blood cells.

  • Collect the plasma supernatant.

  • Measure the concentrations of TNFα, IL-1β, IL-6, and IL-8 in the plasma samples using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the IC₅₀ values for this compound for the inhibition of each cytokine.

Collagen-Induced Arthritis (CIA) in Rats

This is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

Objective: To assess the therapeutic effect of this compound on the development and severity of arthritis in a rat model.

Materials:

  • Lewis rats (or another susceptible strain)

  • Bovine type II collagen

  • Incomplete Freund's Adjuvant (IFA)

  • Complete Freund's Adjuvant (CFA) - optional, for some protocols

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calipers for measuring paw thickness

  • Clinical scoring system for arthritis severity

Procedure:

  • Immunization:

    • Prepare an emulsion of bovine type II collagen in IFA.

    • On day 0, immunize the rats with an intradermal injection of the collagen emulsion at the base of the tail.

    • A booster immunization with collagen in IFA may be given on day 7.

  • Treatment:

    • Randomly assign the immunized rats to different treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., methotrexate).

    • Begin oral administration of the assigned treatments daily, starting either prophylactically (before the onset of arthritis) or therapeutically (after the onset of clinical signs).

  • Assessment:

    • Monitor the rats daily for the onset and severity of arthritis.

    • Measure the thickness of the hind paws using calipers every 2-3 days.

    • Score the severity of arthritis in each paw based on a clinical scoring system (e.g., 0 = normal, 4 = severe swelling and redness with ankylosis).

    • Monitor body weight as an indicator of general health.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 21-28), euthanize the rats and collect blood for analysis of inflammatory markers and anti-collagen antibodies.

    • Collect the paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

  • Data Analysis:

    • Compare the arthritis scores, paw thickness, and histological parameters between the different treatment groups to evaluate the efficacy of this compound.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the effects of this compound on cellular stress responses.

experimental_workflow cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis and Interpretation KinaseAssay p38 Kinase Assay IC50 IC₅₀ Determination KinaseAssay->IC50 WntAssay Wnt/β-catenin Reporter Assay WntAssay->IC50 CytokineAssay LPS-Induced Cytokine Release Assay CytokineAssay->IC50 AnimalModel Collagen-Induced Arthritis (CIA) Rat Model Efficacy Assessment of Efficacy (Arthritis Score, Paw Swelling) AnimalModel->Efficacy Histology Histological Analysis AnimalModel->Histology StatisticalAnalysis Statistical Analysis Efficacy->StatisticalAnalysis Histology->StatisticalAnalysis IC50->AnimalModel Mechanism Mechanism of Action Elucidation StatisticalAnalysis->Mechanism Start Start: Characterize this compound Start->KinaseAssay Start->WntAssay Start->CytokineAssay

Caption: A general experimental workflow for the evaluation of this compound.

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound in the context of cellular stress-related diseases such as cancer or inflammatory disorders. The clinical trial data found in public registries for compounds with similar numerical designations, such as VX-548, pertain to different molecules with distinct mechanisms of action. Researchers are advised to consult the latest clinical trial databases for any potential future updates on the clinical development of this compound.

References

AMG-548: A Potent and Selective Tool for Kinase Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

AMG-548 is a potent and selective, orally active small molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] Its high affinity and selectivity for p38α make it a valuable tool for dissecting the roles of this key signaling protein in various cellular processes, including inflammation and cell stress responses. This technical guide provides a comprehensive overview of this compound, including its biochemical activity, its effects on cellular signaling pathways, and detailed protocols for its use in key in vitro and in vivo experiments.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating its high potency and selectivity for p38α. The following tables summarize the key quantitative data available for this compound.

Target KinaseInhibition Constant (Ki) (nM)Reference
p38α (MAPK14)0.5[1]
p38β (MAPK11)3.6 - 36[1]
p38γ (MAPK12)2600[1]
p38δ (MAPK13)4100[1]
JNK239[1]
JNK361[1]

Table 1: In Vitro Inhibitory Activity of this compound against p38 Isoforms and other Kinases. This table showcases the high selectivity of this compound for the α and β isoforms of p38 MAPK.

Cellular AssayIC50 (nM)Reference
LPS-stimulated TNFα release in human whole blood3[1]
LPS-stimulated IL-1β release in human whole blood7[1]
TNFα-induced IL-8 release in human whole blood0.7[1]
IL-1β-induced IL-6 release in human whole blood1.3[1]

Table 2: Cellular Activity of this compound. This table highlights the potent anti-inflammatory effects of this compound in a physiologically relevant human whole blood assay.

Signaling Pathways Modulated by this compound

This compound primarily targets the p38α MAPK signaling pathway. However, it also exhibits off-target effects on the Wnt/β-catenin signaling pathway through its inhibition of Casein Kinase 1 (CK1) isoforms δ and ε.[1][2]

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[3][4][5][6][7] Activation of this pathway leads to the phosphorylation of a wide range of downstream substrates, including other kinases and transcription factors, ultimately regulating processes such as inflammation, apoptosis, and cell differentiation. This compound, by selectively inhibiting p38α, serves as a powerful tool to investigate the specific roles of this isoform in these cellular events.

p38_MAPK_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38_alpha p38α MKK3/6->p38_alpha MK2/3 MK2/3 p38_alpha->MK2/3 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_alpha->Transcription_Factors Inflammation Inflammation MK2/3->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Differentiation Cell Differentiation Transcription_Factors->Cell_Differentiation AMG548 This compound AMG548->p38_alpha

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis.[8][9][10][11][12] In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex" that includes Axin, APC, GSK3β, and CK1. Upon Wnt binding to its receptor, this complex is inhibited, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression. This compound has been shown to inhibit this pathway by directly inhibiting the δ and ε isoforms of CK1.[2]

Wnt_pathway cluster_receptor Wnt Receptor Complex cluster_destruction_complex Destruction Complex cluster_beta_catenin β-catenin Regulation cluster_nucleus Nuclear Events Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Axin Axin Frizzled->Axin LRP5_6->Axin p_beta_catenin p-β-catenin Axin->p_beta_catenin APC APC APC->p_beta_catenin GSK3b GSK3β GSK3b->p_beta_catenin CK1de CK1δ/ε CK1de->p_beta_catenin beta_catenin β-catenin beta_catenin->p_beta_catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Degradation Degradation p_beta_catenin->Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes AMG548 This compound AMG548->CK1de

Caption: Wnt/β-catenin signaling pathway and the off-target inhibition by this compound.

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro potency of this compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., p38α, CK1δ/ε)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • This compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Add 2 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2 µL of the purified kinase solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of product formed using a suitable detection method. For the ADP-Glo™ assay, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes, then add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.[13]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Whole Blood LPS-Stimulated TNF-α Release Assay

This assay measures the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a physiologically relevant setting.[14][15][16][17][18][19][20][21]

Materials:

  • Freshly drawn human whole blood collected in sodium heparin tubes

  • Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

  • This compound stock solution (in DMSO)

  • RPMI 1640 medium

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Prepare serial dilutions of this compound in RPMI 1640 medium.

  • In a 96-well plate, add 20 µL of the diluted this compound or vehicle (DMSO).

  • Add 160 µL of fresh human whole blood to each well.

  • Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes.

  • Prepare a working solution of LPS in RPMI 1640 medium.

  • Add 20 µL of the LPS solution to each well to a final concentration of 10-100 ng/mL. For the unstimulated control, add 20 µL of RPMI 1640 medium.

  • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 1,500 rpm for 10 minutes to pellet the blood cells.

  • Carefully collect the plasma supernatant.

  • Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release for each this compound concentration and determine the IC50 value.

Wnt/β-catenin Luciferase Reporter Gene Assay

This cell-based assay is used to assess the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.[22][23][24][25][26]

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOPflash and FOPflash luciferase reporter plasmids (or a commercially available TCF/LEF reporter kit)

  • A constitutively active Renilla luciferase plasmid (for normalization)

  • Wnt3a conditioned medium or recombinant Wnt3a

  • This compound stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • 96-well cell culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.

  • After 24 hours, seed the transfected cells into a 96-well plate.

  • Allow the cells to adhere for another 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Treat the cells with the diluted this compound or vehicle for 1-2 hours.

  • Stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a for 16-24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percent inhibition of Wnt signaling for each this compound concentration and determine the IC50 value.

Collagen-Induced Arthritis (CIA) in Rats

This in vivo model is widely used to evaluate the efficacy of anti-inflammatory compounds for the treatment of rheumatoid arthritis.[27][28][29][30]

Materials:

  • Male Lewis or Dark Agouti rats (8-10 weeks old)

  • Bovine or porcine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound formulation for oral administration

  • Vehicle control for oral administration

  • Calipers for measuring paw thickness

  • Anesthesia

Procedure:

  • Induction of Arthritis:

    • Prepare an emulsion of type II collagen in CFA (1:1 v/v).

    • On day 0, immunize each rat with an intradermal injection of the emulsion at the base of the tail.

    • On day 7, boost the immunization with an intradermal injection of an emulsion of type II collagen in IFA.

  • Monitoring of Disease Progression:

    • Beginning around day 10, monitor the rats daily for the onset and severity of arthritis.

    • Clinical signs include erythema, swelling, and loss of function of the paws.

    • Measure the thickness of the hind paws daily using calipers.

    • Assign a clinical score to each paw based on the severity of inflammation (e.g., 0 = normal, 4 = severe swelling and redness of the entire paw).

  • Treatment:

    • Once clinical signs of arthritis are evident (e.g., a clinical score of ≥ 1), randomize the animals into treatment and control groups.

    • Administer this compound or vehicle orally once or twice daily at the desired dose.

  • Evaluation of Efficacy:

    • Continue to monitor paw thickness and clinical scores daily throughout the treatment period (typically 14-21 days).

    • At the end of the study, euthanize the animals and collect paws for histological analysis to assess joint damage, inflammation, and cartilage destruction.

    • Blood samples can also be collected to measure inflammatory biomarkers.

  • Data Analysis:

    • Compare the changes in paw thickness and clinical scores between the this compound-treated and vehicle-treated groups to determine the efficacy of the compound.

    • Analyze the histological data to assess the protective effects of this compound on joint integrity.

Experimental Workflow for Characterizing this compound

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound as a kinase research tool.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation Kinase_Assay In Vitro Kinase Assay (p38α, p38β, CK1δ/ε, etc.) Cell_Based_Assay Cell-Based Assays (Whole Blood TNFα, Wnt Reporter) Kinase_Assay->Cell_Based_Assay IC50_Ki Determine IC50/Ki Values Kinase_Assay->IC50_Ki PK_PD Pharmacokinetics & Pharmacodynamics Cell_Based_Assay->PK_PD Pathway_Analysis Analyze Pathway Modulation Cell_Based_Assay->Pathway_Analysis Efficacy_Model Efficacy Model (Collagen-Induced Arthritis) PK_PD->Efficacy_Model In_Vivo_Efficacy Assess In Vivo Efficacy Efficacy_Model->In_Vivo_Efficacy Conclusion Draw Conclusions on Utility as a Research Tool IC50_Ki->Conclusion Pathway_Analysis->Conclusion In_Vivo_Efficacy->Conclusion Start Start Start->Kinase_Assay

References

AMG-548: A Technical Guide to its Inhibition of TNF-α Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of AMG-548, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK), and its profound impact on the synthesis of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways modulated by this compound.

Core Mechanism of Action: Selective p38α Inhibition

This compound is an orally active small molecule that demonstrates high-affinity binding to the p38α MAPK isoform.[1] The p38 MAPK family, consisting of α, β, γ, and δ isoforms, plays a crucial role in cellular responses to stress and inflammatory stimuli.[2] Specifically, the p38α isoform is a key regulator of the biosynthesis of TNF-α and other pro-inflammatory cytokines at both the transcriptional and translational levels.[3] this compound exhibits significant selectivity for p38α, with a reported inhibitory constant (Ki) of 0.5 nM.[1] Its selectivity over other p38 isoforms and a wide range of other kinases minimizes off-target effects, making it a valuable tool for targeted research and therapeutic development.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory activities of this compound.

Table 1: Inhibitory Activity of this compound against p38 MAPK Isoforms and Other Kinases

Target KinaseKi (nM)Selectivity vs. p38α
p38α0.5-
p38β3672-fold
p38γ2600>5000-fold
p38δ4100>8000-fold
JNK23978-fold
JNK361122-fold

Data sourced from MedchemExpress.[1]

Table 2: Inhibitory Concentration (IC50) of this compound on Cytokine Production in Human Whole Blood

CytokineStimulantIC50 (nM)
TNF-αLPS3
IL-1βLPS7
IL-8TNF-α0.7
IL-6IL-1β1.3

Data sourced from MedchemExpress.[1]

Signaling Pathways Modulated by this compound

1. p38α MAPK Signaling Pathway and TNF-α Synthesis

The canonical pathway for TNF-α production in response to inflammatory stimuli like Lipopolysaccharide (LPS) involves the activation of the p38α MAPK cascade. Upon stimulation, a series of upstream kinases (MAP3Ks and MAP2Ks) phosphorylate and activate p38α. Activated p38α, in turn, phosphorylates and activates downstream targets, including MAPK-activated protein kinase 2 (MK2). MK2 plays a critical role in stabilizing TNF-α mRNA and promoting its translation. By directly inhibiting p38α, this compound effectively blocks this entire downstream signaling cascade, leading to a potent suppression of TNF-α synthesis.

p38_TNF_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38a p38α MKK3_6->p38a Phosphorylates MK2 MK2 p38a->MK2 Activates AMG548 This compound AMG548->p38a Inhibits TNF_mRNA_S TNF-α mRNA Stabilization MK2->TNF_mRNA_S TNF_mRNA_T TNF-α mRNA Translation MK2->TNF_mRNA_T TNF_protein TNF-α Protein Synthesis TNF_mRNA_S->TNF_protein TNF_mRNA_T->TNF_protein Wnt_pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds APC_Axin APC/Axin Complex Frizzled->APC_Axin Inhibits CK1 CK1δ/ε b_catenin β-catenin CK1->b_catenin Phosphorylates AMG548 This compound AMG548->CK1 Inhibits GSK3b GSK3β GSK3b->b_catenin Phosphorylates APC_Axin->b_catenin Degradation Proteasomal Degradation b_catenin->Degradation TCF_LEF TCF/LEF b_catenin->TCF_LEF Binds Nucleus Nucleus Gene_exp Target Gene Expression TCF_LEF->Gene_exp Activates whole_blood_workflow start Start: Collect Human Whole Blood (Heparin) dilute Dilute 1:1 with RPMI 1640 start->dilute plate Plate Diluted Blood (180 µL/well) dilute->plate add_amg Add this compound Dilutions (10 µL/well) plate->add_amg preincubate Pre-incubate (30 min, 37°C) add_amg->preincubate add_lps Add LPS (10 µL/well, final 100 ng/mL) preincubate->add_lps incubate Incubate (6 hours, 37°C) add_lps->incubate centrifuge Centrifuge Plate (1500 x g, 10 min) incubate->centrifuge collect Collect Plasma Supernatant centrifuge->collect elisa Quantify TNF-α (ELISA) collect->elisa analyze Calculate IC50 elisa->analyze end End analyze->end CIA_workflow start Start: Lewis Rats (8-10 weeks old) immunize Day 0: Immunize with Collagen/CFA start->immunize boost Day 7: Booster with Collagen/IFA immunize->boost monitor Days 10-14: Monitor for Arthritis Onset boost->monitor randomize Randomize into Groups (upon score ≥1) monitor->randomize dose Daily Oral Dosing: This compound or Vehicle randomize->dose assess Daily Assessment: - Clinical Score - Paw Volume dose->assess histology End of Study: Histopathological Analysis of Joints dose->histology End of Dosing Period assess->dose assess->histology End of Study analyze Data Analysis histology->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for AMG-548

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-548 is a potent and highly selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK pathway plays a crucial role in cellular responses to inflammatory cytokines and stress, making it a key target in the development of anti-inflammatory therapeutics.[1] this compound has demonstrated efficacy in both acute and chronic models of arthritis.[2] This document provides detailed in vitro assay protocols to characterize the activity of this compound.

Mechanism of Action

This compound exerts its primary effect by inhibiting the kinase activity of p38α.[3][4][5] p38α is a serine/threonine kinase that, upon activation by upstream kinases, phosphorylates a variety of downstream targets, including transcription factors and other kinases. This signaling cascade leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β).[1] By inhibiting p38α, this compound effectively blocks this inflammatory cascade.

Interestingly, at higher concentrations, this compound has been shown to inhibit Wnt/β-catenin signaling. This off-target effect is not due to direct inhibition of p38 but rather through cross-reactivity with Casein Kinase 1 (CK1) isoforms δ and ε.[1][3][4]

Signaling Pathway

p38_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa_ligand TNFα TNFR TNFR TNFa_ligand->TNFR MKK3_6 MKK3/6 TLR4->MKK3_6 TNFR->MKK3_6 p38a p38α MKK3_6->p38a phosphorylates MK2 MK2 p38a->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MK2->Transcription_Factors activates AMG548 This compound AMG548->p38a CK1de CK1δ/ε AMG548->CK1de off-target Wnt_pathway Wnt/β-catenin Signaling CK1de->Wnt_pathway Inflammatory_Genes Inflammatory Gene Transcription Transcription_Factors->Inflammatory_Genes TNFa_gene TNFα mRNA Inflammatory_Genes->TNFa_gene kinase_assay_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, ATP, Substrate, and Kinase Solutions Prepare_Inhibitor Prepare Serial Dilutions of this compound Add_Inhibitor Add this compound Dilutions to Microplate Wells Add_Kinase Add p38α Kinase Add_Inhibitor->Add_Kinase Incubate_1 Incubate Briefly Add_Kinase->Incubate_1 Add_Substrate_ATP Add Substrate/ATP Mix to Initiate Reaction Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at 30°C Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop Reaction with Detection Reagent Incubate_2->Stop_Reaction Incubate_3 Incubate at RT Stop_Reaction->Incubate_3 Read_Signal Read Luminescence or Fluorescence Incubate_3->Read_Signal Calculate_Inhibition Calculate % Inhibition Read_Signal->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

References

Application Notes and Protocols for AMG-548 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of AMG-548, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK) and a modulator of the Wnt/β-catenin signaling pathway.

Introduction

This compound is a small molecule inhibitor primarily targeting p38α MAPK, a key enzyme in cellular responses to stress. It also exhibits off-target activity against Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), leading to the inhibition of the Wnt/β-catenin signaling pathway.[1] This dual mechanism of action makes this compound a valuable tool for investigating the roles of these pathways in cancer cell proliferation, survival, and other cellular processes.

Mechanism of Action

This compound exerts its biological effects through two primary signaling pathways:

  • p38 MAPK Signaling Pathway: As a potent and selective inhibitor of p38α, this compound blocks the phosphorylation of downstream targets, thereby interfering with cellular responses to inflammatory cytokines and environmental stress.[1]

  • Wnt/β-catenin Signaling Pathway: Through its inhibitory action on CK1δ and CK1ε, this compound prevents the phosphorylation of key components of the β-catenin destruction complex, leading to the suppression of Wnt signaling. A concentration of 10 μM this compound has been shown to inhibit the human Dishevelled-2 (hDvl2) shift, a key event in Wnt pathway activation.[2][3]

Diagram of this compound Signaling Pathways

AMG548_Signaling cluster_p38 p38 MAPK Pathway cluster_wnt Wnt/β-catenin Pathway Stress Stimuli Stress Stimuli p38alpha p38alpha Stress Stimuli->p38alpha activates Downstream Targets (e.g., ATF2, MAPKAPK2) Downstream Targets (e.g., ATF2, MAPKAPK2) p38alpha->Downstream Targets (e.g., ATF2, MAPKAPK2) phosphorylates Inflammation, Apoptosis, Cell Cycle Inflammation, Apoptosis, Cell Cycle Downstream Targets (e.g., ATF2, MAPKAPK2)->Inflammation, Apoptosis, Cell Cycle regulates Wnt Ligand Wnt Ligand Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt Ligand->Frizzled/LRP5/6 Dvl Dvl Frizzled/LRP5/6->Dvl β-catenin Destruction Complex β-catenin Destruction Complex Dvl->β-catenin Destruction Complex inhibits CK1d/e CK1d/e CK1d/e->β-catenin Destruction Complex activates β-catenin β-catenin β-catenin Destruction Complex->β-catenin degrades TCF/LEF TCF/LEF β-catenin->TCF/LEF activates Gene Transcription Gene Transcription TCF/LEF->Gene Transcription This compound This compound This compound->p38alpha inhibits This compound->CK1d/e inhibits

Diagram of this compound's dual inhibitory effect.

Quantitative Data Summary

The following tables summarize the known inhibitory concentrations of this compound.

Target EnzymeIC50 / Ki Value (nM)
p38α0.5 (Ki)[1]
p38β3.6 (Ki)[1]
p38γ2600 (Ki)[1]
p38δ4100 (Ki)[1]
Cellular ProcessCell TypeIC50 Value (nM)
LPS-stimulated TNFα productionHuman Whole Blood3[2]
Wnt/β-catenin signalingU2OS-EFC cellsConcentration for inhibition is similar to that for CK1δ/ε inhibition[1]
hDvl2 shiftIn vitro10,000 (10 µM)[2]

Experimental Protocols

Cell Culture

The following protocols are recommended for the culture of cell lines commonly used in cancer research.

U2OS (Human Osteosarcoma)

  • Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells at 80-90% confluency.

MDA-MB-231 (Human Breast Adenocarcinoma)

  • Growth Medium: Leibovitz's L-15 Medium supplemented with 15% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a CO2-free atmosphere.

  • Subculture: Passage cells at 80-90% confluency.

SW480 (Human Colon Adenocarcinoma)

  • Growth Medium: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a CO2-free atmosphere.

  • Subculture: Passage cells at 80-90% confluency.

Cell Viability Assay

This protocol is designed to determine the effect of this compound on the viability of cancer cell lines.

Experimental Workflow for Cell Viability Assay

Workflow for assessing cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add a cell viability reagent (e.g., MTT, MTS, or resazurin) to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the this compound concentration.

Western Blot Analysis

This protocol is for detecting the phosphorylation status of p38 MAPK and other target proteins following this compound treatment.

Experimental Workflow for Western Blot Analysis

Workflow for Western blot analysis.

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentration of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 30 minutes, 1, 2, 6, 24 hours). Include a vehicle control.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-p38 MAPK, total p38 MAPK, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Recommended Primary Antibodies:

  • Phospho-p38 MAPK (Thr180/Tyr182)

  • Total p38 MAPK

  • Phospho-ATF-2 (Thr71)

  • Total ATF-2

  • β-actin (as a loading control)

Apoptosis Assay

This protocol utilizes Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.

Experimental Workflow for Apoptosis Assay

Workflow for apoptosis detection.

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for 24 to 48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Wnt/β-catenin Reporter Assay

This protocol is for measuring the effect of this compound on Wnt/β-catenin signaling using a TCF/LEF luciferase reporter assay in U2OS cells.

Protocol:

  • Co-transfect U2OS cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

  • After 24 hours, treat the cells with a Wnt ligand (e.g., Wnt3a conditioned media) in the presence or absence of various concentrations of this compound (e.g., 0.1, 1, 10 µM).

  • Incubate for an additional 16-24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Troubleshooting

  • Low cell viability in control groups: Check cell passage number, and ensure proper handling and culture conditions.

  • High background in western blots: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.

  • Inconsistent results in apoptosis assay: Ensure complete harvesting of both adherent and floating cells. Analyze cells promptly after staining.

  • Low signal in luciferase assay: Optimize transfection efficiency and ensure the reporter plasmids are of high quality.

Conclusion

These application notes provide a comprehensive guide for utilizing this compound in cell culture-based experiments. The provided protocols and data will aid researchers in investigating the roles of the p38 MAPK and Wnt/β-catenin signaling pathways in various cellular contexts. It is recommended to optimize the protocols for specific cell lines and experimental conditions.

References

Application Note: Measuring p38 MAPK Inhibition by AMG-548 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention. AMG-548 is a potent and selective inhibitor of p38α, exhibiting high efficacy in preclinical models.[3] This application note provides a detailed protocol for assessing the inhibitory activity of this compound on the p38 MAPK pathway using Western blot analysis to detect the phosphorylation status of p38.

Principle

The activation of the p38 MAPK pathway involves the dual phosphorylation of p38 MAPK at Threonine 180 and Tyrosine 182 by upstream kinases such as MKK3 and MKK6.[1][2][4] This phosphorylation event is a key indicator of pathway activation. This compound is a selective inhibitor of p38α that effectively suppresses its kinase activity.[3] The efficacy of this compound can be quantified by monitoring the levels of phosphorylated p38 (p-p38) in cell lysates. This protocol describes the stimulation of p38 phosphorylation in a cellular model, treatment with this compound, and subsequent detection of p-p38 and total p38 levels by Western blot.

Data Presentation

The inhibitory effect of this compound on p38α can be quantified by its half-maximal inhibitory concentration (IC50) and binding affinity (Ki). The following table summarizes key quantitative data for this compound.

ParameterValueTargetAssay Condition
Ki0.5 nMp38αIn vitro kinase assay
Ki36 nMp38βIn vitro kinase assay
Ki2600 nMp38γIn vitro kinase assay
Ki4100 nMp38δIn vitro kinase assay
IC503 nMTNFα productionLPS-stimulated human whole blood
IC507 nMIL-1β productionLPS-stimulated human whole blood
IC500.7 nMIL-8 productionTNFα-induced human whole blood
IC501.3 nMIL-6 productionIL-1β-induced human whole blood

Data compiled from MedchemExpress.[3]

Signaling Pathway and Inhibitor Action

The diagram below illustrates the p38 MAPK signaling cascade and the point of inhibition by this compound. External stimuli like lipopolysaccharide (LPS) or cellular stress activate upstream kinases, leading to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, resulting in various cellular responses. This compound exerts its effect by binding to p38α and preventing the phosphorylation of its substrates.

p38_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stimuli Stimuli Upstream_Kinases Upstream Kinases (e.g., MKK3/6) Stimuli->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylation (Thr180/Tyr182) Downstream_Targets Downstream Targets (e.g., ATF-2, MAPKAPK2) p38_MAPK->Downstream_Targets Phosphorylation Cellular_Response Cellular Response (e.g., Inflammation) Downstream_Targets->Cellular_Response AMG_548 This compound AMG_548->p38_MAPK Inhibition

Caption: p38 MAPK signaling pathway and inhibition by this compound.

Experimental Protocol

This protocol is optimized for assessing p38 inhibition in a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The protocol can be adapted for other cell types and stimuli.

Materials and Reagents
  • Cell Line: RAW 264.7 murine macrophages (or other suitable cell line)

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound: Prepare a stock solution in DMSO.

  • LPS: Lipopolysaccharide from E. coli

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Gels, running buffer, and loading buffer

  • Western Blot: PVDF membrane, transfer buffer, blocking buffer (5% BSA or non-fat milk in TBST), primary and secondary antibodies, and ECL substrate.

  • Primary Antibodies:

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) (e.g., Cell Signaling Technology #9211)[1]

    • Rabbit anti-p38 MAPK (e.g., Cell Signaling Technology #9212)[2]

    • Mouse anti-β-Actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

Experimental Workflow

The following diagram outlines the key steps of the Western blot protocol.

western_blot_workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Treatment 2. Treatment - Pre-treat with this compound - Stimulate with LPS Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-p38, total p38, loading control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Detection (ECL) Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Western blot workflow for p38 inhibition analysis.

Step-by-Step Method
  • Cell Culture and Plating:

    • Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.

    • Plate cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Treatment:

    • Serum starve the cells for 2-4 hours prior to treatment by replacing the culture medium with serum-free DMEM.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes to induce p38 phosphorylation.[5][6] Include an untreated control group.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.[7]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil for 5 minutes.

    • Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.[7]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[7][8]

    • The following day, wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To detect total p38 and a loading control (e.g., β-actin), the membrane can be stripped and re-probed.

    • Incubate the membrane in a stripping buffer.

    • Wash thoroughly and re-block the membrane.

    • Incubate with the primary antibody for total p38 MAPK, followed by the appropriate secondary antibody and detection.

    • Repeat the stripping and re-probing process for the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the p-p38 band to the total p38 band for each sample.

    • Further normalize to the loading control to account for any variations in protein loading.

    • Plot the normalized p-p38 levels against the concentration of this compound to determine the IC50 value.

Troubleshooting

ProblemPossible CauseSolution
No or weak p-p38 signal Inefficient LPS stimulationOptimize LPS concentration and stimulation time.
Inactive primary antibodyUse a new or validated antibody.
High phosphatase activityEnsure phosphatase inhibitors are fresh and added to the lysis buffer.
High background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highTitrate primary and secondary antibody concentrations.
Insufficient washingIncrease the number and duration of washes.
Uneven band intensity Uneven protein loadingEnsure accurate protein quantification and equal loading.
Air bubbles during transferCarefully remove any air bubbles between the gel and membrane.

Conclusion

This application note provides a comprehensive protocol for evaluating the inhibitory effect of this compound on p38 MAPK phosphorylation using Western blot. This method is a reliable and widely used technique for characterizing the potency and mechanism of action of p38 inhibitors in a cellular context. Careful optimization of experimental conditions is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for In Vivo Animal Model Studies of NaV1.8 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: A comprehensive search for "AMG-548" did not yield specific public data on in vivo animal model studies for a compound with this designation. However, the search provided substantial preclinical data for VX-548 (Suzetrigine) , a potent and selective NaV1.8 inhibitor developed by Vertex Pharmaceuticals for the treatment of acute pain. Given the potential for interest in this therapeutic class, the following application notes and protocols are based on the available information for VX-548 and general practices for evaluating NaV1.8 inhibitors in animal models.

Introduction to VX-548 and NaV1.8 Inhibition

VX-548 is an orally administered, selective inhibitor of the voltage-gated sodium channel NaV1.8.[1] This channel is critical for the transmission of pain signals within the peripheral nervous system.[1][2] By selectively targeting NaV1.8, VX-548 aims to provide effective pain relief without the adverse effects and addictive potential associated with opioids.[1][2][3] Preclinical studies in various animal models of pain have demonstrated the analgesic effects of VX-548.[1]

Mechanism of Action of VX-548

VX-548 selectively binds to the NaV1.8 channel, stabilizing it in a closed state. This allosteric inhibition prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials in pain-sensing neurons (nociceptors).[3] This targeted action in the peripheral nervous system is key to its safety profile, as NaV1.8 is not expressed in the central nervous system or the heart.[3]

VX_548_Mechanism_of_Action cluster_nociceptor Peripheral Nociceptor Pain_Stimulus Painful Stimulus NaV18_Channel NaV1.8 Channel (Open State) Pain_Stimulus->NaV18_Channel Activates Action_Potential Action Potential Generation NaV18_Channel->Action_Potential Na+ Influx Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Propagates VX548 VX-548 VX548->NaV18_Channel Inhibits (Allosteric)

VX-548 Mechanism of Action

Quantitative Data from In Vivo Animal Studies

Table 1: Pharmacokinetics of VX-548 in Rats
ParameterMale RatsFemale RatsReference
Intravenous Administration
Area Under the Curve (AUC0-t)253.8 ± 6.3 ng·h/mL1505.8 ± 47.3 ng·h/mL[4]
Clearance (CL)65.1 ± 1.7 mL/min/kg12.5 ± 0.8 mL/min/kg[4]
Oral Administration
Area Under the Curve (AUC0-t)~50-fold lower than females-[4]
Oral Bioavailability11%96%[4][5]

Note: The significant gender difference in pharmacokinetics in rats is attributed to slower metabolism in females due to differences in CYP3A2 and CYP2C11 enzyme activity.[4][5]

Table 2: In Vitro Efficacy of VX-548
ParameterValueReference
Selectivity for NaV1.8 vs. other NaV subtypes≥30,000-fold[2][3]
Effect on rat DRG neurons (10 nM)Significant reduction in action potential frequency[6]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of VX-548 in Rats

Objective: To determine the pharmacokinetic profile of VX-548 following intravenous and oral administration in male and female rats.

Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male and Female

  • Age: 8-10 weeks

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

Experimental Groups:

  • Male, Intravenous Administration

  • Female, Intravenous Administration

  • Male, Oral Administration

  • Female, Oral Administration

Drug Formulation and Administration:

  • Vehicle: To be determined based on solubility characteristics of VX-548 (e.g., a solution of DMSO, PEG, and saline).

  • Intravenous (IV) Dose: A single bolus injection via the tail vein.

  • Oral (PO) Dose: A single dose administered by oral gavage.

Blood Sampling:

  • Collect blood samples (e.g., 0.2 mL) from the jugular vein or other appropriate site at pre-dose and at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Process blood to obtain plasma and store at -80°C until analysis.

Bioanalysis:

  • Develop and validate a sensitive LC-MS/MS method for the quantification of VX-548 in rat plasma.

Data Analysis:

  • Calculate pharmacokinetic parameters including AUC, clearance, volume of distribution, half-life, and oral bioavailability using non-compartmental analysis software.

Protocol 2: In Vivo Efficacy Study in a Rodent Model of Inflammatory Pain

Objective: To evaluate the analgesic efficacy of VX-548 in a model of inflammatory pain.

Animal Model:

  • Species: Male Wistar rats (or other suitable strain)

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions, acclimatize animals for at least 3 days prior to the experiment.

Induction of Inflammation:

  • Inject a sterile solution of Complete Freund's Adjuvant (CFA) or carrageenan into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.

Experimental Groups:

  • Vehicle Control

  • VX-548 (low dose)

  • VX-548 (mid dose)

  • VX-548 (high dose)

  • Positive Control (e.g., a known NSAID or opioid)

Drug Administration:

  • Administer VX-548 or vehicle orally at a specified time point after the induction of inflammation.

Behavioral Testing (Pain Assessment):

  • Mechanical Allodynia: Measure the paw withdrawal threshold in response to a non-noxious mechanical stimulus using von Frey filaments.

  • Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a noxious thermal stimulus using a plantar test apparatus.

  • Conduct baseline measurements before induction of inflammation and at multiple time points after drug administration (e.g., 1, 2, 4, 6 hours).

Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of VX-548 treatment groups to the vehicle control.

Experimental Workflow Visualization

In_Vivo_Efficacy_Workflow Acclimatization Animal Acclimatization (≥3 days) Baseline Baseline Behavioral Testing (Mechanical & Thermal) Acclimatization->Baseline Inflammation Induction of Paw Inflammation (e.g., CFA injection) Baseline->Inflammation Grouping Randomization into Treatment Groups Inflammation->Grouping Dosing Oral Administration of VX-548 or Vehicle Grouping->Dosing Post_Dose_Testing Post-Dose Behavioral Testing (Multiple Time Points) Dosing->Post_Dose_Testing Analysis Data Analysis and Interpretation Post_Dose_Testing->Analysis

Workflow for an In Vivo Analgesic Study

Conclusion

The preclinical data available for VX-548 demonstrate its potential as a selective, non-opioid analgesic.[1][2] The significant gender differences observed in rat pharmacokinetic studies highlight the importance of including both sexes in preclinical evaluations.[4][5] The provided protocols offer a framework for conducting in vivo studies to further characterize the pharmacokinetic and pharmacodynamic properties of NaV1.8 inhibitors like VX-548. These studies are crucial for translating promising preclinical findings into clinical applications for the management of acute pain.

References

Application Notes and Protocols for AMG-548 in Luciferase Reporter Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-548 is a potent and selective small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK)[1][2]. The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, making it a key target in drug discovery for inflammatory diseases[1]. In addition to its primary target, this compound has been shown to inhibit Wnt/β-catenin signaling. This off-target effect is not direct but is mediated through the inhibition of Casein Kinase 1 (CK1) isoforms δ and ε, which are crucial for the activation of the Wnt pathway[1][3][4].

Luciferase reporter assays are a widely used method to study the activity of signaling pathways and the effect of small molecules like this compound. These assays utilize a luciferase gene, under the control of a specific promoter or response element, to quantify the transcriptional activity of a pathway. This document provides detailed application notes and protocols for the use of this compound in luciferase reporter assays to study both the p38α MAPK and Wnt/β-catenin signaling pathways.

Data Presentation

The inhibitory activity of this compound against various kinases has been quantified, providing essential data for designing and interpreting luciferase reporter assays.

TargetParameterValue (nM)
p38αKi0.5
p38βKi3.6
p38γKi2600
p38δKi4100
JNK2Ki39
JNK3Ki61
LPS-stimulated TNFαIC503
LPS-stimulated IL-1βIC507
TNFα-induced IL-8IC500.7
IL-1β-induced IL-6IC501.3

Data sourced from MedChemExpress and APExBIO[1][4].

Signaling Pathways and Experimental Workflow

Wnt/β-catenin Signaling Pathway Inhibition by this compound

The following diagram illustrates the mechanism by which this compound inhibits the Wnt/β-catenin signaling pathway, leading to a decrease in the expression of a luciferase reporter gene driven by a TCF/LEF response element (e.g., SuperTOPflash).

Wnt_Pathway Wnt/β-catenin Pathway Inhibition by this compound cluster_nucleus Nucleus Wnt Wnt Ligand Fzd_LRP Frizzled/LRP5/6 Receptor Wnt->Fzd_LRP binds Dvl Dishevelled (Dvl) Fzd_LRP->Dvl activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation CK1 Casein Kinase 1δ/ε (CK1δ/ε) CK1->Destruction_Complex activates Proteasome Proteasome Beta_Catenin->Proteasome degraded TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activates (in nucleus) Luciferase Luciferase Gene TCF_LEF->Luciferase drives expression Nucleus Nucleus Light Light Signal Luciferase->Light produces AMG548 This compound AMG548->CK1 inhibits

Caption: Wnt/β-catenin pathway inhibition by this compound.

p38α MAPK Signaling Pathway Inhibition by this compound

This diagram shows how this compound, as a p38α inhibitor, can block the activation of downstream transcription factors (e.g., AP-1), which can be monitored using a luciferase reporter assay.

p38_Pathway p38α MAPK Pathway Inhibition by this compound cluster_nucleus Nucleus Stimulus Stress / Cytokines (e.g., TNFα, IL-1β) MKK MKK3/6 Stimulus->MKK activates p38 p38α MKK->p38 phosphorylates (activates) TF Transcription Factors (e.g., AP-1, CREB) p38->TF phosphorylates (activates) Luciferase Luciferase Gene TF->Luciferase drives expression Nucleus Nucleus Light Light Signal Luciferase->Light produces AMG548 This compound AMG548->p38 inhibits

Caption: p38α MAPK pathway inhibition by this compound.

General Experimental Workflow

The following diagram outlines the general workflow for conducting a luciferase reporter assay to assess the inhibitory activity of this compound.

Luciferase_Workflow General Workflow for Luciferase Reporter Assay with this compound Cell_Culture 1. Cell Seeding Transfection 2. Transfection with Luciferase Reporter Plasmid Cell_Culture->Transfection Treatment 3. Treatment with this compound and/or Pathway Agonist Transfection->Treatment Lysis 4. Cell Lysis Treatment->Lysis Luminometry 5. Addition of Luciferase Substrate & Measurement Lysis->Luminometry Analysis 6. Data Analysis Luminometry->Analysis

Caption: Experimental workflow for luciferase reporter assays.

Experimental Protocols

Protocol 1: Wnt/β-catenin Signaling Luciferase Reporter Assay

This protocol is designed to measure the inhibitory effect of this compound on the Wnt/β-catenin pathway using a TCF/LEF-responsive luciferase reporter (e.g., SuperTOPflash).

1. Materials and Reagents

  • HEK293T or other suitable cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • SuperTOPflash reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Wnt3a conditioned media or recombinant Wnt3a

  • This compound (dissolved in DMSO)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

2. Cell Culture and Transfection

  • Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Co-transfect cells with the SuperTOPflash reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubate for another 24 hours.

3. This compound Treatment

  • Prepare serial dilutions of this compound in cell culture media. A suggested concentration range is 0.1 nM to 10 µM.

  • Aspirate the media from the cells and replace it with media containing the different concentrations of this compound. Include a DMSO vehicle control.

  • Pre-incubate the cells with this compound for 1 hour.

  • Add Wnt3a (e.g., 100 ng/mL) to the wells to stimulate the Wnt pathway. Include a set of wells with no Wnt3a stimulation as a negative control.

  • Incubate for 16-24 hours.

4. Luciferase Activity Measurement

  • Aspirate the media and wash the cells once with PBS.

  • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

  • Measure Firefly and Renilla luciferase activity sequentially using a luminometer according to the manufacturer's instructions.

5. Data Analysis

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold induction of luciferase activity by Wnt3a stimulation relative to the unstimulated control.

  • Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Protocol 2: p38α MAPK Signaling Luciferase Reporter Assay

This protocol is for measuring the inhibitory effect of this compound on the p38α MAPK pathway using a luciferase reporter driven by a downstream transcription factor's response element (e.g., AP-1 or CREB).

1. Materials and Reagents

  • HeLa or other suitable cell line

  • MEM with 10% FBS and 1% Penicillin-Streptomycin

  • AP-1 or CREB luciferase reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Anisomycin or TNFα (as a p38α pathway activator)

  • This compound (dissolved in DMSO)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

2. Cell Culture and Transfection

  • Seed HeLa cells in a 96-well plate at a density of 1.5 x 10^4 cells per well.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Co-transfect cells with the AP-1 (or CREB) luciferase reporter plasmid and the Renilla luciferase normalization plasmid.

  • Incubate for another 24 hours.

3. This compound Treatment

  • Prepare serial dilutions of this compound in cell culture media. A suggested concentration range is 0.1 nM to 1 µM.

  • Aspirate the media and replace it with media containing the different concentrations of this compound. Include a DMSO vehicle control.

  • Pre-incubate the cells with this compound for 1 hour.

  • Add a p38α activator such as Anisomycin (e.g., 10 µg/mL) or TNFα (e.g., 20 ng/mL). Include a set of wells with no stimulation as a negative control.

  • Incubate for 6-8 hours.

4. Luciferase Activity Measurement

  • Follow the same procedure as in Protocol 1, step 4.

5. Data Analysis

  • Follow the same procedure as in Protocol 1, step 5, to determine the IC50 of this compound for the inhibition of the p38α MAPK pathway.

Conclusion

This compound is a versatile tool for studying both the p38α MAPK and Wnt/β-catenin signaling pathways. The provided protocols offer a framework for utilizing luciferase reporter assays to quantify the inhibitory activity of this compound in a cellular context. Researchers should optimize cell density, transfection efficiency, and agonist/inhibitor concentrations for their specific experimental system. Careful consideration of the dual inhibitory profile of this compound is essential for accurate data interpretation.

References

Application Notes and Protocols for AMG-548 Immunoprecipitation Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-548 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stimuli, such as stress and heat, and plays a pivotal role in regulating inflammation and cell division, metabolism, and survival.[2] Dysregulation of this pathway is implicated in various inflammatory diseases, making p38α a key therapeutic target. This compound also demonstrates inhibitory activity against Casein kinase 1 (CK1) isoforms δ and ε, which are involved in the Wnt signaling pathway.[1][4]

These application notes provide a detailed protocol for utilizing an immunoprecipitation kinase assay to characterize the inhibitory activity of this compound on its primary target, p38α. This assay is a powerful tool for studying the interaction between this compound and p38α in a cellular context, allowing for the determination of its inhibitory potency and specificity.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound has been characterized against various kinases. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound.

Kinase TargetInhibition Constant (Ki)IC50
p38α0.5 nM[1][2][3][4]-
p38β3.6 nM[2], 36 nM[1][4]-
p38γ2600 nM[1][2][4]-
p38δ4100 nM[1][2][4]-
JNK239 nM[1][4]-
JNK361 nM[1][4]-
Whole blood LPS-stimulated TNFα-3 nM[1][2][4]
Whole blood LPS-stimulated IL-1β-7 nM[1][4]
TNFα-induced IL-8-0.7 nM[1][4]
IL-1β-induced IL-6-1.3 nM[1][4]

Signaling Pathway Diagram

The following diagram illustrates the p38α MAPK signaling pathway, a key target of this compound.

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress/Cytokines Receptor Receptor Stress->Receptor MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38a p38α MKK3_6->p38a MK2 MAPKAPK2 p38a->MK2 Substrates Downstream Substrates (e.g., ATF2, MSK1) MK2->Substrates Transcription_Factors Transcription Factors Substrates->Transcription_Factors Gene_Expression Gene Expression (Inflammation, etc.) Transcription_Factors->Gene_Expression AMG548 This compound AMG548->p38a IP_Kinase_Assay_Workflow A 1. Cell Culture & Treatment (e.g., with stress stimuli and this compound) B 2. Cell Lysis (to release cellular proteins) A->B C 3. Immunoprecipitation (IP) (using anti-p38α antibody to isolate p38α) B->C D 4. Kinase Assay (incubation with substrate and [γ-³²P]ATP) C->D E 5. Detection & Analysis (SDS-PAGE, autoradiography, and quantification) D->E

References

Application Notes and Protocols for Investigating Neuroinflammatory Diseases with AMG-548

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The p38 mitogen-activated protein kinase (MAPK) signaling pathway, particularly the α isoform, plays a pivotal role in regulating the production of pro-inflammatory cytokines and cellular stress responses, making it a compelling therapeutic target. AMG-548 is a potent and selective inhibitor of p38α, offering a valuable pharmacological tool for elucidating the role of this pathway in neuroinflammatory processes.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in neuroinflammation research.

Mechanism of Action

This compound is an orally active small molecule that exhibits high selectivity for the p38α MAPK isoform.[4] The primary mechanism of action of p38 MAPK inhibitors involves binding to the ATP-binding pocket of the enzyme, which prevents its activation and the subsequent phosphorylation of downstream targets.[3] This inhibition effectively curtails the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3][4]

Notably, studies have also revealed that this compound can inhibit Wnt/β-catenin signaling through an off-target effect on Casein Kinase 1 (CK1) isoforms δ and ε. This dual activity should be considered when interpreting experimental outcomes.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 / KiAssay ConditionsReference
p38α Ki = 0.5 nMEnzymatic Assay[4]
p38β Ki = 3.6 nMEnzymatic Assay[4]
p38γ Ki = 2600 nMEnzymatic Assay[4]
p38δ Ki = 4100 nMEnzymatic Assay[4]
JNK1 Ki = 11480 nMEnzymatic Assay[4]
JNK2 Ki = 39 nMEnzymatic Assay[4]
JNK3 Ki = 61 nMEnzymatic Assay[4]
LPS-stimulated TNFα (human whole blood) IC50 = 3 nMWhole Blood Assay[4]
LPS-stimulated IL-1β (human whole blood) IC50 = 7 nMWhole Blood Assay[4]
TNFα-induced IL-8 (human whole blood) IC50 = 0.7 nMWhole Blood Assay[4]
IL-1β-induced IL-6 (human whole blood) IC50 = 1.3 nMWhole Blood Assay[4]

Mandatory Visualizations

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (e.g., LPS, Cytokines) TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors AMG548 This compound AMG548->p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MK2->Cytokines TranscriptionFactors->Cytokines Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation Proteasome Proteasomal Degradation BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes AMG548 This compound CK1 CK1δ/ε AMG548->CK1 CK1->DestructionComplex Part of complex Experimental_Workflow CellCulture 1. Cell Culture (e.g., Microglia, Astrocytes) Stimulation 2. Stimulation (e.g., LPS, Aβ oligomers) CellCulture->Stimulation Treatment 3. Treatment with this compound (Dose-response) Stimulation->Treatment Incubation 4. Incubation Treatment->Incubation DataCollection 5. Data Collection Incubation->DataCollection Cytokine Cytokine Measurement (ELISA, Luminex) DataCollection->Cytokine WesternBlot Western Blot (p-p38, β-catenin) DataCollection->WesternBlot qPCR qPCR (Gene Expression) DataCollection->qPCR Viability Cell Viability Assay DataCollection->Viability

References

Application Notes and Protocols: AMG-548 in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-548 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] While primarily developed for its anti-inflammatory properties, its mechanism of action holds significant promise for oncology research. The p38α signaling pathway is implicated in various cellular processes that are critical for cancer progression, including cell proliferation, survival, and drug resistance.[3][4] Furthermore, this compound exhibits cross-reactivity with Casein Kinase 1 (CK1) isoforms δ and ε, leading to the inhibition of the Wnt/β-catenin signaling pathway, a critical driver in many cancers.[1][2][5][6][7][8] These characteristics make this compound a valuable tool for investigating the roles of p38α and Wnt signaling in oncology and as a potential therapeutic agent.

Mechanism of Action

This compound exerts its effects through the inhibition of two key signaling pathways:

  • p38α MAPK Pathway: As a primary target, this compound binds to p38α and inhibits its kinase activity.[1][2] The p38α pathway is activated by cellular stresses and inflammatory cytokines and plays a dual role in cancer. It can promote tumor progression and chemoresistance in some contexts, while in others, it can induce apoptosis.[3] The specific outcome of p38α inhibition is often context-dependent, making this compound a critical tool for elucidating its precise function in different cancer types.

  • Wnt/β-catenin Pathway: this compound inhibits Wnt/β-catenin signaling by targeting CK1δ and CK1ε.[1][2] CK1 is a crucial component of the β-catenin destruction complex. Inhibition of CK1δ/ε by this compound can lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus and activates the transcription of genes involved in cell proliferation, survival, and metastasis.[7][9] The aberrant activation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, including colorectal and breast cancer.[6][8]

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

Target KinaseIC50 / Ki Value (nM)SelectivityReference
p38α0.5 (Ki)Highly Selective[10]
p38β3.6 (Ki)High[1]
p38γ2600 (Ki)Low[10]
p38δ4100 (Ki)Low[10]
JNK239 (Ki)Moderate[10]
JNK361 (Ki)Moderate[10]
Casein Kinase 1δ (CK1δ)Indirectly inhibited-[1][2]
Casein Kinase 1ε (CK1ε)Indirectly inhibited-[1][2]

Table 2: Pharmacokinetic Properties of this compound

SpeciesBioavailability (F%)Half-life (t1/2) in hoursReference
Rat62%4.6[10]
Dog47%7.3[10]

Mandatory Visualizations

AMG548_Signaling_Pathway cluster_p38 p38 MAPK Pathway cluster_wnt Wnt/β-catenin Pathway Stress Cellular Stress / Inflammatory Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38a p38α MKK3_6->p38a Downstream_p38 Downstream Targets (e.g., ATF2, p53) p38a->Downstream_p38 Response_p38 Cellular Responses (Apoptosis, Survival, Inflammation) Downstream_p38->Response_p38 Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dvl Frizzled->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->Destruction_Complex Inhibits CK1 CK1δ/ε beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation beta_catenin_nucleus β-catenin (Nucleus) beta_catenin->beta_catenin_nucleus TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription AMG548 This compound AMG548->p38a Inhibits AMG548->CK1 Inhibits

Figure 1: this compound Dual Inhibition of p38α and Wnt/β-catenin Pathways.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Select Cancer Cell Lines (e.g., Colorectal, Breast) Treatment Treat with this compound (Dose-Response) Cell_Lines->Treatment Viability_Assay Cell Viability/Proliferation Assay (MTT, SRB, or CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-p38, β-catenin, c-Myc, Cyclin D1) Treatment->Western_Blot Reporter_Assay Wnt/β-catenin Reporter Assay (TOP/FOPflash) Treatment->Reporter_Assay Xenograft Establish Tumor Xenografts in Immunocompromised Mice Viability_Assay->Xenograft Promising Results Animal_Treatment Administer this compound (Oral Gavage) Xenograft->Animal_Treatment Tumor_Measurement Monitor Tumor Growth Animal_Treatment->Tumor_Measurement IHC Immunohistochemistry of Tumors (Ki-67, p-p38, β-catenin) Tumor_Measurement->IHC

References

Application Notes and Protocols for Investigating Signal Transduction Pathways with AMG-548

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-548 is a potent and selective, orally active inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3][4][5][6][7] The p38 MAPK signaling cascade is a critical pathway that responds to extracellular stimuli, including inflammatory cytokines and cellular stress, and plays a pivotal role in regulating cellular processes such as inflammation, apoptosis, and cell differentiation.[4] this compound exhibits high selectivity for the p38α isoform, making it a valuable tool for dissecting the specific roles of this kinase in various biological systems.

Interestingly, further studies have revealed that this compound also inhibits the Wnt/β-catenin signaling pathway. This occurs through the direct inhibition of Casein Kinase 1 (CK1) isoforms δ and ε, demonstrating a cross-reactivity that provides an additional avenue for pathway investigation.[1][2][5][6]

These application notes provide a comprehensive overview of this compound, including its biochemical activity, protocols for its use in key cellular assays, and visualizations of the signaling pathways it modulates.

Data Presentation

The inhibitory activity of this compound has been characterized against several key kinases and in cellular assays. The following tables summarize the available quantitative data to facilitate experimental design.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseInhibition Constant (Ki)
p38α0.5 nM[1][2][4][6][7]
p38β3.6 nM[4][7]
p38γ2600 nM[1][2][4][6][7]
p38δ4100 nM[1][2][4][6][7]
JNK239 nM[1][2][6]
JNK361 nM[1][2][6]

Table 2: Cellular Inhibitory Activity of this compound in Human Whole Blood

StimulusMeasured CytokineIC50
LPSTNFα3 nM[1][2][4][6][7]
LPSIL-1β7 nM[1][2][6]
TNFαIL-80.7 nM[1][2][6]
IL-1βIL-61.3 nM[1][2][6]

Signaling Pathways Modulated by this compound

This compound is a dual-specificity inhibitor, primarily targeting the p38α MAPK pathway and secondarily inhibiting the Wnt/β-catenin pathway through off-target effects on CK1δ/ε.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade initiated by various extracellular stimuli. This leads to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MKK3 or MKK6). These MKKs then phosphorylate and activate p38 MAPK. Activated p38 proceeds to phosphorylate a variety of downstream substrates, including other kinases and transcription factors, leading to a cellular response. This compound directly inhibits the activity of p38α, thereby blocking downstream signaling.

p38_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38a p38α MKK3_6->p38a Downstream Downstream Substrates (e.g., MK2, ATF2) p38a->Downstream AMG548 This compound AMG548->p38a Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

p38 MAPK signaling pathway with this compound inhibition.
Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is crucial for development and tissue homeostasis. In the "off" state, a destruction complex containing Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inhibited. This allows β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. This compound's inhibitory effect on CK1δ and CK1ε disrupts the function of the destruction complex, thereby inhibiting the Wnt/β-catenin signaling cascade.

wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex_off Destruction Complex (Axin, APC, GSK3β, CK1δ/ε) beta_catenin_off β-catenin DestructionComplex_off->beta_catenin_off Degradation Proteasomal Degradation beta_catenin_off->Degradation beta_catenin_on β-catenin (Accumulates) Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor DestructionComplex_on Destruction Complex Inhibited Receptor->DestructionComplex_on Nucleus Nucleus beta_catenin_on->Nucleus Transcription Target Gene Transcription Nucleus->Transcription AMG548 This compound AMG548->DestructionComplex_off

Wnt/β-catenin pathway and the inhibitory point of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on signal transduction pathways.

Experimental Workflow for Cellular Assays

A typical workflow for assessing the cellular activity of this compound involves cell culture, treatment with the inhibitor, and subsequent analysis of the target pathway.

workflow CellCulture 1. Cell Culture (e.g., Macrophages, Colon Cancer Cells) Plating 2. Cell Plating (e.g., 6-well or 96-well plates) CellCulture->Plating Pretreatment 3. Pre-treatment with this compound (Varying concentrations) Plating->Pretreatment Stimulation 4. Stimulation (e.g., LPS for p38, Wnt3a for Wnt) Pretreatment->Stimulation Lysis 5. Cell Lysis Stimulation->Lysis Analysis 6. Downstream Analysis Lysis->Analysis WesternBlot Western Blot (p-p38, β-catenin) Analysis->WesternBlot ELISA ELISA (Cytokine levels) Analysis->ELISA ReporterAssay Luciferase Reporter Assay (TCF/LEF activity) Analysis->ReporterAssay

General experimental workflow for using this compound.

Protocol 1: Inhibition of LPS-Induced p38 Phosphorylation in Macrophages

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of p38 in response to lipopolysaccharide (LPS) stimulation in a macrophage cell line (e.g., RAW 264.7 or THP-1).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • LPS from E. coli

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture macrophage cells in complete medium to ~80% confluency.

  • Plating: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

  • Pre-treatment: The next day, replace the medium with fresh, serum-free medium. Add this compound at desired final concentrations (e.g., 1, 10, 100 nM) or a vehicle control (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to each well (except for the unstimulated control) and incubate for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with anti-phospho-p38 MAPK antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with anti-total p38 MAPK antibody as a loading control.

Protocol 2: Wnt/β-catenin Pathway Inhibition using a TCF/LEF Luciferase Reporter Assay

This protocol details the use of a TOPFlash/FOPFlash reporter system to measure the effect of this compound on Wnt/β-catenin signaling in a responsive cell line (e.g., HEK293T or SW480).

Materials:

  • HEK293T cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • TOPFlash and FOPFlash luciferase reporter plasmids

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • This compound (stock solution in DMSO)

  • Wnt3a conditioned medium or recombinant Wnt3a

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Plating: Seed 5 x 10^4 HEK293T cells per well in a 24-well plate and incubate overnight.

  • Transfection:

    • Co-transfect the cells with TOPFlash or FOPFlash plasmid along with the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours.

  • Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO). Incubate for 1 hour.

  • Wnt Stimulation: Add Wnt3a to stimulate the pathway. Incubate for an additional 16-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Assay:

    • Transfer the lysate to a luminometer plate.

    • Measure the firefly luciferase activity (from TOPFlash/FOPFlash).

    • Measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in reporter activity by comparing the TOPFlash signal to the FOPFlash signal for each condition.

    • Plot the dose-response curve for this compound's inhibition of Wnt-induced reporter activity.

Conclusion

This compound is a versatile pharmacological tool for the investigation of two key signaling pathways: p38 MAPK and Wnt/β-catenin. Its high potency and selectivity for p38α, combined with its characterized off-target effects on CK1δ/ε, allow for targeted studies of these pathways' roles in health and disease. The protocols provided herein offer a framework for utilizing this compound to elucidate the intricate mechanisms of cellular signaling. As with any inhibitor, it is crucial to include appropriate controls to ensure the specificity of the observed effects.

References

Troubleshooting & Optimization

Amg-548 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG-548. The information is designed to address common challenges, particularly those related to its solubility in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] It also shows inhibitory activity against p38β.[2][3][4] Additionally, this compound has been shown to inhibit Wnt/β-catenin signaling by directly targeting Casein Kinase 1 (CK1) isoforms δ and ε.[2][3][4]

Q2: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris). Why is this happening?

This compound is a hydrophobic molecule, which inherently limits its solubility in aqueous solutions. Like many small molecule kinase inhibitors, its chemical structure is not readily solvated by water alone, often leading to precipitation or failure to dissolve. Direct dissolution in purely aqueous buffers is generally not recommended without the use of co-solvents or other solubilization techniques.

Q3: What solvents are recommended for preparing a stock solution of this compound?

For creating a high-concentration stock solution, organic solvents are recommended. The following table summarizes the reported solubility of this compound in common organic solvents.

SolventReported Solubility/ConcentrationSource(s)
DMSOUp to 100 mM[5]
30 mg/mL[6]
<49.8 mg/mL[7]
EthanolUp to 100 mM[5]
30 mg/mL[6]
<49.8 mg/mL[7]
DMF30 mg/mL[6]

Q4: How should I store my this compound stock solution?

Once prepared, it is advisable to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1] Recommended storage conditions are:

  • -80°C: for up to 6 months[1]

  • -20°C: for up to 1 month[1]

Troubleshooting Guide: Aqueous Solubility Issues

This guide provides step-by-step instructions and protocols to help you overcome common solubility challenges with this compound in your experiments.

Problem: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay.

This is a common issue when the final concentration of the organic co-solvent (like DMSO) is too low to maintain the solubility of the hydrophobic compound in the aqueous medium.

Solution 1: Use a Co-Solvent System for Working Solutions

For many in vitro and in vivo experiments, a multi-component solvent system is necessary to maintain solubility. Below are established formulations for preparing this compound working solutions.

Experimental Protocol: Co-Solvent Formulation for In Vivo Use

This protocol yields a clear solution of at least 1 mg/mL.[8][9]

Materials:

  • This compound Dihydrochloride

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation, sequentially add and mix the components in the following order:

    • 100 µL of the 10 mg/mL this compound DMSO stock.

    • 400 µL of PEG300. Mix thoroughly.

    • 50 µL of Tween-80. Mix thoroughly.

    • 450 µL of Saline. Mix until a clear solution is obtained.

Experimental Protocol: Cyclodextrin-Based Formulation

Cyclodextrins are used to enhance the solubility of hydrophobic drugs by encapsulating the non-polar molecule within their structure.[10] This formulation is suitable for applications where high concentrations of organic solvents are not desirable.

Materials:

  • This compound Dihydrochloride

  • DMSO

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a 20% (w/v) SBE-β-CD solution in saline. To do this, dissolve 2 g of SBE-β-CD in 10 mL of saline. This may require gentle warming and stirring.

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation, add 100 µL of the 10 mg/mL this compound DMSO stock to 900 µL of the 20% SBE-β-CD solution. Mix thoroughly until clear.[8][9]

Solution 2: Test Solubility in a Mixed Aqueous-Organic Buffer System

If you need to use a specific buffer (e.g., for enzymatic assays), you may need to determine the maximum tolerable concentration of your organic solvent.

Experimental Protocol: Preparing a Mixed Buffer Working Solution

This protocol is adapted from a reported formulation for a PBS-based solution.[6]

Materials:

  • This compound

  • Ethanol

  • Phosphate-Buffered Saline (PBS), pH 7.2

Procedure:

  • Prepare a stock solution of this compound in 100% ethanol (e.g., 1 mg/mL).

  • For your working solution, dilute the ethanol stock into PBS. A reported ratio is 1 part ethanol stock to 4 parts PBS.[6]

  • For example, to make a 0.20 mg/mL solution, you can mix 200 µL of a 1 mg/mL ethanol stock with 800 µL of PBS (pH 7.2).

  • Always add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting this compound solubility issues.

G start Start: Need to prepare This compound in aqueous buffer stock_q Have you prepared a high-concentration stock solution in an organic solvent (e.g., DMSO, Ethanol)? start->stock_q prep_stock Prepare a stock solution (e.g., 10-50 mg/mL) in 100% DMSO or Ethanol. stock_q->prep_stock No dilute_q Are you diluting the stock into a purely aqueous buffer? stock_q->dilute_q Yes prep_stock->dilute_q precip_issue Issue: Precipitation occurs upon dilution. dilute_q->precip_issue Yes final_sol Successfully prepared a stable working solution of this compound. dilute_q->final_sol No, using a mixed-solvent system solution1 Solution 1: Use a co-solvent formulation (e.g., DMSO/PEG300/Tween80 or Cyclodextrin-based). precip_issue->solution1 solution2 Solution 2: Determine the maximum percentage of organic solvent your assay buffer can tolerate without affecting the experiment. precip_issue->solution2 solution1->final_sol solution2->final_sol

Fig 1. Troubleshooting workflow for this compound solubility.

Signaling Pathway Diagrams

This compound is known to inhibit the p38 MAPK pathway and the Wnt/β-catenin signaling pathway.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stresses and inflammatory cytokines, leading to the activation of downstream kinases and transcription factors that regulate inflammation and apoptosis. This compound selectively inhibits p38α and p38β.

p38_pathway cluster_extracellular Extracellular Signals cluster_downstream Downstream Effects Cytokines Cytokines (TNFα, IL-1) MAP3K MAP3K (e.g., TAK1, ASK1) Cytokines->MAP3K Stress Cellular Stress (UV, Osmotic Shock) Stress->MAP3K Inflammation Inflammation Apoptosis Apoptosis CellCycle Cell Cycle Arrest MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 MK2 MAPKAPK2 (MK2) p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors MK2->Inflammation TranscriptionFactors->Inflammation TranscriptionFactors->Apoptosis TranscriptionFactors->CellCycle AMG548 This compound AMG548->p38

Fig 2. Inhibition of the p38 MAPK pathway by this compound.

Wnt/β-catenin Signaling Pathway

This compound inhibits Wnt signaling by targeting Casein Kinase 1 (CK1) isoforms δ and ε, which are involved in the phosphorylation and subsequent degradation of β-catenin.

wnt_pathway cluster_destruction_complex β-catenin Destruction Complex Axin Axin BetaCatenin β-catenin Axin->BetaCatenin phosphorylates for degradation APC APC APC->BetaCatenin phosphorylates for degradation GSK3b GSK3β GSK3b->BetaCatenin phosphorylates for degradation CK1 CK1δ/ε CK1->BetaCatenin phosphorylates for degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl activates LRP LRP5/6 Co-receptor Dvl->Axin inhibits Proteasome Proteasomal Degradation BetaCatenin->Proteasome degraded TCF_LEF TCF/LEF BetaCatenin->TCF_LEF accumulates and translocates to nucleus (when Wnt is ON) TargetGenes Target Gene Expression TCF_LEF->TargetGenes AMG548 This compound AMG548->CK1

Fig 3. Inhibition of Wnt/β-catenin signaling by this compound via CK1.

References

AMG-548 Off-Target Effects: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of AMG-548 in experimental settings. The following information is designed to help identify, understand, and mitigate unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent with selective p38α inhibition. What are the known off-targets of this compound that could be causing these effects?

A1: While this compound is a potent and selective inhibitor of p38α, it is known to exhibit activity against other kinases, particularly at higher concentrations. The primary off-targets that may contribute to unexpected phenotypes include p38β, c-Jun N-terminal kinases (JNK2 and JNK3), and Casein Kinase 1 isoforms δ (CK1δ) and ε (CK1ε).[1] Inhibition of CK1δ and CK1ε can subsequently interfere with the Wnt signaling pathway.[1][2]

A2: Unanticipated effects on apoptosis could be linked to the inhibition of JNK2 and JNK3.[3][4] The JNK signaling pathway is a critical regulator of cellular stress responses, and its inhibition can modulate apoptotic processes.[3][4] Specifically, inhibition of JNK2 and JNK3 has been shown to induce prometaphase arrest-dependent apoptotic cell death in some cell types.[3]

Q3: My cells are showing changes in cell cycle progression and morphology that are not typically associated with p38α inhibition. What could be the underlying cause?

A3: Changes in cell cycle and morphology may be attributable to the off-target inhibition of Casein Kinase 1δ (CK1δ) and ε (CK1ε).[5][6] These kinases are involved in various cellular processes, including the regulation of the cell cycle.[5][6][7] Inhibition of CK1δ/ε can lead to cell cycle arrest, disruption of mitotic checkpoints, and subsequent postmitotic effects.[7]

Q4: I suspect Wnt signaling is being affected in my experiment. How does this compound influence this pathway?

A4: this compound can inhibit the Wnt signaling pathway through its off-target activity against CK1δ and CK1ε.[1][2] These kinases are positive regulators of the canonical Wnt pathway. By inhibiting CK1δ/ε, this compound can prevent the phosphorylation of key components in the Wnt pathway, leading to a decrease in β-catenin stabilization and downstream signaling.

Q5: What are the potential phenotypic consequences of inhibiting p38β?

A5: While this compound is significantly more selective for p38α over p38β, inhibition of p38β at higher concentrations could contribute to observed phenotypes. p38β shares some substrates with p38α, and its inhibition can impact inflammatory responses and cell proliferation.[8][9] Combined inhibition of p38α and p38β has been shown to affect the proliferation and survival of certain cell types.[8]

Quantitative Data Summary

The following tables provide a summary of the known binding affinities and inhibitory concentrations of this compound for its primary target and key off-targets.

Table 1: this compound Kinase Inhibitory Profile

TargetKᵢ (nM)IC₅₀ (nM)
p38α 0.5 [1][10]3 [1][10]
p38β3.6 - 36[1][10]-
p38γ2600[1][10]-
p38δ4100[1][10]-
JNK239[1]-
JNK361[1]-
CK1δ-Inhibited[2]
CK1ε-Inhibited[2]

Experimental Protocols

To help you diagnose and confirm potential off-target effects in your experiments, we provide the following detailed methodologies.

Protocol 1: In Vitro Kinase Assay for Off-Target Activity (p38β, JNK2, JNK3)

This protocol describes a general method to assess the in vitro inhibitory activity of this compound against suspected off-target kinases.

Materials:

  • Recombinant human p38β, JNK2, or JNK3 enzyme

  • Specific peptide substrate for each kinase (e.g., ATF2 for p38β, c-Jun for JNKs)

  • This compound (various concentrations)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP or ATP and a suitable kinase activity detection kit (e.g., ADP-Glo™)

  • Phosphocellulose paper or other method for separating phosphorylated substrate

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, the respective recombinant kinase, and its specific substrate.

  • Add varying concentrations of this compound to the reaction mixtures. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Quantify the amount of phosphorylated substrate using a scintillation counter for the radioactive method or a plate reader for non-radioactive methods.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Protocol 2: Cell-Based Wnt Signaling Reporter Assay

This protocol allows for the measurement of Wnt signaling activity in cells treated with this compound.

Materials:

  • Cells stably or transiently transfected with a TCF/LEF-responsive luciferase reporter construct (e.g., TOPflash).[11][12][13]

  • Wnt3a conditioned media or recombinant Wnt3a protein.

  • This compound (various concentrations).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a multi-well plate and allow them to attach overnight.

  • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours) before Wnt stimulation.

  • Stimulate the cells with Wnt3a for a suitable duration (e.g., 6-24 hours).

  • Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

  • Compare the luciferase activity in this compound-treated cells to the vehicle-treated control to determine the extent of Wnt signaling inhibition.

Protocol 3: Western Blot for β-catenin Accumulation

This protocol assesses the effect of this compound on the stabilization of β-catenin, a key downstream effector of Wnt signaling.

Materials:

  • Cell line responsive to Wnt signaling.

  • Wnt3a conditioned media or recombinant Wnt3a protein.

  • This compound (various concentrations).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibody against β-catenin.

  • Secondary antibody conjugated to HRP.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Plate cells and treat with this compound and/or Wnt3a as described in the reporter assay protocol.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary anti-β-catenin antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative levels of β-catenin.[14][15][16][17]

Visualizations

The following diagrams illustrate the key signaling pathways and a recommended workflow for troubleshooting off-target effects.

p38_signaling_pathway extracellular_stimuli Extracellular Stimuli (Stress, Cytokines) receptor Receptor extracellular_stimuli->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38_alpha p38α mkk3_6->p38_alpha p38_beta p38β mkk3_6->p38_beta downstream_substrates Downstream Substrates (e.g., MK2, ATF2) p38_alpha->downstream_substrates p38_beta->downstream_substrates cellular_responses Cellular Responses (Inflammation, Apoptosis, Cell Cycle) downstream_substrates->cellular_responses amg548 This compound amg548->p38_alpha Potent Inhibition amg548->p38_beta Weaker Inhibition

Caption: p38 MAPK Signaling Pathway and this compound Inhibition.

wnt_signaling_pathway wnt Wnt Ligand frizzled_lrp Frizzled/LRP5/6 wnt->frizzled_lrp dsh Dishevelled frizzled_lrp->dsh destruction_complex Destruction Complex (Axin, APC, GSK3β) dsh->destruction_complex Inhibition beta_catenin β-catenin destruction_complex->beta_catenin Degradation ck1 CK1δ/ε ck1->destruction_complex Phosphorylation tcf_lef TCF/LEF beta_catenin->tcf_lef gene_transcription Target Gene Transcription tcf_lef->gene_transcription amg548 This compound amg548->ck1 Off-target Inhibition

Caption: Wnt Signaling Pathway and Off-Target Inhibition by this compound.

Caption: Experimental Workflow for Troubleshooting Off-Target Effects.

References

Amg-548 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of AMG-548 in cell culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in DMSO and ethanol up to 100 mM.[1] For cell culture applications, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10-50 mM). This stock solution should then be diluted to the final working concentration in the cell culture medium. To avoid precipitation, ensure the final concentration of DMSO in the medium is low, typically less than 0.1%.

Q2: How should I store the this compound stock solution?

A2: Store the this compound stock solution at -20°C or -80°C.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to the degradation of the compound.

Q3: What is the expected stability of this compound in cell culture media at 37°C?

A3: While specific, publicly available stability data for this compound in various cell culture media is limited, small molecule inhibitors can exhibit variable stability depending on the media composition, pH, and presence of serum. It is crucial to perform a stability assessment under your specific experimental conditions. For illustrative purposes, a hypothetical stability profile is provided in the table below.

Data Presentation: Hypothetical Stability of this compound in Cell Culture Media

The following table summarizes hypothetical data on the stability of this compound in common cell culture media at 37°C. This data is for illustrative purposes only, and it is highly recommended that researchers validate the stability of this compound in their specific experimental setup.

Time (Hours)DMEM + 10% FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)Serum-Free Media (% Remaining)
0 100100100
6 989795
12 959388
24 918875
48 827955
72 736840

Note: The stability of small molecules can be influenced by factors such as media components (e.g., reducing agents like cysteine), pH, and light exposure.[2][3]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in your chosen cell culture medium.

1. Materials:

  • This compound powder

  • Sterile DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • Analytical instrument (HPLC or LC-MS/MS)

  • Acetonitrile with 0.1% formic acid (for protein precipitation and sample analysis)

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Spike the this compound stock solution into pre-warmed cell culture medium to achieve the desired final concentration (e.g., 1 µM, 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Prepare a sufficient volume for all time points.

  • Aliquot the this compound-containing medium into sterile tubes or wells for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Incubate the samples at 37°C in a 5% CO₂ incubator.

  • At each designated time point: a. Collect an aliquot of the medium. b. For protein precipitation (if serum is present): Add 3 volumes of ice-cold acetonitrile with 0.1% formic acid to 1 volume of the collected medium. c. Vortex thoroughly and incubate at -20°C for at least 20 minutes to precipitate proteins. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. e. Transfer the supernatant to a new tube or well for analysis.

  • Analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Troubleshooting Guide

Q4: I observed a precipitate in my cell culture medium after adding this compound. What should I do?

A4: Precipitation of small molecules in cell culture media can be caused by several factors.[4] Here are some troubleshooting steps:

  • Check the final DMSO concentration: Ensure it does not exceed 0.5%, and ideally is below 0.1%.

  • Ensure the stock solution is fully dissolved: Before diluting into the medium, make sure there are no visible crystals in your DMSO stock. Gentle warming and vortexing can help.

  • Pre-warm the medium: Adding a cold stock solution to a warm medium can sometimes cause precipitation. Ensure both are at similar temperatures.

  • Evaluate the working concentration: High concentrations of the compound may exceed its solubility limit in the aqueous environment of the cell culture medium. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration.

  • Media components: Some media components can interact with the compound, leading to precipitation. Consider testing the solubility in a simpler buffered solution like PBS.

Q5: My experiments with this compound are showing inconsistent results or a loss of expected biological activity. What could be the cause?

A5: Inconsistent results or loss of activity can be linked to compound stability and handling.

  • Compound Degradation: As indicated in the hypothetical data, this compound may degrade over time in the incubator. For long-term experiments (beyond 24-48 hours), consider replenishing the medium with freshly diluted this compound.

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots.

  • Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware. Using low-adhesion tubes and plates may help mitigate this.

  • Cell Density and Metabolism: High cell densities can lead to faster metabolism of the compound. Correlate your results with the confluency of your cell cultures.

Visualizations

Signaling Pathways and Workflows

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Stimuli->MAPKKK Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory_Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Downstream_Targets Downstream Targets (e.g., MAPKAPK2, ATF2) p38_MAPK->Downstream_Targets phosphorylates AMG_548 This compound AMG_548->p38_MAPK inhibits Transcription_Factors Transcription Factors Downstream_Targets->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Stability_Assessment_Workflow cluster_preparation Preparation cluster_incubation_sampling Incubation & Sampling cluster_analysis Sample Processing & Analysis Prepare_Stock Prepare 10 mM This compound Stock in DMSO Spike_Medium Spike into Pre-warmed Cell Culture Medium Prepare_Stock->Spike_Medium Aliquot Aliquot for Each Time Point Spike_Medium->Aliquot Incubate Incubate at 37°C Aliquot->Incubate Collect_Samples Collect Samples at T=0, 6, 12, 24, 48, 72h Incubate->Collect_Samples Protein_Precipitation Protein Precipitation (if serum is present) Collect_Samples->Protein_Precipitation Centrifuge Centrifuge & Collect Supernatant Protein_Precipitation->Centrifuge LCMS_Analysis Analyze by HPLC or LC-MS/MS Centrifuge->LCMS_Analysis Calculate Calculate % Remaining LCMS_Analysis->Calculate Troubleshooting_Guide Start Issue Encountered Precipitate Precipitate Observed? Start->Precipitate Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Check_DMSO Check Final DMSO Concentration (<0.1%) Precipitate->Check_DMSO Yes Check_Stability Assess Compound Stability Over Time Inconsistent_Results->Check_Stability Yes Check_Solubility Lower Working Concentration Check_DMSO->Check_Solubility Prewarm_Media Pre-warm Media Before Adding Stock Check_Solubility->Prewarm_Media Aliquot_Stock Aliquot Stock to Avoid Freeze-Thaw Cycles Check_Stability->Aliquot_Stock Replenish_Media Replenish Media for Long-Term Experiments Aliquot_Stock->Replenish_Media

References

Technical Support Center: Interpreting Unexpected Experimental Results with AMG-548

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AMG-548. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected experimental outcomes when using this potent and selective p38α inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1] It functions by binding to the kinase domain of p38α, preventing its activation and downstream signaling. p38α is a key regulator of cellular responses to inflammatory cytokines and stress stimuli.[1]

Q2: Are there any known off-target effects of this compound?

A2: Yes, a critical off-target effect of this compound is the inhibition of the Wnt/β-catenin signaling pathway.[1][2] This occurs through the direct inhibition of Casein Kinase 1 isoforms δ (CK1δ) and ε (CK1ε).[1][2][3] This dual activity is crucial to consider when interpreting experimental data.

Q3: What is the selectivity profile of this compound?

A3: this compound is highly selective for p38α. It shows moderate selectivity against p38β and JNK2/3, and significantly lower activity against p38γ and p38δ.[2][3] For detailed quantitative data on its kinase selectivity, please refer to the data tables below.

Troubleshooting Unexpected Experimental Results

Scenario 1: Unexpected decrease in cell proliferation or viability in a cancer cell line.

  • Question: I am using this compound to study the role of p38α in my cancer cell line, but I'm observing a stronger anti-proliferative effect than expected based on p38α inhibition alone. What could be the cause?

  • Answer: This unexpected result is likely due to the off-target inhibition of the Wnt/β-catenin pathway by this compound.[1][2] The Wnt pathway is a critical driver of proliferation in many cancer types. By inhibiting CK1δ/ε, this compound can suppress Wnt signaling, leading to a more potent anti-proliferative effect than would be expected from p38α inhibition alone.

  • Troubleshooting Steps:

    • Assess Wnt pathway activity: Perform a β-catenin reporter assay (e.g., TOP/FOPflash) or measure the protein levels of Wnt target genes (e.g., c-Myc, Cyclin D1) by Western blot or qPCR. A decrease in reporter activity or target gene expression would confirm Wnt pathway inhibition.

    • Use a more selective p38α inhibitor: Compare the effects of this compound with a p38α inhibitor that does not have significant activity against CK1δ/ε. This will help to dissect the relative contributions of p38α and Wnt pathway inhibition to the observed phenotype.

    • Rescue with a Wnt agonist: Treat cells with a Wnt agonist (e.g., Wnt3a conditioned media, CHIR99021) in the presence of this compound. If the anti-proliferative effect is partially rescued, it further implicates Wnt pathway inhibition.

Scenario 2: Unexpected changes in inflammatory cytokine profiles.

  • Question: I am using this compound to block TNFα production in an immunology model. While TNFα is inhibited as expected, I am seeing unexpected changes in the expression of other cytokines. Why is this happening?

  • Answer: While this compound is a potent inhibitor of TNFα production, the p38α and Wnt/β-catenin pathways can have complex and sometimes opposing roles in regulating the expression of other cytokines. The net effect on the cytokine profile will depend on the specific cell type and stimulus. For example, in some contexts, Wnt signaling can promote the expression of anti-inflammatory cytokines. Therefore, the observed changes may be a composite effect of inhibiting both pathways.

  • Troubleshooting Steps:

    • Comprehensive cytokine profiling: Use a multiplex cytokine assay to get a broader picture of the changes in the cytokine milieu.

    • Dissect the signaling pathways: As in Scenario 1, use a more selective p38α inhibitor and/or a Wnt pathway modulator to differentiate the effects of inhibiting each pathway on the cytokine profile.

    • Analyze transcription factor activity: Investigate the activation status of key transcription factors downstream of both pathways, such as NF-κB, AP-1 (downstream of p38), and TCF/LEF (downstream of Wnt).

Quantitative Data

Table 1: Kinase Inhibitory Activity of this compound

KinaseKi (nM)
p38α0.5[2][3]
p38β36[2][3]
p38γ2600[2][3]
p38δ4100[2][3]
JNK239[2][3]
JNK361[2][3]

Table 2: Cellular Activity of this compound

AssayIC50 (nM)
LPS-stimulated TNFα in human whole blood3[2][3]
LPS-stimulated IL-1β in human whole blood7[2]
TNFα-induced IL-8 in human whole blood0.7[2]
IL-1β-induced IL-6 in human whole blood1.3[2]

Experimental Protocols

Western Blot for p-p38 and β-catenin

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 (Thr180/Tyr182), total p38, active β-catenin (non-phosphorylated Ser33/37/Thr41), total β-catenin, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

β-catenin Reporter Assay (TOP/FOPflash)

  • Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (TOPflash) or a negative control plasmid with mutated TCF/LEF binding sites (FOPflash), along with a renilla luciferase plasmid for normalization.

  • Treatment: Treat cells with this compound or vehicle control.

  • Lysis and Luciferase Assay: Lyse the cells and measure firefly and renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the TOPflash and FOPflash firefly luciferase activity to the renilla luciferase activity. The TOP/FOP ratio indicates the level of Wnt/β-catenin signaling.

Visualizations

AMG548_pathway cluster_p38 p38 MAPK Pathway cluster_wnt Wnt/β-catenin Pathway p38_stimuli Stress / Cytokines p38a p38α p38_stimuli->p38a p38_downstream Downstream Effectors (e.g., MK2) p38a->p38_downstream p38_output Inflammation Apoptosis p38_downstream->p38_output Wnt_ligand Wnt Frizzled Frizzled/LRP Wnt_ligand->Frizzled Destruction_complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_complex Inhibits CK1de CK1δ/ε CK1de->Destruction_complex Primes β-catenin phosphorylation beta_catenin β-catenin Destruction_complex->beta_catenin Phosphorylates for degradation beta_catenin_degradation Degradation beta_catenin->beta_catenin_degradation Wnt_target_genes Target Gene Expression (e.g., c-Myc, Cyclin D1) beta_catenin->Wnt_target_genes Proliferation Cell Proliferation Wnt_target_genes->Proliferation AMG548 This compound AMG548->p38a Inhibits AMG548->CK1de Inhibits troubleshooting_workflow start Unexpected Experimental Result with this compound check_off_target Consider Off-Target Effect: Wnt/β-catenin Inhibition start->check_off_target p38_only Hypothesis: Effect is p38α-dependent check_off_target->p38_only No wnt_involved Hypothesis: Wnt inhibition contributes to effect check_off_target->wnt_involved Yes dissect_pathways Dissect Pathway Contributions p38_only->dissect_pathways validate_wnt Validate Wnt Pathway Inhibition (e.g., β-catenin reporter assay, Western blot for Wnt targets) wnt_involved->validate_wnt validate_wnt->dissect_pathways use_selective_inhibitor Use more selective p38α inhibitor dissect_pathways->use_selective_inhibitor use_wnt_modulator Use Wnt agonist/antagonist dissect_pathways->use_wnt_modulator conclusion Interpret results based on dual pathway inhibition use_selective_inhibitor->conclusion use_wnt_modulator->conclusion

References

preventing Amg-548 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of AMG-548 to prevent precipitation in stock solutions.

Troubleshooting Guide: this compound Stock Solution Precipitation

This guide addresses common issues and provides step-by-step instructions to resolve precipitation problems with this compound stock solutions.

Issue: Precipitate observed in my this compound stock solution.

Possible Causes and Troubleshooting Steps:

  • Improper Solvent: The choice of solvent is critical for maintaining this compound solubility.

    • Recommendation: Use high-purity, anhydrous dimethyl sulfoxide (DMSO). Several suppliers indicate that this compound is soluble up to 100 mg/mL (216.66 mM) in DMSO.[1] Ethanol is also a viable solvent, with solubility reported up to 100 mM.

  • Solvent Quality: The purity and water content of the solvent can significantly impact solubility.

    • Recommendation: Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of this compound.

  • Incorrect Dissolution Technique: this compound may require assistance to fully dissolve, especially at higher concentrations.

    • Recommendation: After adding the solvent, briefly sonicate the solution in an ultrasonic water bath. This can help to break up any clumps and facilitate complete dissolution.[1] Gentle warming (to no more than 37°C) can also be attempted, but monitor for any signs of compound degradation.

  • Inappropriate Storage Conditions: Temperature and freeze-thaw cycles can lead to precipitation.

    • Recommendation: Store stock solutions at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1][2] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1][2]

  • Supersaturation: The concentration of the stock solution may be too high for the chosen solvent and storage temperature.

    • Recommendation: If precipitation persists, consider preparing a slightly more dilute stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The most commonly recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous DMSO.[1] Solubility in DMSO has been reported to be as high as 100 mg/mL (216.66 mM).[1] Ethanol is another option, with a reported solubility of up to 100 mM. For in vivo applications, co-solvent systems may be necessary.

Q2: My this compound powder is difficult to dissolve. What can I do?

A2: To aid dissolution, especially at high concentrations, it is recommended to use an ultrasonic bath.[1] Ensure the vial is securely capped and sonicate for short intervals until the solid is fully dissolved. Gentle vortexing can also be applied.

Q3: How should I store my this compound stock solution to prevent precipitation?

A3: For optimal stability and to prevent precipitation, aliquot your stock solution into single-use volumes and store them at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] Avoid repeated freeze-thaw cycles.

Q4: I observed precipitation in my stock solution after storing it in the freezer. Can I still use it?

A4: If precipitation is observed, you can try to redissolve the compound by gently warming the vial to room temperature and sonicating it. However, it is crucial to ensure the solution is completely clear before use. If the precipitate does not redissolve, it is best to prepare a fresh stock solution.

Q5: Does the form of this compound (e.g., free base vs. hydrochloride salt) affect its solubility?

A5: Yes, different salt forms of a compound can have different solubility profiles. The information provided here is for this compound. If you are using a salt form, such as this compound hydrochloride or dihydrochloride, refer to the manufacturer's datasheet for specific solubility information.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration
DMSO100 mg/mL (216.66 mM)[1]
Ethanol100 mM
DMF30 mg/mL[3]
Ethanol:PBS (pH 7.2) (1:4)0.20 mg/mL[3]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDuration
-20°CUp to 1 month[1][2]
-80°CUp to 6 months[1][2]

Experimental Protocols

Protocol: Small-Scale Solubility Test for this compound

This protocol outlines a method to determine the practical solubility of your specific lot of this compound in a chosen solvent.

Materials:

  • This compound powder

  • High-purity, anhydrous solvent (e.g., DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

  • Calibrated micropipettes

Procedure:

  • Prepare a series of known concentrations:

    • Weigh out a small, precise amount of this compound (e.g., 1 mg).

    • Dispense the appropriate volume of solvent into a microcentrifuge tube to achieve the highest desired concentration (e.g., for 100 mg/mL, add 10 µL of DMSO to 1 mg of this compound).

  • Dissolution:

    • Vortex the tube vigorously for 30 seconds.

    • Sonicate the tube in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution for any undissolved particles against a dark background.

  • Observation:

    • If the solution is clear, the compound is soluble at that concentration.

    • If particulate matter is still visible, the solution is saturated. You can either centrifuge the tube to pellet the undissolved solid and use the supernatant (the concentration of which will be the saturation solubility) or proceed to the next step to determine the solubility limit.

  • Serial Dilution (if necessary):

    • If the initial concentration did not fully dissolve, add a known volume of solvent to dilute the sample to the next desired concentration and repeat the dissolution steps.

    • Continue this process until a concentration is reached where the compound fully dissolves. This will be your practical solubility limit under these conditions.

Visualizations

Troubleshooting_Workflow start Precipitate observed in This compound stock solution check_solvent Is the solvent high-purity, anhydrous DMSO or Ethanol? start->check_solvent use_proper_solvent Use fresh, anhydrous DMSO or high-purity Ethanol. check_solvent->use_proper_solvent No check_dissolution Was sonication or gentle warming used for dissolution? check_solvent->check_dissolution Yes use_proper_solvent->check_dissolution apply_sonication Sonicate the solution until fully dissolved. check_dissolution->apply_sonication No check_storage Was the solution aliquoted and stored at -20°C or -80°C? check_dissolution->check_storage Yes apply_sonication->check_storage aliquot_and_store Aliquot into single-use volumes and store at the recommended temperature. check_storage->aliquot_and_store No check_concentration Is the concentration too high? check_storage->check_concentration Yes aliquot_and_store->check_concentration lower_concentration Prepare a more dilute stock solution. check_concentration->lower_concentration Yes solution_clear Solution should now be clear. Proceed with experiment. check_concentration->solution_clear No lower_concentration->solution_clear

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway cluster_extracellular Extracellular Stress Stimuli cluster_intracellular Intracellular Signaling LPS LPS, Cytokines, UV p38_alpha p38α LPS->p38_alpha TNF_alpha TNF-α Production p38_alpha->TNF_alpha CK1_delta_epsilon Casein Kinase 1δ/ε Wnt_signaling Wnt/β-catenin Signaling CK1_delta_epsilon->Wnt_signaling AMG548 This compound AMG548->p38_alpha AMG548->CK1_delta_epsilon Cross-reactivity

Caption: this compound mechanism of action and signaling pathway inhibition.

References

Technical Support Center: Mitigating AMG-548 Cross-Reactivity in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinase inhibitor AMG-548. The focus is on identifying and mitigating cross-reactivity in kinase assays to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). It is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.

Q2: What are the known off-targets of this compound?

A2: While this compound is highly selective for p38α, it exhibits cross-reactivity with other kinases, particularly at higher concentrations. The most notable off-targets include p38β, c-Jun N-terminal kinases (JNK2 and JNK3), and Casein Kinase 1 isoforms δ and ε (CK1δ/ε). This off-target inhibition of CK1δ/ε is responsible for the observed effects of this compound on the Wnt signaling pathway.

Q3: My experimental results with this compound are inconsistent with known p38α signaling. What could be the cause?

A3: Inconsistencies can arise from off-target effects of this compound, especially if the inhibitor concentration used is too high. At elevated concentrations, the inhibition of kinases like JNKs or CK1δ/ε can lead to phenotypes that are not mediated by p38α. It is also crucial to ensure the purity and stability of your this compound compound and to rule out experimental artifacts.

Q4: How can I confirm that the observed effect is due to p38α inhibition and not an off-target?

A4: Several strategies can be employed:

  • Use a structurally unrelated p38α inhibitor: A different p38α inhibitor with a distinct off-target profile should recapitulate the on-target phenotype.

  • Rescue experiments: If possible, expressing a drug-resistant mutant of p38α should reverse the effects of this compound.

  • Knockdown/knockout of p38α: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate p38α expression should mimic the phenotype observed with this compound treatment.

  • Direct measurement of on- and off-target engagement: Employ techniques like cellular thermal shift assays (CETSA) or NanoBRET™ to confirm that this compound is engaging p38α and potential off-targets at the concentrations used in your cellular experiments.[1][2][3]

Troubleshooting Guide: Mitigating Cross-Reactivity in Biochemical Kinase Assays

This guide provides practical steps to enhance the selectivity of this compound in your kinase assays and to identify and characterize potential off-target activities.

Issue 1: Suspected Off-Target Inhibition in a Biochemical Assay

Your IC50 curve for this compound against your kinase of interest is broader than expected, or you observe inhibition of a negative control kinase.

Troubleshooting Steps:

  • Optimize ATP Concentration:

    • Rationale: Since this compound is an ATP-competitive inhibitor, its apparent potency (IC50) is dependent on the ATP concentration in the assay.[4] By lowering the ATP concentration to be at or below the Michaelis constant (Km) for ATP of the target kinase, you can increase the apparent potency of the inhibitor for that kinase.[5] This can help to better differentiate between on- and off-target inhibition, especially if the off-target kinase has a significantly different ATP Km.

    • Protocol:

      • Determine the ATP Km for your target kinase and known off-target kinases if this information is not available.

      • Run your kinase assay with a matrix of ATP concentrations (e.g., 0.1x, 1x, and 10x Km) and a range of this compound concentrations.

      • According to the Cheng-Prusoff equation (IC50 = Ki (1 + [ATP]/Km)), a higher ATP concentration will lead to a higher IC50 value for an ATP-competitive inhibitor.[4]

      • Choose an ATP concentration that gives a robust assay window while maximizing the selectivity for p38α. For initial screening, using an ATP concentration close to the Km of p38α is a good starting point.[5]

  • Select a More Specific Substrate:

    • Rationale: Kinases exhibit substrate preferences. Using a substrate that is more selectively phosphorylated by p38α compared to its off-targets can significantly improve assay specificity.

    • Protocol:

      • Review the literature for peptide or protein substrates with demonstrated selectivity for p38α over p38β, JNKs, and CK1. For example, a synthetic peptide with the sequence RRRLVEPLTPSGEAPNQK has been described as a substrate for p38α kinase assays.[6]

      • If a highly selective substrate is not available, perform a substrate titration experiment to determine the Km of your chosen substrate for both p38α and the suspected off-target kinase.

      • Use the substrate at a concentration at or below its Km for p38α to minimize phosphorylation by less efficient off-target kinases.

  • Run Control Assays with Known Off-Target Kinases:

    • Rationale: Directly testing this compound against its known off-targets under your specific assay conditions will provide a clear indication of its cross-reactivity.

    • Protocol:

      • Set up parallel kinase assays for p38β, JNK2, JNK3, and CK1δ/ε using appropriate substrates and optimized conditions for each kinase.

      • Determine the IC50 of this compound for each of these kinases.

      • Compare the IC50 values to that obtained for p38α to quantify the selectivity of this compound in your assay system.

Issue 2: Confirming Casein Kinase 1 (CK1) as an Off-Target

You observe inhibition of Wnt signaling or another CK1-mediated pathway and suspect this compound is the cause.

Troubleshooting Steps:

  • Perform a Direct CK1 Kinase Assay:

    • Rationale: Directly measuring the inhibitory activity of this compound against CK1δ and/or CK1ε will confirm this off-target interaction.

    • Protocol:

      • Obtain recombinant CK1δ or CK1ε enzyme.

      • Use a generic CK1 substrate such as casein or a more specific peptide substrate if available.

      • Perform a kinase assay with a range of this compound concentrations to determine the IC50 for CK1 inhibition. A typical reaction might include the enzyme, substrate, ATP (e.g., 30 µM), and the inhibitor in a suitable buffer, incubated for a set time (e.g., 10 minutes).[7]

      • Compare this IC50 value to that of p38α to understand the relative potency.

  • Use a Selective CK1 Inhibitor as a Control:

    • Rationale: A known selective CK1 inhibitor should produce a similar biological effect to this compound if the observed phenotype is indeed due to CK1 inhibition.

    • Protocol:

      • Treat your cells or perform your biochemical assay with a well-characterized, selective CK1 inhibitor (e.g., IC261).

      • Compare the results to those obtained with this compound. A similar outcome would support the hypothesis that this compound is acting through CK1.

Data Presentation

Table 1: this compound Kinase Inhibitory Potency (Ki)

KinaseKi (nM)Selectivity vs. p38α
p38α 0.5 1x
p38β3.67.2x
JNK23978x
JNK361122x
p38γ26005200x
p38δ41008200x
JNK11148022960x
CK1δKnown to inhibitData not quantified in Ki
CK1εKnown to inhibitData not quantified in Ki

Note: Data compiled from publicly available sources. Actual values may vary depending on assay conditions.

Experimental Protocols

Protocol 1: General p38α Kinase Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits (e.g., ADP-Glo™).[8][9][10]

Materials:

  • Recombinant active p38α kinase

  • p38α peptide substrate (e.g., RRRLVEPLTPSGEAPNQK)[6]

  • This compound

  • ATP

  • p38α Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]

  • ADP-Glo™ Kinase Assay reagents

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in 5% DMSO.

  • In a 384-well plate, add 1 µl of the this compound dilution or 5% DMSO (for control).

  • Add 2 µl of p38α kinase diluted in kinase buffer.

  • Prepare a substrate/ATP mix in kinase buffer. The final concentration of ATP should be at or near the Km for p38α.

  • Add 2 µl of the substrate/ATP mix to initiate the reaction.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Read the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 2: Deconvolution of Off-Target Effects

This workflow helps to systematically identify the kinase responsible for an observed cellular phenotype.[1][2][3][11]

  • Primary Observation: Observe a cellular phenotype upon treatment with this compound.

  • On-Target Validation:

    • Confirm that the phenotype is recapitulated by at least one other structurally distinct p38α inhibitor.

    • Show that the phenotype is rescued by expressing a drug-resistant p38α mutant.

    • Demonstrate that knockdown or knockout of p38α phenocopies the effect of this compound.

  • Off-Target Hypothesis Generation: If on-target validation fails, consider known off-targets of this compound (p38β, JNKs, CK1δ/ε).

  • Off-Target Validation:

    • Use selective inhibitors for the hypothesized off-target kinases. Does a selective JNK inhibitor or CK1 inhibitor mimic the effect of this compound?

    • Perform knockdown/knockout experiments for the suspected off-target kinases.

  • Biochemical Confirmation:

    • Perform in vitro kinase assays with this compound against the purified suspected off-target kinase(s) to confirm direct inhibition and determine the IC50.

  • Cellular Target Engagement:

    • Use techniques like CETSA or NanoBRET™ to confirm that this compound engages the identified off-target kinase at the concentrations that produce the cellular phenotype.[1][2][3]

Visualizations

p38_signaling_pathway cluster_extracellular Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets Stress Stress (UV, Osmotic Shock) MAPKKK ASK1 / TAK1 / MEKKs Stress->MAPKKK Cytokines Cytokines (TNF-α, IL-1) Cytokines->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 p38a p38α MKK3_6->p38a MK2 MAPKAPK2 p38a->MK2 ATF2 ATF2 p38a->ATF2 Other Other Substrates p38a->Other Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) MK2->Cellular_Response ATF2->Cellular_Response Other->Cellular_Response AMG548 This compound AMG548->p38a

Caption: p38α MAPK Signaling Pathway and Point of Inhibition by this compound.

experimental_workflow cluster_problem Problem Identification cluster_biochemical Biochemical Analysis cluster_cellular Cellular Validation cluster_conclusion Conclusion Phenotype Unexpected Phenotype with this compound ATP_Titration 1. ATP Competition Assay (Vary [ATP]) Phenotype->ATP_Titration Substrate_Selectivity 2. Substrate Specificity Test ATP_Titration->Substrate_Selectivity Off_Target_Screen 3. Screen vs. Known Off-Targets (p38β, JNKs, CK1) Substrate_Selectivity->Off_Target_Screen Orthogonal_Inhibitor 4. Use Orthogonal Inhibitor Off_Target_Screen->Orthogonal_Inhibitor Knockdown 5. Target Knockdown/Knockout Orthogonal_Inhibitor->Knockdown Target_Engagement 6. Cellular Target Engagement (e.g., CETSA, NanoBRET™) Knockdown->Target_Engagement Conclusion Identify On- vs. Off-Target Effect Target_Engagement->Conclusion

Caption: Workflow for Deconvolution of this compound Off-Target Effects.

References

AMG-548 Dose-Response Curve Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing AMG-548 dose-response curve experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound.

Issue Potential Cause Recommended Solution
High variability between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or addition. 3. "Edge effects" in the microplate.1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Use calibrated pipettes and mix well at each dilution step. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No or weak dose-response (flat curve) 1. This compound is inactive. 2. The concentration range is too low. 3. The assay window is too small (low signal-to-background). 4. The cells are not responsive to the stimulus.1. Check the storage conditions and age of the compound stock. 2. Extend the concentration range to higher doses. 3. Optimize the assay conditions (e.g., stimulus concentration, incubation time). 4. Verify the activation of the p38 pathway in your cell model.
Steep, narrow dose-response curve 1. Compound cytotoxicity at higher concentrations. 2. Off-target effects of this compound.1. Perform a cytotoxicity assay in parallel to determine the toxic concentration range. 2. Be aware of this compound's inhibitory effects on CK1δ/ε and the Wnt signaling pathway, which might influence the cellular response.
Inconsistent IC50 values across experiments 1. Variation in cell passage number or health.[1] 2. Different lots of reagents (e.g., serum, stimulus). 3. Fluctuations in incubator conditions (CO2, temperature).[1]1. Use cells within a defined passage number range and ensure high viability.[1] 2. Qualify new lots of critical reagents before use in assays. 3. Regularly monitor and calibrate incubator settings.[1]
High background signal in the assay 1. Autophosphorylation of p38α. 2. Non-specific antibody binding (in immunoassays). 3. Endogenous kinase activity in cell lysates.1. Consider the potential for autophosphorylation, especially at high enzyme concentrations.[2] 2. Optimize antibody concentrations and blocking steps. 3. Use specific inhibitors for other kinases if necessary or purify the target kinase.

Frequently Asked Questions (FAQs)

General

What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[3][4] p38α is a serine/threonine kinase that plays a key role in cellular responses to inflammatory cytokines and environmental stress.[5] this compound also exhibits inhibitory activity against p38β and has been shown to inhibit Wnt signaling by targeting Casein Kinase 1 (CK1) isoforms δ and ε.[3][6]

Dose-Response Experiments

What is a typical starting concentration range for an this compound dose-response curve?

Based on its in vitro potency, a good starting point for a 10-point dose-response curve would be a top concentration of 1-10 µM, followed by serial dilutions (e.g., 1:3 or 1:5). The potent inhibition of TNFα in whole blood assays (IC50 = 3 nM) suggests that lower concentrations will be effective in cell-based assays.[3][6]

What are suitable positive and negative controls for my experiment?

  • Negative Control: A vehicle control (e.g., 0.1% DMSO) is essential to determine the baseline response.

  • Positive Control: A known activator of the p38 MAPK pathway, such as Lipopolysaccharide (LPS), TNFα, or Anisomycin, should be used to stimulate the cells.[7][8]

How long should I pre-incubate my cells with this compound before adding the stimulus?

A pre-incubation time of 30 to 60 minutes is typically sufficient for the compound to enter the cells and engage with the target kinase before stimulation.

Data Analysis and Interpretation

My dose-response curve does not fit a standard sigmoidal model. What could be the reason?

An atypical curve shape could be due to several factors, including compound cytotoxicity at high concentrations, off-target effects, or a narrow assay window. It is advisable to perform a cytotoxicity assay in parallel and carefully examine the raw data for outliers.

What are the known off-target effects of this compound that I should be aware of?

This compound has been shown to inhibit Casein Kinase 1 (CK1) isoforms δ and ε, which can lead to the inhibition of the Wnt/β-catenin signaling pathway.[3][6] This is an important consideration when interpreting results in cell models where the Wnt pathway is active.

Quantitative Data Presentation

Table 1: In Vitro Kinase Inhibitory Potency of this compound

Target KinaseKᵢ (nM)
p38α0.5[3][6]
p38β36[3][6]
p38γ2600[3][6]
p38δ4100[3][6]
JNK239[3][6]
JNK361[3][6]

Table 2: Cellular Inhibitory Potency of this compound in Human Whole Blood Assays

StimulusMeasured CytokineIC₅₀ (nM)
LPSTNFα3[3][6]
LPSIL-1β7[3][6]
TNFαIL-80.7[3][6]
IL-1βIL-61.3[3][6]

Experimental Protocols

Protocol: Generating an this compound Dose-Response Curve in a Cell-Based Assay (TNFα Release)

This protocol outlines a general procedure for determining the IC50 of this compound by measuring the inhibition of LPS-induced TNFα release in a monocytic cell line (e.g., THP-1).

Materials:

  • This compound

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • DMSO (vehicle)

  • 96-well cell culture plates

  • TNFα ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, and then dilute further in culture medium to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.1%.

  • Pre-incubation with this compound: Add 50 µL of the diluted this compound or vehicle control to the appropriate wells. Incubate for 1 hour at 37°C and 5% CO₂.

  • Cell Stimulation: Prepare an LPS solution in culture medium. Add 50 µL of the LPS solution to all wells except the unstimulated control wells to achieve a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 6-18 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for TNFα measurement.

  • TNFα Quantification: Measure the TNFα concentration in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the TNFα concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.

Visualizations

p38_MAPK_Signaling_Pathway Stress Stress / Cytokines (e.g., LPS, TNFα) TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_alpha p38α MKK3_6->p38_alpha MK2 MK2 p38_alpha->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_alpha->Transcription_Factors Inflammatory_Response Inflammatory Response (e.g., TNFα, IL-6 production) MK2->Inflammatory_Response Transcription_Factors->Inflammatory_Response AMG548 This compound AMG548->p38_alpha

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Dose_Response_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound pre_incubate Pre-incubate Cells with this compound (1 hr) prepare_compound->pre_incubate stimulate Stimulate Cells (e.g., LPS) pre_incubate->stimulate incubate Incubate (6-18 hrs) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_readout Measure Readout (e.g., TNFα ELISA) collect_supernatant->measure_readout analyze_data Analyze Data & Fit Curve measure_readout->analyze_data end Determine IC50 analyze_data->end

Caption: Experimental workflow for an this compound dose-response curve.

References

Technical Support Center: Controlling for AMG-548 Effects on Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the effects of AMG-548, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor, on cell proliferation. Given the complex and often context-dependent role of the p38 MAPK pathway in cell cycle regulation, this guide offers detailed FAQs, troubleshooting advice, experimental protocols, and visual aids to navigate potential challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of p38α MAPK.[1][2] It functions by binding to the ATP-binding pocket of p38α, preventing the phosphorylation of its downstream substrates and thereby inhibiting the signaling cascade.[3] The p38 MAPK pathway is a key transducer of cellular responses to extracellular stimuli such as stress, growth factors, and cytokines, and it can influence processes like cell division, metabolism, and survival.[1]

Q2: How does inhibiting p38α MAPK with this compound affect cell proliferation?

The effect of p38α inhibition on cell proliferation is highly context-dependent and can vary significantly between different cell types and genetic backgrounds.

  • Inhibition of Proliferation: In many cancer cell lines, particularly those with mutant p53, the p38α pathway promotes proliferation.[3] In such cases, this compound is expected to decrease cell proliferation. For example, pharmacological inhibition of p38 has been shown to suppress the growth of ER-negative breast cancer cells and prostate cancer cells.[4][5]

  • No Effect or Increased Proliferation: Conversely, in some cellular contexts, the p38 MAPK pathway can act as a tumor suppressor by promoting cell cycle arrest or apoptosis. In these instances, inhibiting p38α with this compound may lead to an increase in cell proliferation or have no significant effect.[4] For instance, in certain pancreatic cancer cells, p38 inhibition has been observed to increase proliferation by restraining the growth-inhibitory effects of JNK signaling.[6]

Q3: What are the known off-target effects of this compound?

A significant off-target effect of this compound is the inhibition of Casein Kinase 1 (CK1) isoforms δ and ε.[2] This is noteworthy because CK1 is a key component of the destruction complex that targets β-catenin for degradation in the canonical Wnt signaling pathway.[5] By inhibiting CK1δ/ε, this compound can inadvertently inhibit the Wnt/β-catenin pathway.[7]

Q4: Why might I observe an unexpected increase or no change in cell proliferation after this compound treatment?

Observing an increase or no change in proliferation can be perplexing but is mechanistically plausible.

  • Cell-Type Specific Signaling: The role of p38α in proliferation is not universal. In some cells, it may be a negative regulator of the cell cycle, and its inhibition would therefore promote growth.

  • Off-Target Effects: As this compound can inhibit the Wnt/β-catenin pathway via its action on CK1, and the Wnt pathway is a critical driver of proliferation in many cancers, this off-target effect could counteract or mask any anti-proliferative effects from p38α inhibition.

  • Redundant Pathways: Other signaling pathways may compensate for the inhibition of p38α, maintaining the proliferative phenotype.

Q5: What are the essential positive and negative controls for my cell proliferation experiments with this compound?

  • Vehicle Control (Negative): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to ensure that the observed effects are not due to the solvent.

  • Positive Control (Cell Line): A cell line known to be sensitive to p38 MAPK inhibition (e.g., MDA-MB-468 breast cancer cells with mutant p53) can validate that the compound is active under your experimental conditions.[3]

  • Positive Control (Compound): A well-characterized, alternative p38 inhibitor (e.g., SB203580) can be used to confirm that the observed phenotype is related to p38 inhibition.

Q6: How can I confirm that this compound is engaging its target and inhibiting p38α activity in my cells?

Target engagement can be verified by Western blot analysis of the phosphorylation status of known downstream targets of p38α. A significant reduction in the phosphorylation of MAPK-activated protein kinase 2 (MAPKAPK2) or Heat Shock Protein 27 (HSP27) upon treatment with this compound would indicate successful inhibition of the p38α pathway.

Data Presentation: Inhibitor Selectivity and Efficacy

Quantitative data is essential for interpreting the effects of this compound. The following tables summarize the selectivity of this compound and provide examples of the anti-proliferative efficacy of other selective p38α inhibitors in various cancer cell lines.

Table 1: Kinase Inhibitory Profile of this compound

KinaseKᵢ (nM)
p38α0.5
p38β36
p38γ2600
p38δ4100
JNK239
JNK361

Data sourced from MedchemExpress.[2]

Table 2: Anti-proliferative IC₅₀ Values of Selective p38α Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC₅₀ (µM)
SB203580MDA-MB-231Breast Cancer85.1
SB202190MDA-MB-231Breast Cancer46.6
BIRB 796U87Glioblastoma34.96
BIRB 796U251Glioblastoma46.30

Note: IC₅₀ values for the anti-proliferative effects of this compound are not widely published. The data presented here for other selective p38α inhibitors can serve as a reference. Data sourced from various studies.[8][9]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and workflows discussed in this guide.

AMG_548_Mechanism This compound On-Target and Off-Target Effects AMG548 This compound p38a p38α MAPK AMG548->p38a Inhibits (On-Target) CK1 Casein Kinase 1δ/ε AMG548->CK1 Inhibits (Off-Target) p38_downstream p38 Downstream Substrates (e.g., MAPKAPK2, HSP27) p38a->p38_downstream Phosphorylates Wnt_pathway Wnt/β-catenin Pathway CK1->Wnt_pathway Inhibits β-catenin degradation Proliferation_p38 Cell Proliferation (Context-Dependent) p38_downstream->Proliferation_p38 Regulates Proliferation_Wnt Cell Proliferation Wnt_pathway->Proliferation_Wnt Promotes

Caption: On-target and off-target effects of this compound.

p38_Wnt_Crosstalk Crosstalk between p38 MAPK and Wnt/β-catenin Signaling cluster_p38 p38 MAPK Pathway cluster_wnt Wnt/β-catenin Pathway Stress Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38α MKK3_6->p38 Downstream_p38 Downstream Targets p38->Downstream_p38 DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) p38->DestructionComplex Can inhibit GSK3β Proliferation Cell Proliferation Downstream_p38->Proliferation Regulates Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Inhibits Dvl Dishevelled (Dvl) Frizzled->Dvl Inhibits Dvl->p38 Can activate Dvl->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Expression Target Gene Expression (e.g., Cyclin D1, c-Myc) TCF_LEF->Gene_Expression Gene_Expression->Proliferation Promotes

Caption: Crosstalk between p38 MAPK and Wnt/β-catenin pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Cell Proliferation Results Start Start: Unexpected Proliferation Result (Increased or No Effect) Check_Controls 1. Verify Controls - Vehicle control shows no effect? - Positive control cell line responds? Start->Check_Controls Controls_OK Controls OK Check_Controls->Controls_OK Yes Controls_Fail Controls Fail Check_Controls->Controls_Fail No Check_Target 2. Confirm Target Engagement - Western blot for p-HSP27 or p-MAPKAPK2 - Is p38α activity inhibited? Controls_OK->Check_Target Troubleshoot_Assay Troubleshoot Assay: - Check cell seeding density - Prepare fresh compound - Verify assay protocol Controls_Fail->Troubleshoot_Assay Target_Engaged Target Inhibited Check_Target->Target_Engaged Yes Target_Not_Engaged Target Not Inhibited Check_Target->Target_Not_Engaged No Investigate_Mechanism 3. Investigate Biological Mechanism - Cell-type specific role of p38? - Off-target effects? Target_Engaged->Investigate_Mechanism Check_Dose Increase this compound Concentration (Perform dose-response) Target_Not_Engaged->Check_Dose Mechanism_Actions Perform Further Experiments: - Literature search for cell line - Western blot for β-catenin/Cyclin D1 - Use alternative p38 inhibitor - Use siRNA to knockdown p38α Investigate_Mechanism->Mechanism_Actions

Caption: Workflow for troubleshooting unexpected cell proliferation results.

Troubleshooting Guide

Problem 1: Unexpected Increase in Cell Proliferation

  • Possible Cause: The p38 MAPK pathway may be acting as a tumor suppressor in your specific cell line. Inhibition of p38α would therefore release this brake on proliferation.

  • Troubleshooting Steps:

    • Literature Review: Conduct a thorough literature search on the role of the p38 MAPK pathway in your specific cell model.

    • Orthogonal Inhibition: Use a structurally different p38α inhibitor to see if the phenotype is reproducible.

    • Genetic Knockdown: Use siRNA or shRNA to specifically knock down p38α (MAPK14 gene) and observe the effect on proliferation. This will help confirm that the effect is on-target.

    • JNK Pathway Analysis: In some cases, p38 can restrain growth through inhibition of the JNK pathway.[6] Assess the phosphorylation status of JNK and its downstream targets.

Problem 2: No Significant Effect on Cell Proliferation

  • Possible Cause A: The concentration of this compound is suboptimal.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a cell proliferation assay with a wider range of this compound concentrations (e.g., from 0.1 µM to 50 µM) to determine the IC₅₀.

    • Target Engagement: Confirm that p38α is being inhibited at the concentrations used by performing a Western blot for downstream targets like p-HSP27.

  • Possible Cause B: The proliferation of your cell line is not dependent on the p38α MAPK pathway.

  • Troubleshooting Steps:

    • Positive Control Cell Line: Include a cell line known to be sensitive to p38 inhibition in your experiments to validate your assay and the activity of the compound.

    • Pathway Analysis: Investigate other key proliferation pathways (e.g., PI3K/Akt, MEK/ERK) to determine the primary drivers of proliferation in your cell line.

Problem 3: High Variability Between Replicates

  • Possible Cause: Inconsistent experimental technique.

  • Troubleshooting Steps:

    • Cell Seeding: Ensure accurate and consistent cell counting and seeding in each well. Uneven cell distribution can lead to high variability. Allow the plate to sit at room temperature for 15-30 minutes before incubation to ensure even settling.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth. Avoid using the outermost wells for experimental samples, or fill them with sterile PBS or media to maintain humidity.

    • Compound Dilution: Prepare fresh serial dilutions of this compound for each experiment to avoid degradation.

    • Assay Incubation Times: Strictly adhere to the optimized incubation times for your specific cell line and assay.

Experimental Protocols

1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Materials:

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle control.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Crystal Violet Assay for Cell Viability

This assay stains the DNA of adherent cells, providing a measure of total cell biomass.

  • Materials:

    • 96-well plates

    • Phosphate-buffered saline (PBS)

    • Fixative solution (e.g., 100% methanol or 4% paraformaldehyde)

    • Crystal violet staining solution (0.1% w/v in 20% methanol)

    • Solubilization solution (e.g., 1% SDS in water)

  • Protocol:

    • Seed and treat cells as described in the MTT assay protocol.

    • After the treatment period, gently wash the cells with PBS.

    • Fix the cells by adding 100 µL of fixative solution and incubating for 10-15 minutes at room temperature.

    • Remove the fixative and allow the plate to air dry.

    • Add 50 µL of crystal violet solution to each well and incubate for 20-30 minutes at room temperature.[3]

    • Wash the plate thoroughly with water to remove excess stain and allow it to air dry.

    • Add 100 µL of solubilization solution to each well and shake for 20 minutes.

    • Measure the absorbance at 570-590 nm.

3. BrdU Assay for DNA Synthesis

This immunoassay detects the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during the S-phase of the cell cycle.

  • Materials:

    • BrdU labeling solution (10 µM)

    • Fixing/Denaturing solution

    • Anti-BrdU primary antibody

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution

  • Protocol:

    • Seed and treat cells as previously described.

    • Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours (or a duration optimized for your cell line's doubling time).[11]

    • Remove the medium and fix/denature the cells according to the manufacturer's protocol to expose the incorporated BrdU.

    • Incubate with an anti-BrdU primary antibody for 1 hour at room temperature.

    • Wash the wells and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash again and add TMB substrate. Incubate until color develops.

    • Add stop solution and measure the absorbance at 450 nm.

References

Validation & Comparative

A Head-to-Head Battle of p38 Inhibitors: AMG-548 vs. SB203580

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors, the p38 mitogen-activated protein kinases (MAPKs) have long been a focal point for therapeutic intervention in inflammatory diseases. Among the numerous inhibitors developed, AMG-548 and SB203580 have emerged as significant tool compounds for researchers. This guide provides a detailed, data-driven comparison of these two inhibitors, offering insights into their performance, selectivity, and the experimental frameworks used to evaluate them.

At a Glance: Key Performance Metrics

A direct comparison of this compound and SB203580 reveals distinct profiles in terms of potency and selectivity. This compound demonstrates significantly higher potency against the primary target, p38α, and greater selectivity across the p38 MAPK family and other kinases.

ParameterThis compoundSB203580Reference(s)
p38α (Ki) 0.5 nM~44 nM[1][2]
p38β (Ki) 3.6 nM~500 nM[3][4]
p38γ (Ki) 2600 nMLess sensitive[3][5]
p38δ (Ki) 4100 nMLess sensitive[3][5]
JNK2 (Ki) 39 nM-[1]
JNK3 (Ki) 61 nM-[1]
LPS-induced TNFα (IC50, human whole blood) 3 nM0.3-0.5 µM (in THP-1 cells)[4][5]
LPS-induced IL-1β (IC50, human whole blood) 7 nM-[1]
Oral Bioavailability (Rat) 62%3-48% (variable)[1][6]
Oral Bioavailability (Dog) 47%78%[1][6]

Delving Deeper: Mechanism of Action and Signaling

Both this compound and SB203580 are ATP-competitive inhibitors that target the p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to stress and inflammatory stimuli.[7][8][9] Its activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key mediators of inflammatory diseases.[10] The inhibitors bind to the ATP-binding pocket of p38 kinases, primarily the α and β isoforms, thereby preventing the phosphorylation of downstream substrates and mitigating the inflammatory cascade.[11][12]

p38_signaling_pathway Stress_Cytokines Stress Stimuli / Inflammatory Cytokines MKK3_6 MKK3 / MKK6 Stress_Cytokines->MKK3_6 p38_MAPK p38 MAPK (α, β, γ, δ) MKK3_6->p38_MAPK Phosphorylation Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38_MAPK->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF-2) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response (TNF-α, IL-1β production) Downstream_Kinases->Inflammatory_Response Transcription_Factors->Inflammatory_Response Inhibitors This compound / SB203580 Inhibitors->p38_MAPK Inhibition

p38 MAPK Signaling Pathway and Inhibition

Experimental Corner: Protocols and Workflows

The evaluation of p38 inhibitors like this compound and SB203580 relies on a battery of well-established experimental protocols. Below are detailed methodologies for key assays.

In Vitro p38 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38 kinase.

Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 20 mM HEPES (pH 7.0), 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.

    • Enzyme: Recombinant human p38α kinase diluted in Kinase Buffer.

    • Substrate: ATF-2 (Activating Transcription Factor 2) fusion protein.

    • ATP: Adenosine triphosphate, typically used at a concentration near the Km for p38α.

  • Assay Procedure:

    • Add 1 µL of the inhibitor (this compound or SB203580 at various concentrations) or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the p38α enzyme solution to each well and incubate for 20 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • The phosphorylation of ATF-2 can be detected using various methods, such as:

      • ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.[6]

      • HTRF (Homogeneous Time-Resolved Fluorescence): Uses a europium-labeled anti-phospho-ATF-2 antibody and an APC-labeled anti-GST antibody for detection.[11]

      • Western Blot: Detects phosphorylated ATF-2 using a specific antibody.[13]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Human Whole Blood Assay for TNF-α Release

This cellular assay assesses the inhibitor's efficacy in a more physiologically relevant environment.

Protocol:

  • Blood Collection:

    • Collect fresh human blood from healthy donors into heparinized tubes.[14]

  • Assay Setup:

    • Dilute the whole blood 1:1 with RPMI 1640 medium.

    • Dispense 225 µL of the diluted blood into 96-well plates.

    • Add 25 µL of the inhibitor (this compound or SB203580 at various concentrations) or vehicle control.

  • Stimulation:

    • Induce TNF-α production by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.[14]

  • Sample Collection and Analysis:

    • Centrifuge the plates to pellet the blood cells.

    • Collect the supernatant (plasma).

    • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[9][15]

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α production for each inhibitor concentration compared to the LPS-stimulated control.

    • Determine the IC50 value from the dose-response curve.

In Vivo Models: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.[7][16]

Protocol:

  • Induction of Arthritis:

    • Emulsify type II collagen with Complete Freund's Adjuvant (CFA).

    • Immunize DBA/1 mice with an intradermal injection of the emulsion at the base of the tail.

    • Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.[5][17]

  • Treatment:

    • Once arthritis is established (typically around day 28-35), randomize the mice into treatment groups.

    • Administer this compound, SB203580, or vehicle control orally on a daily basis.

  • Assessment:

    • Monitor the mice daily for clinical signs of arthritis, including paw swelling and joint inflammation, using a scoring system.

    • At the end of the study, collect joints for histological analysis to assess cartilage and bone erosion.

    • Measure serum levels of inflammatory cytokines.

  • Data Analysis:

    • Compare the arthritis scores, histological damage, and cytokine levels between the inhibitor-treated groups and the vehicle control group.

experimental_workflow start Start: Compound Synthesis (this compound & SB203580) in_vitro_kinase In Vitro Kinase Assay (p38α, β, γ, δ & other kinases) start->in_vitro_kinase cellular_assay Cellular Assays (e.g., Whole Blood TNF-α Release) in_vitro_kinase->cellular_assay Potency & Selectivity data_analysis Data Analysis & Comparison (IC50, Ki, Efficacy) in_vitro_kinase->data_analysis in_vivo_model In Vivo Animal Models (e.g., Collagen-Induced Arthritis) cellular_assay->in_vivo_model Cellular Efficacy cellular_assay->data_analysis pk_pd Pharmacokinetics & Pharmacodynamics in_vivo_model->pk_pd In Vivo Efficacy in_vivo_model->data_analysis pk_pd->data_analysis conclusion Conclusion: Comparative Efficacy & Selectivity Profile data_analysis->conclusion

References

Validating AMG-548 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of AMG-548, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). We will explore supporting experimental data for this compound and compare its target engagement profile with other known p38 MAPK inhibitors. Detailed experimental protocols for key validation techniques are also provided to assist researchers in their drug development efforts.

The p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Activation of this pathway involves a series of phosphorylation events, culminating in the activation of p38 MAPK, which in turn phosphorylates various downstream substrates, including other kinases and transcription factors. This signaling plays a crucial role in inflammation, cell cycle regulation, and apoptosis.

p38_signaling_pathway stress Stress Stimuli (UV, Osmotic Shock, Cytokines) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k mkk36 MKK3 / MKK6 map3k->mkk36 p38 p38α (MAPK14) mkk36->p38 downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF-2) p38->transcription_factors amg548 This compound amg548->p38 Inhibition cellular_responses Cellular Responses (Inflammation, Apoptosis) downstream_kinases->cellular_responses transcription_factors->cellular_responses

Figure 1: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.

Methods for Validating Target Engagement

Several techniques can be employed to confirm that a compound is binding to its intended target within a cell. For kinase inhibitors like this compound, these methods often involve measuring the direct interaction of the compound with the target protein or assessing the modulation of downstream signaling events.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to monitor drug-target engagement in a cellular environment.[1] The principle behind CETSA is that the binding of a ligand, such as a small molecule inhibitor, can increase the thermal stability of the target protein. This increased stability results in less protein denaturation and aggregation upon heating. The amount of soluble protein remaining after heat treatment can be quantified, typically by Western blotting or other protein detection methods.

Downstream Target Phosphorylation Assay

An alternative approach to confirm target engagement is to measure the phosphorylation status of a known downstream substrate of the target kinase. For p38α MAPK, a key downstream target is MAPK-activated protein kinase 2 (MAPKAPK2), which in turn phosphorylates Heat Shock Protein 27 (HSP27). Inhibition of p38α by a compound like this compound should lead to a decrease in the phosphorylation of these downstream targets. This can be quantified by immunoassays such as Western blotting or ELISA using phospho-specific antibodies.

Experimental Workflow: CETSA Coupled with Western Blotting

The following diagram outlines the key steps involved in performing a CETSA experiment to validate the target engagement of a p38 MAPK inhibitor, followed by analysis using Western blotting.

cetsa_workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Analysis cell_culture 1. Culture Cells drug_treatment 2. Treat with Inhibitor cell_culture->drug_treatment heat_treatment 3. Heat Shock drug_treatment->heat_treatment lysis 4. Cell Lysis heat_treatment->lysis centrifugation 5. Separate Soluble & Insoluble Fractions lysis->centrifugation western_blot 6. Western Blot centrifugation->western_blot quantification 7. Densitometry western_blot->quantification

Figure 2: Experimental workflow for CETSA followed by Western blot analysis.

Comparative Analysis of p38 MAPK Inhibitors

The following tables summarize the target engagement data for this compound and other selected p38 MAPK inhibitors.

Cellular Thermal Shift Assay (CETSA) Data

This table presents a direct comparison of the thermal stabilization effects of this compound and SB203580 on p38α (MAPK14) in living cells and cell extracts.[2]

InhibitorAssay ConditionTargetMelting Temp (Tm) (°C) (DMSO Control)Melting Temp (Tm) (°C) (Inhibitor)Thermal Shift (ΔTm) (°C)pEC50 (ITDR-CETSA)
This compound Living HL-60 CellsMAPK1445.8 ± 0.460.6 ± 0.514.87.0
HL-60 Cell ExtractMAPK14--13.67.2
SB203580 Living HL-60 CellsMAPK1445.8 ± 0.452.9 ± 0.47.05.3
HL-60 Cell ExtractMAPK14--11.35.9

ITDR-CETSA: Isothermal Dose-Response Cellular Thermal Shift Assay

Other Target Engagement Metrics

This table includes data from various assays used to determine the target engagement and potency of different p38 MAPK inhibitors.

InhibitorAssay TypeTargetMetricValue
Doramapimod (BIRB-796) Cell-free assayp38αIC5038 nM[3][4]
Cell-based assay (THP-1 cells)p38αKd0.1 nM[5]
Losmapimod (GW856553X) Downstream Target Phosphorylationp38α/βInhibition of pHSP27Dose-dependent inhibition observed in clinical trials[6]

Detailed Experimental Protocols

I. Cellular Thermal Shift Assay (CETSA) Coupled with Western Blotting for p38α

This protocol is adapted from established CETSA procedures.[1]

1. Cell Culture and Treatment: a. Culture cells (e.g., HL-60) to a density of approximately 1-2 x 106 cells/mL. b. Treat cells with the desired concentrations of this compound or other p38 inhibitors (and a vehicle control, e.g., DMSO) for 1-2 hours at 37°C.

2. Thermal Challenge: a. Aliquot the cell suspensions into PCR tubes. b. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR cycler, followed by cooling to 4°C. Include a non-heated control sample.

3. Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

4. Western Blot Analysis: a. Collect the supernatant and determine the protein concentration. b. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. c. Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific for p38α overnight at 4°C. g. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Plot the relative band intensity against the temperature for each treatment condition to generate melting curves. c. Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by the inhibitor.

II. Downstream Target Phosphorylation Assay (p-HSP27) by Western Blot

1. Cell Culture and Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the p38 inhibitor for 1-2 hours. c. Stimulate the cells with a p38 activator (e.g., anisomycin, sorbitol, or LPS) for a predetermined time (e.g., 30 minutes) to induce p38 activation and downstream phosphorylation. Include unstimulated and vehicle-treated controls.

2. Cell Lysis: a. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Western Blot Analysis: a. Determine the protein concentration of the lysates. b. Perform SDS-PAGE and Western blotting as described in the CETSA protocol. c. Use primary antibodies specific for phosphorylated HSP27 (p-HSP27) and total HSP27. d. After incubation with appropriate secondary antibodies and ECL detection, image the blots.

4. Data Analysis: a. Quantify the band intensities for p-HSP27 and total HSP27. b. Normalize the p-HSP27 signal to the total HSP27 signal for each sample. c. Plot the normalized p-HSP27 levels against the inhibitor concentration to determine the IC50 of the compound for inhibiting downstream p38 signaling.

References

AMG-548 Kinase Cross-Reactivity Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AMG-548's cross-reactivity profile against a panel of kinases. The data presented here is compiled from publicly available resources and scientific literature to offer an objective overview for researchers and drug development professionals.

This compound is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2][3] However, like many small molecule inhibitors, understanding its off-target effects is crucial for accurate interpretation of experimental results and for predicting potential clinical implications. This guide summarizes the known kinase selectivity of this compound, presents the data in a clear, comparative format, and provides detailed experimental methodologies for assessing kinase inhibitor specificity.

Data Presentation: Kinase Inhibition Profile of this compound

The following table summarizes the inhibitory activity of this compound against its primary target, p38α, and other kinases. The data is presented as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50), which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. Lower values indicate higher potency.

Kinase TargetInhibition (Ki/IC50 in nM)Primary Target/Off-TargetReference(s)
p38α 0.5 (Ki) Primary Target [1][4]
p38β3.6 - 36 (Ki)Off-Target (p38 isoform)[1][4]
p38γ2600 (Ki)Off-Target (p38 isoform)[1][4]
p38δ4100 (Ki)Off-Target (p38 isoform)[1][4]
JNK239 (Ki)Off-Target[1][4]
JNK361 (Ki)Off-Target[1][4]
Casein Kinase 1δ (CK1δ)Potent Inhibition (IC50 not specified)Off-Target
Casein Kinase 1ε (CK1ε)Potent Inhibition (IC50 not specified)Off-Target

It has been reported that this compound inhibited 17 kinases by more than 80% in a broad panel screen.[3] Furthermore, another source states it displays >1000-fold selectivity against 36 other kinases.[2] A key finding from the literature is that the inhibition of Wnt/β-catenin signaling by this compound is due to its cross-reactivity with Casein Kinase 1 isoforms δ and ε (CK1δ/ε).

Signaling Pathways

The following diagrams illustrate the primary signaling pathway of p38α MAPK and the off-target Wnt/β-catenin pathway affected by this compound's cross-reactivity with CK1δ/ε.

p38_pathway Stress Stress Stimuli (UV, Osmotic Shock, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2_3 MK2/3 p38->MK2_3 Downstream Downstream Effects (Inflammation, Apoptosis, Cell Cycle) MK2_3->Downstream AMG548 This compound AMG548->p38

p38 MAPK Signaling Pathway Inhibition by this compound.

Wnt_pathway cluster_0 Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin CK1 CK1δ/ε Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression AMG548 This compound AMG548->CK1

Off-target inhibition of Wnt/β-catenin pathway by this compound.

Experimental Protocols

To determine the cross-reactivity profile of a kinase inhibitor like this compound, a comprehensive screening against a large panel of kinases is performed. Below are detailed methodologies for two common types of kinase profiling assays.

Experimental Workflow: Kinase Profiling

workflow start Start: Compound Dilution assay_prep Assay Plate Preparation: - Kinase - Substrate - ATP start->assay_prep incubation Kinase Reaction Incubation assay_prep->incubation detection Detection: - Radiolabel Incorporation - Luminescence Signal incubation->detection data_analysis Data Analysis: - % Inhibition - IC50/Ki Determination detection->data_analysis end End: Selectivity Profile data_analysis->end

General workflow for in vitro kinase inhibitor profiling.
Radiometric Kinase Assay (e.g., [γ-³²P]ATP Filter Binding Assay)

This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a specific substrate (peptide or protein) by the kinase.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • [γ-³²P]ATP

  • This compound (or other test compound) at various concentrations

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • ATP solution

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Mixture: In a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Initiate Reaction: Add the [γ-³²P]ATP and the diluted this compound to the kinase reaction mixture to start the reaction. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Capture Substrate: Spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a DMSO control. Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This method measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • This compound (or other test compound) at various concentrations

  • Kinase reaction buffer (specific to the assay kit)

  • ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Luminometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the kinase reaction buffer.

  • Kinase Reaction: In a white, opaque microplate, combine the kinase, its substrate, ATP, and the diluted this compound.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., room temperature or 30°C) for the recommended time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for the time specified in the kit protocol (e.g., 40 minutes at room temperature).

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate for the recommended time (e.g., 30-60 minutes at room temperature).

  • Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound compared to a no-inhibitor control and determine the IC50 value by curve fitting.

References

A Comparative In Vivo Efficacy Analysis of p38 MAPK Inhibitors: AMG-548 vs. VX-702

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for inflammatory diseases, the p38 mitogen-activated protein kinase (MAPK) pathway has been a focal point for intervention. This guide provides a comparative overview of the in vivo efficacy of two prominent p38α MAPK inhibitors, AMG-548 and VX-702, with a focus on their performance in preclinical models of arthritis.

Mechanism of Action

Both this compound and VX-702 exert their anti-inflammatory effects by targeting p38 MAPK, a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2][3] By inhibiting p38α MAPK, these compounds effectively suppress the inflammatory response. This compound is a potent and selective inhibitor of p38α with a Ki of 0.5 nM.[2] It also shows high selectivity over other p38 isoforms and a panel of other kinases. VX-702 is also a highly selective inhibitor of p38α MAPK, with a 14-fold higher potency against p38α compared to p38β.[4][5]

In Vivo Efficacy in Arthritis Models

While direct head-to-head in vivo studies are not publicly available, independent studies in rodent models of arthritis provide valuable insights into their comparative efficacy.

Data Presentation
CompoundAnimal ModelDosing RegimenKey Efficacy EndpointsOutcome
This compound Lewis RatNot SpecifiedNot SpecifiedEfficacious in acute and chronic models of arthritis.
MouseNot SpecifiedLPS-induced TNFα productionProtective effect observed.[2]
VX-702 Mouse Collagen-Induced Arthritis0.1 mg/kg, twice dailyWrist joint erosion and inflammation scoreEquivalent effect to methotrexate (0.1 mg/kg).[5][6]
Mouse Collagen-Induced Arthritis5 mg/kg, twice dailyWrist joint erosion and inflammation scoreEquivalent effect to prednisolone (10 mg/kg, once daily).[5][6]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice (for VX-702)

A common method for inducing arthritis in mice to test the efficacy of anti-inflammatory compounds is as follows:

  • Immunization: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant at the base of the tail.

  • Booster: A booster injection of type II collagen in incomplete Freund's adjuvant is administered 21 days after the primary immunization.

  • Treatment: Upon the onset of arthritis, mice are randomized into treatment groups and receive the investigational drug (e.g., VX-702), a vehicle control, or a positive control (e.g., methotrexate, prednisolone) orally or via another appropriate route of administration.

  • Clinical Assessment: The severity of arthritis is monitored regularly by scoring the inflammation, swelling, and redness of the paws.

  • Histopathology: At the end of the study, ankle joints are collected, fixed, and decalcified. Sections are then stained with hematoxylin and eosin to assess synovial inflammation, pannus formation, and bone/cartilage erosion.

Signaling Pathway and Experimental Workflow

p38 MAPK Signaling Pathway

p38_MAPK_Pathway Stress Stress Stimuli (e.g., LPS, Cytokines) MKKs MAPKKs (MKK3/6) Stress->MKKs p38 p38 MAPK MKKs->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Cytokines Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6) Substrates->Cytokines Inhibitor This compound / VX-702 Inhibitor->p38

Caption: p38 MAPK signaling cascade and point of inhibition.

In Vivo Efficacy Testing Workflow for Arthritis

in_vivo_workflow Induction Induction of Arthritis (e.g., Collagen in Mice) Grouping Randomization into Treatment Groups Induction->Grouping Treatment Drug Administration (this compound, VX-702, Vehicle) Grouping->Treatment Monitoring Clinical Scoring of Arthritis Severity Treatment->Monitoring Analysis Endpoint Analysis (Histopathology, Biomarkers) Monitoring->Analysis Results Efficacy Evaluation Analysis->Results

Caption: Experimental workflow for in vivo arthritis studies.

Conclusion

Both this compound and VX-702 demonstrate potent inhibition of the p38α MAPK pathway and have shown efficacy in preclinical models of inflammatory arthritis. The available data for VX-702 provides specific dose-dependent effects comparable to established therapies like methotrexate and prednisolone in a mouse model.[5][6] While similar detailed in vivo dose-response data for this compound in arthritis models is not as readily available in the provided information, its efficacy has been confirmed in both acute and chronic arthritis models. Further head-to-head studies would be necessary to definitively determine the superior compound in terms of in vivo efficacy and therapeutic window. Researchers and drug developers should consider the specific disease context and desired therapeutic profile when evaluating these and other p38 MAPK inhibitors.

References

Confirming p38 Pathway Inhibition: A Comparative Guide to AMG-548 and Other Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for the development of novel therapeutics for a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. AMG-548 has emerged as a potent and selective inhibitor of the p38α isoform, a key player in the inflammatory cascade. This guide provides a comprehensive comparison of this compound with other notable p38 MAPK inhibitors, supported by experimental data and detailed protocols to aid researchers in their evaluation and selection of the most appropriate tool compounds for their studies.

Performance Comparison of p38 MAPK Inhibitors

The following tables summarize the in vitro potency and cellular activity of this compound and a selection of alternative p38 MAPK inhibitors. The data is presented to facilitate a clear comparison of their inhibitory activities against different p38 isoforms and their efficacy in cell-based assays.

Table 1: In Vitro Kinase Inhibition Profile

Inhibitorp38α (Kᵢ/IC₅₀, nM)p38β (Kᵢ/IC₅₀, nM)p38γ (Kᵢ/IC₅₀, nM)p38δ (Kᵢ/IC₅₀, nM)
This compound 0.5 (Kᵢ) [1][2]36 (Kᵢ) [1]2600 (Kᵢ) [1][2]4100 (Kᵢ) [1][2]
BIRB 796 (Doramapimod)38 (IC₅₀)[3]65 (IC₅₀)[3]200 (IC₅₀)[3]520 (IC₅₀)[3]
Neflamapimod (VX-745)10 (IC₅₀)[4][5]220 (IC₅₀)[4][5]No Inhibition[5]No Inhibition
VX 7023.7 (Kᵈ)[6][7]17 (Kᵈ)[6][7]--
SCIO 4699 (IC₅₀)[8]~90 (IC₅₀, ~10-fold selective for α)[8]--
BMS-58294913 (IC₅₀)[9]->2000-fold selective for α[10]>2000-fold selective for α[10]
TAK-7157.1 (IC₅₀)[11]200 (IC₅₀, 28-fold selective for α)[11][12]No Inhibition (>10 µM)[12]No Inhibition (>10 µM)[12]
PH-79780426 (IC₅₀)[13][14]102 (IC₅₀)[13][15]>100-fold selective for α/β[13]>100-fold selective for α/β[13]
LosmapimodpKᵢ = 8.1 (~7.9 nM)[16]pKᵢ = 7.6 (~25 nM)[16][17]--

Kᵢ: Inhibition Constant; IC₅₀: Half-maximal Inhibitory Concentration; Kᵈ: Dissociation Constant. A lower value indicates higher potency.

Table 2: Cellular Activity - Inhibition of TNFα Production

InhibitorAssay SystemIC₅₀ (nM)
This compound Human Whole Blood (LPS-stimulated) 3 [1][2]
BIRB 796 (Doramapimod)Human PBMCs (LPS-stimulated)21[18][19]
Human Whole Blood (LPS-stimulated)960[18][19]
Neflamapimod (VX-745)Human PBMCs (LPS-stimulated)51-52[5]
Human Whole Blood (LPS-stimulated)150-180[4]
VX 702Human PBMCs (LPS-stimulated)99 ng/mL (~245 nM)[20]
BMS-582949Cellular TNFα assay50
TAK-715THP-1 cells (LPS-stimulated)48[12]
PH-797804U937 monocytes (LPS-stimulated)5.9[14]

IC₅₀: Half-maximal Inhibitory Concentration. A lower value indicates higher potency.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental approaches used to confirm p38 pathway inhibition, the following diagrams are provided.

p38_pathway cluster_stimuli External Stimuli cluster_map3k MAP3K cluster_map2k MAP2K cluster_substrates Downstream Substrates Stress Stress Cytokines Cytokines ASK1 ASK1 Cytokines->ASK1 LPS LPS MEKKs MEKKs LPS->MEKKs TAK1 TAK1 MKK3 MKK3 TAK1->MKK3 MKK6 MKK6 ASK1->MKK6 MEKKs->MKK3 MEKKs->MKK6 p38 MAPK p38 MAPK MKK3->p38 MAPK MKK6->p38 MAPK MK2 MK2 Inflammatory Response Inflammatory Response MK2->Inflammatory Response MSK1/2 MSK1/2 ATF2 ATF2 MSK1/2->ATF2 CREB CREB MSK1/2->CREB ATF2->Inflammatory Response CREB->Inflammatory Response p38 MAPK->MK2 p38 MAPK->MSK1/2 This compound This compound This compound->p38 MAPK

Caption: The p38 MAPK signaling cascade.

experimental_workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Assay (Whole Blood) Recombinant p38α Recombinant p38α Incubation Incubation Recombinant p38α->Incubation ATP ATP ATP->Incubation Substrate (e.g., ATF2) Substrate (e.g., ATF2) Substrate (e.g., ATF2)->Incubation Test Inhibitor (e.g., this compound) Test Inhibitor (e.g., this compound) Test Inhibitor (e.g., this compound)->Incubation Incubation_cell Incubation Test Inhibitor (e.g., this compound)->Incubation_cell Detection of Phosphorylation Detection of Phosphorylation Incubation->Detection of Phosphorylation IC50 Determination IC50 Determination Detection of Phosphorylation->IC50 Determination Human Whole Blood Human Whole Blood Human Whole Blood->Incubation_cell LPS Stimulation LPS Stimulation LPS Stimulation->Incubation_cell Measure TNFα Release (ELISA) Measure TNFα Release (ELISA) Incubation_cell->Measure TNFα Release (ELISA) IC50 Determination_cell IC50 Determination Measure TNFα Release (ELISA)->IC50 Determination_cell

Caption: Workflow for evaluating p38 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize p38 MAPK inhibitors.

In Vitro p38α Kinase Assay (LanthaScreen™ TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a sensitive and homogeneous platform for measuring p38α kinase activity.

Materials:

  • Recombinant human p38α enzyme

  • LanthaScreen™ Tb-anti-p-ATF2 [pThr71] antibody

  • Fluorescein-labeled ATF2 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (e.g., this compound) serially diluted in DMSO

  • 384-well low-volume microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate.

  • Enzyme and Substrate Preparation: Prepare a solution of p38α enzyme and fluorescein-labeled ATF2 substrate in kinase buffer.

  • Reaction Initiation: Add the enzyme/substrate mix to the wells containing the test compound. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a solution containing the LanthaScreen™ Tb-anti-p-ATF2 antibody in TR-FRET dilution buffer.

  • Readout: Incubate for 30-60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Human Whole Blood Assay for TNFα Inhibition

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNFα in a physiologically relevant ex vivo system.

Materials:

  • Freshly drawn human whole blood collected in heparinized tubes

  • Lipopolysaccharide (LPS) from E. coli

  • RPMI 1640 cell culture medium

  • Test compounds (e.g., this compound) serially diluted in DMSO

  • 96-well cell culture plates

  • Human TNFα ELISA kit

Procedure:

  • Compound Addition: Add a small volume (e.g., 1 µL) of the serially diluted test compound to the wells of a 96-well plate.

  • Blood Aliquoting: Within 2 hours of collection, aliquot human whole blood into each well containing the test compound.

  • Stimulation: Add LPS to the wells to stimulate TNFα production (final concentration typically 10-100 ng/mL). Include unstimulated and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for a specified period (e.g., 4-6 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Plasma Collection: Centrifuge the plate to pellet the blood cells. Carefully collect the supernatant (plasma).

  • TNFα Quantification: Measure the concentration of TNFα in the plasma samples using a human TNFα ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the TNFα concentration against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound demonstrates exceptional potency and selectivity for p38α, as evidenced by its sub-nanomolar Kᵢ value and its potent inhibition of TNFα production in a human whole blood assay.[1][21][2] The comparative data presented in this guide highlights the varying selectivity profiles and cellular activities of different p38 MAPK inhibitors. This information, coupled with the detailed experimental protocols, provides a valuable resource for researchers to make informed decisions when selecting a p38 inhibitor for their specific research needs. The robust characterization of this compound positions it as a highly valuable tool for elucidating the role of the p38α pathway in health and disease.

References

A Researcher's Guide to Controls in Wnt Signaling Studies: The Case of AMG-548

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate Wnt signaling pathway, the use of appropriate controls is paramount to generating robust and interpretable data. This guide provides a comprehensive comparison of AMG-548 with established negative and positive controls in the context of Wnt signaling research, supported by experimental data and detailed protocols.

Initially considered as a potential negative control, this guide clarifies the role of this compound as a potent inhibitor of the Wnt signaling pathway, making it a valuable positive control for inhibition studies. We will explore its mechanism of action and compare its performance with true negative controls and other well-characterized Wnt pathway inhibitors.

Understanding the Role of Controls in Wnt Signaling

The Wnt signaling cascade is a complex network of proteins that plays a crucial role in embryonic development and adult tissue homeostasis.[1] Dysregulation of this pathway is implicated in numerous diseases, including cancer.[2][3] To accurately dissect the components and dynamics of this pathway, researchers rely on a variety of molecular tools, including small molecule inhibitors and activators. In this context, negative and positive controls are essential for validating experimental findings.

  • Negative Controls are crucial for establishing a baseline and ensuring that the observed effects are specific to the treatment and not due to off-target effects or the experimental conditions themselves.[4] An ideal negative control should be structurally similar to the active compound but lack activity against the target pathway.

  • Positive Controls are well-characterized molecules that are known to modulate the pathway of interest. They are used to confirm that the experimental system is responsive and to provide a benchmark against which new compounds can be compared.

This compound: A Positive Control for Wnt Inhibition

This compound is an orally active and selective inhibitor of p38α mitogen-activated protein kinase.[5] However, subsequent research has revealed that this compound also potently inhibits the Wnt signaling pathway by directly targeting Casein Kinase 1 (CK1) isoforms δ and ε.[5][6][7] CK1δ/ε are positive regulators of the Wnt pathway, and their inhibition leads to a downstream suppression of Wnt-mediated transcription.[6] This dual activity makes this compound an unsuitable candidate for a negative control in Wnt signaling studies but establishes it as a useful positive control for inhibiting the pathway at the level of CK1.

Comparison of Controls for Wnt Signaling Studies

To provide a clear framework for selecting appropriate controls, the following table summarizes the characteristics of this compound alongside standard negative and positive controls used in Wnt signaling research.

Control Type Compound Mechanism of Action Typical Working Concentration Key Considerations
Positive Control (Wnt Inhibitor) This compound Inhibits Casein Kinase 1δ/ε, leading to suppression of Wnt signaling. Also a potent p38α inhibitor.0.1 - 10 µMDual mechanism of action requires careful interpretation of results.
endo-IWR-1 Stabilizes the Axin2 destruction complex, promoting β-catenin degradation.[8]100 nM - 10 µMA well-characterized and specific inhibitor of the canonical Wnt pathway.[9]
XAV939 Inhibits Tankyrase 1 and 2 (TNKS1/2), leading to stabilization of Axin and subsequent β-catenin degradation.[3][10][11]1 - 10 µMPotent and specific inhibitor of the Wnt pathway.[10]
Negative Control DMSO (Dimethyl Sulfoxide) Vehicle control; should have no specific effect on the Wnt pathway at low concentrations.0.1% v/v or lessCan have off-target effects at higher concentrations.[4][12][13][14]
exo-IWR-1 Inactive diastereomer of endo-IWR-1; structurally similar but with significantly reduced activity against the Wnt pathway.[15]Same as endo-IWR-1An excellent negative control for studies using endo-IWR-1.[9][15]
FOPflash Reporter Luciferase reporter plasmid with mutated TCF/LEF binding sites.[16][17][18]N/A (Transfection)Specific negative control for TOPflash reporter assays to confirm TCF/LEF-dependent transcription.[16][17][18][19]

Visualizing Wnt Signaling and Experimental Design

To better understand the points of intervention for these compounds and the experimental workflows to test their effects, the following diagrams are provided.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP56 LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->DestructionComplex Inhibition beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylation & Ubiquitination Proteasome Proteasome beta_catenin_cyto->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, c-Myc) TCF_LEF->Wnt_Target_Genes Activation AMG548 This compound AMG548->DestructionComplex Inhibits CK1δ/ε IWR1 endo-IWR-1 IWR1->DestructionComplex Stabilizes Axin XAV939 XAV939 XAV939->DestructionComplex Inhibits Tankyrase, Stabilizes Axin

Figure 1: Simplified diagram of the canonical Wnt signaling pathway and points of intervention for inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays Cell_Culture 1. Seed cells (e.g., HEK293T) Transfection 2. Transfect with TOPflash/FOPflash reporters Cell_Culture->Transfection Treatment 3. Treat with: - Wnt3a (Activator) - Inhibitor (this compound, IWR-1, etc.) - Negative Control (DMSO, exo-IWR-1) Transfection->Treatment Luciferase 4a. Luciferase Assay (TOP/FOP Ratio) Treatment->Luciferase qPCR 4b. qPCR for Target Genes (AXIN2, c-Myc) Treatment->qPCR Western_Blot 4c. Western Blot for β-catenin levels Treatment->Western_Blot

Figure 2: General experimental workflow for assessing the activity of Wnt signaling modulators.

Detailed Experimental Protocols

To facilitate the implementation of these studies, detailed protocols for key experiments are provided below.

TOP/FOPflash Luciferase Reporter Assay

This assay is a widely used method to quantify the transcriptional activity of the canonical Wnt pathway.[16][17][18][19][20]

a. Cell Culture and Transfection:

  • Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[20][21]

  • Co-transfect cells with either the TOPflash or FOPflash reporter plasmid along with a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's protocol.[18][19]

b. Treatment:

  • 24 hours post-transfection, replace the medium with fresh medium containing the Wnt signaling activator (e.g., 100 ng/mL recombinant Wnt3a or 20 mM LiCl).[20][21]

  • Concurrently, treat the cells with the desired concentrations of the inhibitor (e.g., this compound, endo-IWR-1) or the appropriate negative control (e.g., DMSO, exo-IWR-1).[20]

c. Luciferase Measurement:

  • After 12-24 hours of treatment, lyse the cells using a passive lysis buffer.[20]

  • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[18]

  • Calculate the TOP/FOP ratio by dividing the normalized firefly luciferase activity of the TOPflash-transfected cells by that of the FOPflash-transfected cells. A decrease in this ratio upon inhibitor treatment indicates suppression of Wnt signaling.[19]

Western Blot for β-catenin Levels

This method is used to assess the levels of total and active (non-phosphorylated) β-catenin, a key downstream effector of the canonical Wnt pathway.[22][23][24]

a. Cell Lysis and Protein Quantification:

  • Culture and treat cells as described for the luciferase assay.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

b. SDS-PAGE and Immunoblotting:

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[22]

  • Incubate the membrane with a primary antibody against total β-catenin or active β-catenin overnight at 4°C.[22] Also, probe for a loading control like β-actin or GAPDH.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the active β-catenin band intensity indicates Wnt pathway inhibition.

Quantitative PCR (qPCR) for Wnt Target Genes

This technique measures the mRNA expression levels of downstream target genes of the Wnt pathway, such as AXIN2, c-Myc, and Cyclin D1.[5][25][26][27]

a. RNA Extraction and cDNA Synthesis:

  • Culture and treat cells as previously described.

  • Extract total RNA from the cells using a suitable RNA isolation kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.[20]

b. qPCR:

  • Perform qPCR using SYBR Green or TaqMan probes with primers specific for the Wnt target genes of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[28]

  • The reaction conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression upon treatment with inhibitors compared to the negative control.[27]

Conclusion

While initially proposed as a negative control, a thorough review of the literature reveals that this compound is a potent inhibitor of the Wnt signaling pathway via its action on CK1δ/ε. As such, it serves as a valuable positive control for studying Wnt inhibition. For robust and reliable Wnt signaling research, it is imperative to use appropriate negative controls such as the vehicle (DMSO), an inactive analog like exo-IWR-1, or a reporter-specific control like FOPflash. By employing the comparative data and detailed protocols provided in this guide, researchers can confidently design and execute well-controlled experiments to further unravel the complexities of the Wnt signaling pathway.

References

Validating AMG-548 Specificity: A Comparative Guide Using Knockout Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the p38α mitogen-activated protein kinase (MAPK) inhibitor, AMG-548, with alternative inhibitors, focusing on the validation of its specificity using knockout cell lines. As the precision of targeted therapies becomes increasingly critical, verifying inhibitor specificity is paramount to ensure that observed biological effects are genuinely due to the inhibition of the intended target. Knockout cell models represent the gold standard for such validation, providing a clean genetic background to dissect on-target versus off-target activities.

Executive Summary

This compound is a potent and selective inhibitor of p38α, a key kinase involved in cellular responses to stress and inflammatory cytokines. However, like many kinase inhibitors, understanding its full specificity profile is crucial for accurate interpretation of experimental results and for predicting potential therapeutic and adverse effects. This guide outlines the importance of using p38α knockout cells to unequivocally validate the on-target activity of this compound. While direct experimental data for this compound in p38α knockout cells is not yet publicly available, this guide presents a framework for such validation and compares its known kinase profile with alternative p38 inhibitors that have been assessed in knockout systems. Furthermore, this guide delves into the known off-target effects of this compound on the Wnt/β-catenin signaling pathway through its interaction with Casein Kinase 1 (CK1) isoforms.

Comparison of p38 MAPK Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound and selected alternative p38 inhibitors. This data is compiled from various biochemical assays and kinase profiling studies.

InhibitorTargetp38α IC50/Ki (nM)p38β IC50/Ki (nM)p38γ IC50/Ki (nM)p38δ IC50/Ki (nM)Key Off-Targets
This compound p38α0.5 (Ki)[1]3.6 (Ki)[1]2600 (Ki)[1]4100 (Ki)[1]Casein Kinase 1δ/ε[1]
BIRB796 p38α/β/γ/δ38 (IC50)65 (IC50)200 (IC50)520 (IC50)JNK2, c-RAF, Fyn, Lck[2]
SB203580 p38α/β50 (IC50)500 (IC50)>10,000 (IC50)>10,000 (IC50)RIPK2, GAK, JNK2/3[3]
LY2228820 p38α/β5.3 (IC50)3.2 (IC50)>10,000 (IC50)>10,000 (IC50)Minimal off-target activity reported[4]
VX-745 p38α10 (IC50)[1]220 (IC50)[1]>20,000 (IC50)[1]>20,000 (IC50)[1]ABL1, SRC family kinases[5]

Signaling Pathways

To understand the context of this compound's activity, it is essential to visualize the signaling pathways it perturbs.

p38_MAPK_pathway Stress Stress Stimuli (UV, Osmotic Shock, Cytokines) Receptor Receptor Stress->Receptor MAP3K MAPKKK (e.g., TAK1, ASK1) Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2, CREB) p38->Substrates phosphorylates Response Cellular Response (Inflammation, Apoptosis, etc.) Substrates->Response AMG548 This compound AMG548->p38 inhibits

Caption: The p38 MAPK signaling cascade.

Wnt_signaling_pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Complex inhibits BetaCatenin β-catenin Complex->BetaCatenin phosphorylates for degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression AMG548 This compound CK1 CK1δ/ε AMG548->CK1 inhibits

Caption: The canonical Wnt/β-catenin signaling pathway.

Experimental Protocols for Knockout Validation

The definitive method to ascertain the specificity of a kinase inhibitor is to assess its effects in cells genetically null for its intended target. The following protocols provide a framework for validating the specificity of this compound using p38α knockout cells.

Generation of p38α Knockout Cell Lines using CRISPR-Cas9

This protocol outlines the essential steps for creating a p38α knockout cell line.

crispr_workflow Design 1. Design gRNA targeting MAPK14 (p38α) Transfection 2. Transfect cells with Cas9 and gRNA expression vectors Design->Transfection Selection 3. Single-cell cloning and expansion Transfection->Selection Screening 4. Genotyping (PCR & Sequencing) to identify knockout clones Selection->Screening Validation 5. Protein validation (Western Blot) to confirm absence of p38α Screening->Validation

Caption: Workflow for generating knockout cell lines.

Methodology:

  • gRNA Design: Design at least two independent single-guide RNAs (sgRNAs) targeting early exons of the MAPK14 gene (encoding p38α) to induce frame-shift mutations leading to premature stop codons.

  • Vector Construction: Clone the designed sgRNAs into a suitable expression vector that also encodes Cas9 nuclease and a selection marker (e.g., puromycin resistance).

  • Transfection: Transfect the chosen parental cell line (e.g., HEK293T, U2OS) with the Cas9/sgRNA expression vector.

  • Selection and Clonal Isolation: Select transfected cells using the appropriate antibiotic. Isolate single cells into individual wells of a 96-well plate to establish clonal populations.

  • Genomic DNA Extraction and PCR: Once clonal populations are established, extract genomic DNA and perform PCR to amplify the targeted region of the MAPK14 gene.

  • Sequencing: Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation.

  • Western Blot Analysis: Confirm the absence of p38α protein expression in the identified knockout clones by Western blot analysis using a validated p38α antibody.

Western Blot Analysis for p38α Knockout Validation

This protocol details the steps to confirm the absence of p38α protein in the generated knockout cell lines.

Methodology:

  • Cell Lysis: Lyse wild-type (WT) and putative p38α knockout (KO) cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from WT and KO cell lysates on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p38α overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The absence of a band corresponding to p38α in the KO lanes, while present in the WT lane, confirms a successful knockout.

Kinase Activity Assay in p38α Knockout Cells

This protocol describes how to assess the on-target and off-target effects of this compound by measuring the phosphorylation of a downstream p38α substrate.

Methodology:

  • Cell Treatment: Plate WT and p38α KO cells and treat them with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

  • Cell Stimulation: After pre-incubation with the inhibitor, stimulate the cells with a known p38 activator (e.g., anisomycin or UV radiation) for a specified time.

  • Cell Lysis and Western Blot: Lyse the cells and perform a Western blot as described above.

  • Phospho-protein Detection: Probe the membrane with antibodies specific for the phosphorylated form of a known p38α substrate (e.g., phospho-MK2 or phospho-HSP27) and the total protein levels of that substrate.

  • Data Analysis: In WT cells, this compound should inhibit the stimulus-induced phosphorylation of the downstream substrate in a dose-dependent manner. In p38α KO cells, the stimulus should not induce phosphorylation of the substrate, and this compound should have no effect, thus confirming its on-target specificity. Any residual phosphorylation in the KO cells that is inhibited by this compound would suggest off-target effects on other kinases that may phosphorylate the same substrate.

Proposed Experimental Workflow for this compound Validation

The following workflow is proposed to rigorously validate the specificity of this compound.

validation_workflow Start Start: Wild-type (WT) and p38α Knockout (KO) cells Treat Treat cells with this compound (dose-response) Start->Treat Stimulate Stimulate with p38 activator (e.g., Anisomycin) Treat->Stimulate Analyze_p38 Analyze phosphorylation of p38 downstream target (e.g., p-MK2) by Western Blot Stimulate->Analyze_p38 Analyze_Wnt Analyze Wnt pathway activity (e.g., β-catenin levels, TOP-Flash assay) Stimulate->Analyze_Wnt Result_WT Result in WT cells: This compound inhibits p-MK2 Analyze_p38->Result_WT Result_KO Result in KO cells: No p-MK2 induction; no effect of this compound Analyze_p38->Result_KO Conclusion_OnTarget Conclusion: This compound is specific for p38α Result_WT->Conclusion_OnTarget Result_KO->Conclusion_OnTarget Result_Wnt Result in both WT and KO cells: This compound inhibits Wnt signaling Analyze_Wnt->Result_Wnt Conclusion_OffTarget Conclusion: This compound has off-target effects on the Wnt pathway via CK1δ/ε Result_Wnt->Conclusion_OffTarget

Caption: Proposed workflow for validating this compound specificity.

Conclusion

The validation of inhibitor specificity is a cornerstone of rigorous pharmacological research. While this compound demonstrates high potency and selectivity for p38α in biochemical assays, the use of p38α knockout cells is the definitive method to confirm its on-target activity and to dissect any potential off-target effects within a cellular context. The experimental framework provided in this guide offers a robust approach for researchers to independently validate the specificity of this compound and other p38 inhibitors. By comparing the cellular effects of these inhibitors in wild-type versus knockout cells, the scientific community can build a more complete and accurate understanding of their mechanisms of action, ultimately leading to more reliable and translatable research findings. The known off-target activity of this compound on CK1δ/ε, and consequently the Wnt signaling pathway, underscores the importance of such validation to avoid misinterpretation of experimental outcomes.

References

A Comparative Analysis of the Binding Modes of AMG-548 and Other p38 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding modes of the p38 MAPK inhibitor AMG-548 with two other well-characterized inhibitors, BIRB-796 and SB203580. This analysis is supported by quantitative binding data, detailed experimental protocols, and visualizations of the p38 signaling pathway and inhibitor binding modes.

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Their involvement in the production of pro-inflammatory cytokines like TNFα and IL-1β has made them attractive targets for the development of anti-inflammatory therapeutics. A plethora of p38 inhibitors have been developed, each with distinct chemical scaffolds and modes of interaction with the kinase. This guide focuses on comparing the binding characteristics of this compound, a potent and selective p38α inhibitor, with the well-studied inhibitors BIRB-796 and SB203580.

Quantitative Comparison of Inhibitor Affinities

The following table summarizes the binding affinities of this compound, BIRB-796, and SB203580 for the different p38 MAPK isoforms. This data provides a quantitative basis for comparing their potency and selectivity.

Inhibitorp38α (MAPK14) Ki (nM)p38β (MAPK11) Ki (nM)p38γ (MAPK12) Ki (nM)p38δ (MAPK13) Ki (nM)Reference(s)
This compound 0.53626004100[1][2][3]
BIRB-796 0.1 (IC50)6.5 (IC50)3.0 (IC50)130 (IC50)[4][5]
SB203580 22 (Kd)---[6]

The p38 MAPK Signaling Pathway and Point of Inhibition

The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation. The following diagram illustrates the canonical p38 signaling pathway, highlighting the role of p38 as a central transducer and the point at which these small molecule inhibitors exert their effect.

p38_pathway Extracellular Stimuli Extracellular Stimuli Cell Membrane Receptor Cell Membrane Receptor Extracellular Stimuli->Cell Membrane Receptor MAPKKK (e.g., TAK1, ASK1) MAPKKK (e.g., TAK1, ASK1) Cell Membrane Receptor->MAPKKK (e.g., TAK1, ASK1) MAPKK (e.g., MKK3, MKK6) MAPKK (e.g., MKK3, MKK6) MAPKKK (e.g., TAK1, ASK1)->MAPKK (e.g., MKK3, MKK6) p38 MAPK p38 MAPK MAPKK (e.g., MKK3, MKK6)->p38 MAPK Downstream Substrates (e.g., MK2, ATF2) Downstream Substrates (e.g., MK2, ATF2) p38 MAPK->Downstream Substrates (e.g., MK2, ATF2) Inflammatory Response Inflammatory Response Downstream Substrates (e.g., MK2, ATF2)->Inflammatory Response Inhibitors (this compound, BIRB-796, SB203580) Inhibitors (this compound, BIRB-796, SB203580) Inhibitors (this compound, BIRB-796, SB203580)->p38 MAPK

Caption: The p38 MAPK signaling pathway is activated by various extracellular stimuli, leading to an inflammatory response. p38 inhibitors block this pathway at the level of the p38 kinase.

Comparative Analysis of Inhibitor Binding Modes

p38 MAPK inhibitors are broadly classified into two main types based on their binding mode to the kinase's ATP-binding pocket and the conformation of the DFG (Asp-Phe-Gly) motif, a key regulatory loop.

  • Type I inhibitors bind to the active "DFG-in" conformation of the kinase, where the aspartate residue of the DFG motif points into the ATP binding site. These inhibitors are typically ATP-competitive.

  • Type II inhibitors bind to the inactive "DFG-out" conformation, where the DFG motif is flipped, and the aspartate points away from the ATP site. This induces a conformational change that prevents ATP binding and kinase activity.

The following diagram visually compares the binding modes of SB203580 (a Type I inhibitor) and BIRB-796 (a Type II inhibitor) within the ATP-binding pocket of p38α. While a crystal structure for this compound in complex with p38 is not publicly available, its high affinity and selectivity suggest a highly optimized interaction with the ATP-binding site, likely as a Type I or a closely related inhibitor.

binding_modes cluster_p38 p38 MAPK ATP-Binding Pocket cluster_sb203580 SB203580 (Type I) cluster_birb796 BIRB-796 (Type II) Hinge Region Hinge Region DFG Motif DFG Motif Gatekeeper Residue Gatekeeper Residue Hydrophobic Pocket I Hydrophobic Pocket I Hydrophobic Pocket II Hydrophobic Pocket II SB203580 SB203580 SB203580->Hinge Region H-bond SB203580->Gatekeeper Residue Hydrophobic SB203580->Hydrophobic Pocket I Interaction DFG-in DFG-in BIRB796 BIRB-796 BIRB796->Hinge Region H-bond BIRB796->Gatekeeper Residue Hydrophobic BIRB796->Hydrophobic Pocket I Interaction BIRB796->Hydrophobic Pocket II Allosteric Pocket DFG-out DFG-out

Caption: Comparison of Type I (SB203580) and Type II (BIRB-796) inhibitor binding modes in the p38 ATP pocket.

SB203580: A Prototypical Type I Inhibitor

The crystal structure of p38α in complex with SB203580 (PDB: 1A9U) reveals the classic characteristics of a Type I inhibitor. The pyridinyl-imidazole scaffold forms a key hydrogen bond with the backbone amide of Met109 in the hinge region of the kinase.[6] The fluorophenyl group occupies a hydrophobic pocket adjacent to the gatekeeper residue, Thr106.[6] This binding mode is competitive with ATP and stabilizes the active "DFG-in" conformation of the kinase.

BIRB-796: A Potent Type II Inhibitor

In contrast, BIRB-796 binds to a distinct, inactive conformation of p38α, as shown in its crystal structure (PDB: 1KV2).[4][7] It is classified as a Type II inhibitor, inducing a "DFG-out" conformation of the DFG motif.[5][8] This diaryl urea-based inhibitor extends from the ATP-binding site into a deeper, allosteric pocket that is not occupied by Type I inhibitors. This extensive interaction network contributes to its high affinity and slow dissociation rate from the kinase.[4]

This compound: A Highly Potent and Selective Inhibitor

While the precise binding mode of this compound has not been publicly disclosed through a crystal structure, its exceptional potency (Ki of 0.5 nM for p38α) and high selectivity over other p38 isoforms and a panel of other kinases suggest a highly optimized set of interactions within the p38α active site.[1][2] Based on its chemical structure and the structure-activity relationships of similar p38 inhibitors, it is likely that this compound is an ATP-competitive inhibitor that forms critical interactions with the hinge region and exploits specific features of the p38α active site to achieve its high affinity and selectivity. However, without structural data, a definitive classification as a Type I or a variant thereof remains speculative.

Experimental Protocols

The determination of inhibitor binding modes and affinities relies on a combination of biophysical and biochemical techniques. Below are detailed methodologies for key experiments cited in the characterization of p38 inhibitors.

X-ray Crystallography for Determining Inhibitor-Kinase Complex Structures

This technique provides high-resolution structural information on how an inhibitor binds to its target protein.

1. Protein Expression and Purification:

  • Recombinant human p38α is expressed in E. coli and purified to homogeneity using affinity and size-exclusion chromatography.

2. Crystallization:

  • The purified p38α protein is concentrated to 5-10 mg/mL.

  • The inhibitor (e.g., SB203580 or BIRB-796) is added in a slight molar excess.

  • The protein-inhibitor complex is subjected to crystallization screening using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.

3. Data Collection and Structure Determination:

  • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The structure is solved by molecular replacement using a known p38 structure as a search model.

  • The inhibitor is modeled into the electron density, and the structure is refined to high resolution.[9][7]

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of inhibitor binding.

1. Chip Preparation:

  • A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Purified p38α kinase is immobilized onto the chip surface via amine coupling.

  • Remaining active esters are quenched with ethanolamine.

2. Binding Analysis:

  • A series of inhibitor concentrations are prepared in a suitable running buffer.

  • The inhibitor solutions are injected over the immobilized p38α surface, and the change in the SPR signal (response units, RU) is monitored in real-time.

  • The association phase is followed by a dissociation phase where running buffer alone is flowed over the chip.

3. Data Analysis:

  • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[10]

p38 MAPK Kinase Activity Assay

This assay measures the ability of an inhibitor to block the catalytic activity of p38 MAPK.

1. Reaction Setup:

  • The assay is typically performed in a 96- or 384-well plate format.

  • A reaction mixture containing purified active p38α, a specific substrate (e.g., ATF2), and ATP is prepared in a kinase assay buffer.

  • The inhibitor is added at various concentrations.

2. Kinase Reaction and Detection:

  • The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Antibody-based detection (ELISA or Western Blot): Using a phospho-specific antibody that recognizes the phosphorylated substrate.[11][12]

    • Luminescence-based assay: Measuring the amount of ADP produced using an ADP-Glo™ kinase assay.[13]

3. Data Analysis:

  • The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Conclusion

The comparison of this compound with BIRB-796 and SB203580 highlights the diverse strategies employed to inhibit p38 MAPK. While SB203580 represents a classic Type I inhibitor that competes directly with ATP in the active conformation, BIRB-796 demonstrates the power of inducing and binding to an inactive "DFG-out" conformation, leading to high affinity and a slow off-rate. Although the specific binding mode of the highly potent and selective inhibitor this compound remains to be publicly elucidated through structural studies, its impressive inhibitory profile underscores the continuous efforts to develop novel and effective p38 MAPK inhibitors for the treatment of inflammatory diseases. Future disclosure of the this compound/p38 complex structure will undoubtedly provide further valuable insights for the rational design of next-generation kinase inhibitors.

References

A Head-to-Head Comparison of p38 MAPK Inhibitors: AMG-548 and SCIO-469

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two small molecule inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway: AMG-548 and SCIO-469 (also known as Talmapimod). Both compounds have been investigated for their therapeutic potential in inflammatory diseases and cancer. This document summarizes their biochemical activity, in vitro and in vivo efficacy, and available clinical data, presenting a clear picture of their respective profiles. Of note, the preclinical development of this compound for inflammation and rheumatoid arthritis was discontinued in September 2008.

Biochemical and In Vitro Activity

Both this compound and SCIO-469 are potent inhibitors of the p38α isoform, a key regulator of the production of pro-inflammatory cytokines. The following tables summarize their inhibitory activity against p38 isoforms and other kinases, as well as their effects on cytokine release.

Table 1: Inhibitory Activity against p38 MAPK Isoforms and Other Kinases

CompoundTargetKi (nM)IC50 (nM)Selectivity Profile
This compound p38α0.5->7-fold selective over p38β; >1000-fold selective against p38γ and p38δ. Also shows modest activity against JNK2 (Ki=39 nM) and JNK3 (Ki=61 nM). Displays >1000-fold selectivity against 36 other kinases.
p38β3.6-
p38γ2600-
p38δ4100-
SCIO-469 p38α-9Approximately 10-fold selective over p38β; >2000-fold selective over a panel of 20 other kinases.
p38β-~90

Table 2: Inhibition of Cytokine Production

CompoundAssayCytokineIC50 (nM)
This compound LPS-stimulated human whole bloodTNFα3
LPS-stimulated human whole bloodIL-1β7
TNFα-induced human whole bloodIL-80.7
IL-1β-induced human whole bloodIL-61.3
SCIO-469 LPS-stimulated human whole bloodTNFαPotent inhibition (specific IC50 not provided)
LPS-stimulated human monocytesTNFα~50-100
LPS-stimulated human monocytesIL-1βDose-dependent reduction
LPS-stimulated human monocytesIL-6Dose-dependent reduction

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p38 MAPK signaling pathway targeted by both inhibitors and a general workflow for evaluating p38 MAPK inhibitors.

p38_MAPK_pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Cytokines (TNFα, IL-1β) Cytokines->MAP3K MKK3_6 MKK3/MKK6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors phosphorylates Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation (Cytokine Production) MK2->Inflammation Transcription_Factors->Inflammation Inhibitor This compound / SCIO-469 Inhibitor->p38 inhibits

Caption: The p38 MAPK signaling cascade and points of inhibition.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Kinase_Assay Biochemical Kinase Assays (p38 isoforms, kinase panel) Cell_Based_Assay Cell-Based Assays (Cytokine production, p38 phosphorylation) Kinase_Assay->Cell_Based_Assay informs Animal_Model Disease Models (e.g., Collagen-Induced Arthritis, Multiple Myeloma) Cell_Based_Assay->Animal_Model leads to Efficacy_Assessment Efficacy Assessment (e.g., Paw swelling, tumor burden) Animal_Model->Efficacy_Assessment Toxicity Toxicology Studies Animal_Model->Toxicity Phase_I Phase I Trials (Safety, PK/PD) Efficacy_Assessment->Phase_I supports Toxicity->Phase_I supports Phase_II Phase II Trials (Efficacy in Patients) Phase_I->Phase_II

Caption: General workflow for the evaluation of p38 MAPK inhibitors.

In Vivo Efficacy and Clinical Development

This compound

Preclinical studies demonstrated that this compound was efficacious in both acute and chronic models of arthritis.[1] However, its development for inflammatory diseases and rheumatoid arthritis was discontinued in the preclinical phase in September 2008. The reasons for discontinuation have not been publicly detailed.

SCIO-469 (Talmapimod)

SCIO-469 has been evaluated in both preclinical cancer models and clinical trials for inflammatory diseases.

  • Multiple Myeloma: In a murine model of multiple myeloma, SCIO-469 demonstrated the ability to reduce tumor burden and prevent the development of myeloma-associated bone disease.[2] It was shown to inhibit the growth of multiple myeloma cells and reduce the production of survival factors like IL-6 by bone marrow stromal cells.[3]

  • Rheumatoid Arthritis: A 24-week, randomized, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy of SCIO-469 in patients with active rheumatoid arthritis.[4] The study found no significant difference in the American College of Rheumatology (ACR) 20 response at week 12 between the SCIO-469 and placebo groups.[4] While there was a transient effect on acute-phase reactants, the overall efficacy was not superior to placebo.[4] Dose-limiting toxicity, specifically elevations in alanine aminotransferase, was observed at the 60 mg immediate-release dose.[4]

Experimental Protocols

Detailed, step-by-step experimental protocols for the cited studies are proprietary to the conducting institutions. However, the following sections outline the general methodologies employed in the evaluation of these inhibitors.

In Vitro Kinase Inhibition Assays
  • Objective: To determine the potency and selectivity of the compounds against a panel of protein kinases.

  • General Protocol:

    • Recombinant human kinases are incubated with a specific substrate (e.g., a peptide or protein) and ATP in a suitable buffer.

    • The compound of interest (this compound or SCIO-469) is added at varying concentrations.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

    • IC50 or Ki values are calculated by fitting the dose-response data to a suitable pharmacological model.

Cellular Assays for Cytokine Inhibition
  • Objective: To assess the ability of the compounds to inhibit the production of pro-inflammatory cytokines in a cellular context.

  • General Protocol for LPS-induced TNFα production in human whole blood:

    • Freshly drawn human whole blood is treated with an anticoagulant (e.g., heparin).

    • The blood is pre-incubated with various concentrations of the test compound for a specified time.

    • Lipopolysaccharide (LPS) is added to stimulate the production of TNFα.

    • The blood is incubated for several hours at 37°C.

    • Plasma is separated by centrifugation.

    • TNFα levels in the plasma are quantified using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

    • IC50 values are determined from the dose-response curve.

Western Blotting for p38 MAPK Phosphorylation
  • Objective: To confirm that the compounds inhibit the p38 MAPK pathway within cells by measuring the phosphorylation status of p38.

  • General Protocol:

    • Cells (e.g., multiple myeloma cells) are cultured and treated with the inhibitor at various concentrations for a defined period.

    • Cells may be stimulated with an agonist (e.g., TNFα) to induce p38 phosphorylation.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 MAPK.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • A chemiluminescent substrate is added, and the resulting signal is detected, providing a measure of the amount of phosphorylated p38.

    • The membrane is often stripped and re-probed with an antibody for total p38 MAPK to ensure equal protein loading.

In Vivo Murine Model of Multiple Myeloma
  • Objective: To evaluate the anti-tumor efficacy of SCIO-469 in a relevant animal model.

  • General Protocol:

    • Immunocompromised mice are inoculated with murine multiple myeloma cells (e.g., 5T2MM or 5T33MM cells).

    • Once tumors are established, mice are randomized into treatment and control groups.

    • SCIO-469 is administered orally at various doses and schedules (e.g., 10-90 mg/kg, twice daily for 14 days).[2]

    • Tumor growth is monitored over time by measuring tumor volume.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

    • Additional endpoints can include survival analysis and assessment of bone lesions via imaging techniques.

Conclusion

Both this compound and SCIO-469 are potent and selective inhibitors of p38α MAPK. While both showed promise in preclinical models of inflammation and cancer, their development paths have diverged significantly. This compound's development was halted in the preclinical stage for undisclosed reasons. SCIO-469, while showing some efficacy in a preclinical multiple myeloma model, failed to demonstrate clinical benefit in patients with rheumatoid arthritis and was associated with liver toxicity at higher doses. This head-to-head comparison underscores the challenges in translating potent biochemical and in vitro activity into safe and effective clinical therapies, particularly for targets like p38 MAPK that are involved in complex and multifaceted biological processes.

References

Validating the Analgesic Phenotype of Suzetrigine (VX-548) with Genetic Knockdown of Nav1.8

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The voltage-gated sodium channel Nav1.8 has emerged as a critical target in pain research, playing a pivotal role in the transmission of nociceptive signals. Suzetrigine (formerly known as AMG-548 and VX-548) is a potent and highly selective inhibitor of Nav1.8 that has shown significant promise in clinical trials for the treatment of acute pain.[1][2][3][4][5][6][7][8][9] For researchers and drug development professionals, validating that the analgesic phenotype induced by suzetrigine is indeed a direct consequence of its on-target activity is crucial. This guide provides a comparative framework for validating the suzetrigine-induced phenotype with genetic knockdown of Nav1.8, offering supporting experimental data and detailed protocols.

Comparative Efficacy: Pharmacological Inhibition vs. Genetic Knockdown

The primary phenotype associated with both pharmacological inhibition and genetic knockdown of Nav1.8 is a reduction in neuronal excitability and subsequent analgesia. Below is a summary of quantitative data from studies investigating the effects of suzetrigine and Nav1.8 knockdown on key pain-related parameters.

Table 1: In Vitro Electrophysiological Effects
ParameterPharmacological Inhibition (Suzetrigine)Genetic Knockdown (siRNA/shRNA)Key Findings & References
Spontaneous Action Potential Firing Abolished in human dorsal root ganglion (DRG) neurons with 10 nM suzetrigine.Not explicitly quantified, but knockdown of Nav1.8 reduces overall neuronal hyperexcitability.Suzetrigine is highly effective at silencing ectopic discharges in pain-sensing neurons.[10][11]
Evoked Action Potential Amplitude Decreased in human DRG neurons.Reduced in DRG neurons from Nav1.8 knockout mice.Both approaches lead to a dampening of the neuronal response to stimuli.[10][11][12]
Nav1.8 Current Density IC50 of 0.27 nM for inhibition of human Nav1.8 channels.shRNA knockdown resulted in decreased Nav1.8-mediated current density in DRG neurons.Demonstrates direct and potent engagement of the Nav1.8 channel by suzetrigine, mirrored by the functional consequence of genetic knockdown.[6][13]
Rheobase (Current Threshold for Action Potential) Increased in human DRG neurons.Lower in DRG neurons with certain Nav1.8 gain-of-function mutations, suggesting knockdown would increase it.Both methods make it more difficult for neurons to initiate an action potential.[11][14]
Table 2: In Vivo Analgesic Effects in Animal Models
Pain ModelPharmacological Inhibition (Suzetrigine or other selective Nav1.8 inhibitors)Genetic Knockdown (siRNA/shRNA/knockout)Key Findings & References
Neuropathic Pain (e.g., Chronic Constriction Injury, Spinal Nerve Ligation) Selective Nav1.8 blockers reverse mechanical allodynia and thermal hyperalgesia.siRNA-mediated knockdown of Nav1.8 reverses mechanical allodynia. Knockout of Nav1.8 attenuates cold allodynia.Both pharmacological and genetic targeting of Nav1.8 are effective in reducing neuropathic pain behaviors.[11][14][15][16][17]
Inflammatory Pain (e.g., Complete Freund's Adjuvant) Selective Nav1.8 blockers attenuate mechanical and cold allodynia.Nav1.8 knockout mice show abolished thermal hyperalgesia. Antisense knockdown reduces inflammatory pain behaviors.Targeting Nav1.8 is a valid strategy for mitigating inflammatory pain states.[14][18][19]

Signaling and Experimental Workflows

To visually represent the underlying mechanisms and experimental approaches, the following diagrams are provided.

Nav1_8_Pain_Pathway cluster_stimulus Nociceptive Stimulus cluster_neuron Peripheral Nociceptive Neuron cluster_inhibition Therapeutic Intervention Painful_Stimulus Painful Stimulus (e.g., injury, inflammation) Nav1_8 Nav1.8 Channel Painful_Stimulus->Nav1_8 activates Depolarization Membrane Depolarization Nav1_8->Depolarization influx of Na+ Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal_to_CNS Pain Signal to CNS Action_Potential->Pain_Signal_to_CNS propagates Suzetrigine Suzetrigine (VX-548) Suzetrigine->Nav1_8 blocks siRNA_shRNA Nav1.8 siRNA/shRNA No_Nav1_8_Protein Reduced Nav1.8 Protein Expression siRNA_shRNA->No_Nav1_8_Protein degrades mRNA No_Nav1_8_Protein->Nav1_8 leads to fewer Blocked_Channel Blocked Nav1.8 Channel

Figure 1. Nav1.8 Signaling Pathway in Pain and Points of Intervention.

Validation_Workflow cluster_hypothesis Hypothesis cluster_pharma Pharmacological Arm cluster_genetic Genetic Arm cluster_validation Validation Hypothesis Suzetrigine-induced analgesia is due to Nav1.8 inhibition. Treat_Suzetrigine Treat cells/animals with Suzetrigine Hypothesis->Treat_Suzetrigine Transfect_siRNA Transfect cells/animals with Nav1.8 siRNA/shRNA Hypothesis->Transfect_siRNA Pharma_Phenotype Observe Phenotype (e.g., reduced firing, analgesia) Treat_Suzetrigine->Pharma_Phenotype Compare_Results Compare Phenotypes Pharma_Phenotype->Compare_Results Genetic_Phenotype Observe Phenotype (e.g., reduced firing, analgesia) Transfect_siRNA->Genetic_Phenotype Genetic_Phenotype->Compare_Results Conclusion Conclusion: Phenotype is on-target Compare_Results->Conclusion

Figure 2. Experimental Workflow for Phenotype Validation.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology with Suzetrigine

This protocol is adapted from studies assessing the effect of Nav1.8 inhibitors on DRG neurons.[10][11][20]

  • Cell Culture:

    • Culture primary DRG neurons isolated from rodents or human tissue, or use a cell line stably expressing human Nav1.8 (e.g., CHO or HEK293 cells).

    • Plate cells on coverslips suitable for electrophysiological recording.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at 37°C.

    • Use an external solution designed to isolate sodium currents, containing blockers for potassium and calcium channels, and tetrodotoxin (TTX) to block TTX-sensitive sodium channels.

    • The internal pipette solution should contain a physiological concentration of ions.

  • Application of Suzetrigine:

    • Prepare a stock solution of suzetrigine in DMSO.

    • Dilute to the final working concentration (e.g., 10 nM) in the external recording solution.[10][11]

    • Establish a baseline recording of spontaneous and/or evoked action potentials.

    • Perfuse the cells with the suzetrigine-containing solution and record changes in action potential firing, amplitude, and current threshold.

  • Data Analysis:

    • Measure and compare pre- and post-drug parameters such as action potential frequency, amplitude, overshoot, and rheobase.

    • For voltage-clamp experiments, determine the IC50 by applying a range of suzetrigine concentrations and measuring the inhibition of the Nav1.8 current.

Protocol 2: In Vitro Genetic Knockdown of Nav1.8 with siRNA

This protocol provides a general framework for siRNA-mediated knockdown in cultured neurons.[16][21][22]

  • siRNA Design and Preparation:

    • Design or obtain at least two validated siRNAs targeting different sequences of the Nav1.8 mRNA (gene name: SCN10A) to control for off-target effects.

    • Include a non-targeting (scrambled) siRNA as a negative control.

  • Cell Culture and Transfection:

    • Plate DRG neurons or Nav1.8-expressing cell lines at a confluency of 50-75% in antibiotic-free medium.

    • Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Oligofectamine or Lipofectamine).

    • Add the complexes to the cells at a final siRNA concentration of approximately 0.1 µM.

    • Incubate for 24-72 hours to allow for knockdown of the target protein.

  • Validation of Knockdown:

    • Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA and perform qRT-PCR to quantify the reduction in Nav1.8 mRNA levels compared to cells treated with the scrambled control siRNA. To assess specificity, also measure mRNA levels of other Nav channel isoforms (e.g., Nav1.3, Nav1.6, Nav1.7).[21]

    • Western Blotting: Prepare cell lysates and perform Western blotting with a validated anti-Nav1.8 antibody to confirm a reduction in Nav1.8 protein levels.

    • Immunocytochemistry: Fix and stain cells with an anti-Nav1.8 antibody to visually assess the reduction in protein expression.

  • Functional Phenotype Assessment:

    • Perform whole-cell patch-clamp electrophysiology as described in Protocol 1 on the siRNA-treated cells to measure changes in Nav1.8 current density and action potential firing properties.

Protocol 3: In Vivo Assessment in Animal Models of Pain

This protocol outlines a general approach for comparing pharmacological and genetic interventions in rodent models of pain.[16][17][23][24]

  • Animal Models:

    • Induce a pain state using established models such as:

      • Neuropathic Pain: Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI).

      • Inflammatory Pain: Injection of Complete Freund's Adjuvant (CFA) into the hind paw.

  • Pharmacological Intervention:

    • Administer suzetrigine orally at a predetermined effective dose.

    • Include a vehicle control group.

  • Genetic Intervention:

    • Deliver Nav1.8-targeting siRNA or shRNA to the DRG via intrathecal or epidural injection.[16]

    • Alternatively, use Nav1.8 knockout mice.[11][17][25]

    • Include a scrambled siRNA/shRNA control group or wild-type littermates.

  • Behavioral Testing:

    • At various time points post-intervention, assess pain behaviors:

      • Mechanical Allodynia: Measure the paw withdrawal threshold to von Frey filaments.

      • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.

      • Cold Allodynia: Measure the response to a drop of acetone on the paw.

  • Data Analysis:

    • Compare the pain thresholds and latencies between the treated, knockdown/knockout, and control groups. A similar reversal of pain behaviors in the suzetrigine-treated and Nav1.8 knockdown/knockout groups validates the on-target effect of the drug.

Conclusion

The convergence of evidence from both pharmacological inhibition with suzetrigine and genetic knockdown of Nav1.8 provides a robust validation of the drug's mechanism of action. The consistent observation of reduced neuronal excitability in vitro and potent analgesia in vivo across both methodologies confirms that the therapeutic phenotype of suzetrigine is mediated through the selective inhibition of the Nav1.8 sodium channel. This comparative approach is essential for advancing novel analgesics and ensuring their efficacy and specificity.

References

Assessing the Selectivity of AMG-548 Against JNK and ERK Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase inhibitor AMG-548, with a focus on its selectivity for the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) signaling pathways. This compound is primarily characterized as a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] Understanding its activity and selectivity against other key MAPK pathways, such as JNK and ERK, is crucial for its application in research and potential therapeutic development. This guide presents quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows to aid in the objective assessment of this compound's performance relative to other kinase inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound and a selection of alternative p38, JNK, and ERK inhibitors. The data is presented as either the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), providing a quantitative measure of potency and selectivity.

Table 1: Inhibitory Activity of this compound Against p38 and JNK Isoforms

TargetThis compound Ki (nM)
p38α0.5[1][3]
p38β3.6[1][3]
p38γ2600[1][3]
p38δ4100[1][3]
JNK1>1000
JNK239[1]
JNK361[1]

Table 2: Comparative Inhibitory Activity of Alternative Kinase Inhibitors

InhibitorPrimary Target(s)Target KinaseIC50/Ki (nM)
p38 Inhibitors
VX-745p38αp38α16
BIRB-796p38αp38α0.1
JNK Inhibitors
SP600125JNK1, JNK2, JNK3JNK140
JNK240
JNK390
JNK-IN-8JNK1, JNK2, JNK3JNK14.7
JNK229
JNK31.5
ERK Inhibitors
Ulixertinib (BVD-523)ERK1, ERK2ERK1<0.3
ERK2<0.3
Temuterkib (LY3214996)ERK1, ERK2ERK15
ERK25[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of standard assays used to assess kinase inhibitor selectivity and potency.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., p38α, JNK1, ERK2)

  • Kinase-specific substrate peptide

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a DMSO control (vehicle).

  • Initiate the kinase reaction by adding [γ-³³P]ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate determination of competitive inhibition.

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding a stop buffer (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillant to each well.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Whole Blood Assay for TNFα Inhibition

This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNFα in response to lipopolysaccharide (LPS) stimulation in human whole blood.

Materials:

  • Freshly drawn human whole blood collected in heparinized tubes.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compound (e.g., this compound) dissolved in DMSO.

  • RPMI 1640 medium.

  • 96-well cell culture plates.

  • TNFα ELISA kit.

  • Incubator (37°C, 5% CO₂).

Procedure:

  • Dilute the whole blood 1:1 with RPMI 1640 medium.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a DMSO control.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Add LPS to each well to a final concentration of 100 ng/mL to stimulate TNFα production.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.

  • Centrifuge the plate to pellet the blood cells.

  • Collect the supernatant (plasma) and store it at -80°C until analysis.

  • Quantify the concentration of TNFα in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of TNFα inhibition for each compound concentration relative to the LPS-stimulated DMSO control and determine the IC50 value.

Visualizations

The following diagrams illustrate the key signaling pathways and a general workflow for assessing kinase inhibitor selectivity.

MAPK_Pathways cluster_ERK ERK Pathway cluster_JNK JNK Pathway cluster_p38 p38 Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1_2 MEK1_2 Raf->MEK1_2 ERK1_2 ERK1_2 MEK1_2->ERK1_2 TranscriptionFactors_ERK Transcription Factors (e.g., c-Fos, c-Jun) ERK1_2->TranscriptionFactors_ERK -> Nucleus StressStimuli Stress Stimuli (e.g., UV, Cytokines) MAP3K_JNK MAP3K (e.g., ASK1, MEKK1) StressStimuli->MAP3K_JNK MKK4_7 MKK4/7 MAP3K_JNK->MKK4_7 JNK JNK MKK4_7->JNK TranscriptionFactors_JNK Transcription Factors (e.g., c-Jun, ATF2) JNK->TranscriptionFactors_JNK -> Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAP3K_p38 MAP3K (e.g., TAK1, ASK1) InflammatoryStimuli->MAP3K_p38 MKK3_6 MKK3/6 MAP3K_p38->MKK3_6 p38 p38 MKK3_6->p38 DownstreamTargets Downstream Targets (e.g., MAPKAPK2, Transcription Factors) p38->DownstreamTargets

Caption: Simplified overview of the p38, JNK, and ERK MAPK signaling pathways.

experimental_workflow cluster_workflow Kinase Inhibitor Selectivity Assessment Workflow start Start: Select Kinase Inhibitor (e.g., this compound) biochemical_assay Biochemical Kinase Assay (Primary Target & Off-Targets) start->biochemical_assay In vitro Screening cell_based_assay Cell-Based Pathway Assay (e.g., Whole Blood Assay) start->cell_based_assay Cellular Context data_analysis Data Analysis: Determine IC50 / Ki Values biochemical_assay->data_analysis cell_based_assay->data_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile comparison Compare with Alternative Inhibitors selectivity_profile->comparison end Conclusion: Assess Selectivity comparison->end

Caption: General experimental workflow for assessing the selectivity of a kinase inhibitor.

References

Safety Operating Guide

Navigating the Safe Disposal of AMG-548: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of AMG-548, a potent and selective p38α inhibitor. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Disclaimer: The following disposal procedures are based on general best practices for laboratory chemical waste. Researchers must consult the specific Safety Data Sheet (SDS) provided by their supplier for this compound and adhere to all applicable federal, state, and local regulations. This guide is intended to supplement, not replace, official safety protocols.

Proper Disposal Procedures for this compound

The disposal of this compound, as with any laboratory chemical, should be approached with a clear and systematic process to ensure safety and compliance.

Step 1: Waste Identification and Segregation

  • Solid Waste: Unused or expired solid this compound should be disposed of in its original container if possible. If not, a clearly labeled, sealed container appropriate for solid chemical waste should be used. Contaminated personal protective equipment (PPE) such as gloves and lab coats, as well as contaminated lab supplies like weighing paper and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Empty Containers: Empty containers that once held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can typically be disposed of as non-hazardous waste, but institutional guidelines should be followed.

Step 2: Container Management and Labeling

  • All waste containers must be in good condition and compatible with the chemical waste.

  • Label each container with "Hazardous Waste" and the full chemical name: "this compound".

  • For mixtures, list all chemical constituents and their approximate percentages.

  • Indicate the date of waste generation on the label.

Step 3: Storage of Chemical Waste

  • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure secondary containment is used to prevent spills.

  • Segregate this compound waste from incompatible materials.

Step 4: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

PropertyValueSource
Molecular Weight 461.56 g/mol [1][2][3]
Formula C₂₉H₂₇N₅O[1][2][3]
CAS Number 864249-60-5[1][2][3]
Purity ≥98%[1][2][3]
Storage Temperature -20°C[1][2][3]
Solubility in DMSO Soluble to 100 mM[1][2]
Solubility in Ethanol Soluble to 100 mM[1][2]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the general protocol for handling chemical waste in a laboratory setting involves the steps outlined in the "Proper Disposal Procedures" section. The core of this protocol is the segregation of waste, proper labeling, safe storage, and disposal through an accredited EHS service.

Visualizing the Disposal Workflow and Signaling Pathway

To further clarify the procedural steps and the biological context of this compound, the following diagrams have been created using the Graphviz (DOT) language.

cluster_waste_generation Waste Generation cluster_segregation Segregation & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal Solid this compound Solid this compound Solid Waste Container Solid Waste Container Solid this compound->Solid Waste Container Liquid this compound Solution Liquid this compound Solution Liquid Waste Container Liquid Waste Container Liquid this compound Solution->Liquid Waste Container Contaminated Materials Contaminated Materials Contaminated Materials->Solid Waste Container Designated Waste Area Designated Waste Area Solid Waste Container->Designated Waste Area Liquid Waste Container->Designated Waste Area EHS Pickup EHS Pickup Designated Waste Area->EHS Pickup Licensed Disposal Facility Licensed Disposal Facility EHS Pickup->Licensed Disposal Facility

Caption: this compound Disposal Workflow.

Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 MAPK p38 MAPK MAPKK->p38 MAPK Downstream Targets Downstream Targets p38 MAPK->Downstream Targets This compound This compound This compound->p38 MAPK Inflammation & Apoptosis Inflammation & Apoptosis Downstream Targets->Inflammation & Apoptosis

Caption: this compound Inhibition of p38 MAPK Signaling.

References

Essential Safety and Logistical Information for Handling Amg-548

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Amg-548, a potent and selective p38α inhibitor. The following procedural guidance is designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Personal Protective Equipment (PPE)

Given the potent nature of this compound, a comprehensive approach to personal protective equipment is mandatory. The following table outlines the required PPE for various stages of handling.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) Primary: - Full-face powered air-purifying respirator (PAPR) or a combination of a fit-tested N95 (or higher) respirator and chemical splash goggles.- Double-layered nitrile gloves (outer pair with extended cuffs).- Disposable, solid-front, back-tying protective gown.- Disposable sleeve covers and shoe covers.Secondary: - All activities with the solid compound must be performed within a certified chemical fume hood, ventilated balance enclosure, or glove box.
Solution Preparation and Handling Primary: - Safety glasses with side shields or chemical splash goggles.- Single pair of nitrile gloves.- Standard laboratory coat.Secondary: - All solution preparation should be conducted within a certified chemical fume hood.
Cell Culture and In Vitro Assays Primary: - Safety glasses.- Nitrile gloves.- Standard laboratory coat.Secondary: - All manipulations should be carried out in a certified biological safety cabinet.
Spill Cleanup (Dry Powder) Primary: - Full-face powered air-purifying respirator (PAPR) or a fit-tested N95 (or higher) respirator and chemical splash goggles.- Double-layered, chemical-resistant gloves (e.g., nitrile).- Disposable, chemical-resistant coveralls.- Chemical-resistant boot covers.Secondary: - Use a spill kit specifically designed for potent powders. Avoid dry sweeping.
Waste Disposal Primary: - Safety glasses.- Nitrile gloves.- Standard laboratory coat.Secondary: - Handle all waste containers with care to prevent punctures or leaks.

Operational Plan: Step-by-Step Guidance

A systematic approach is essential when working with potent compounds like this compound. The following workflow outlines the key steps from receiving the compound to its disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal A Receiving and Storage (Store at -20°C) B Risk Assessment (Review SOPs) A->B Before Use C Don PPE (As per table) B->C Before Handling D Weighing and Aliquoting (Ventilated Enclosure/Glove Box) C->D E Solution Preparation (Chemical Fume Hood) D->E F In Vitro / In Vivo Dosing (Appropriate safety cabinet) E->F G Decontamination (Work surfaces and equipment) F->G Post-Experiment H Waste Segregation (Solid and Liquid Waste) G->H I Dispose of Waste (Follow institutional guidelines) H->I

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Disposal Plan

The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and exposure to personnel.

Waste Segregation and Collection:

  • Solid Waste:

    • All disposable PPE (gloves, gowns, shoe covers, etc.) that has come into contact with this compound should be considered contaminated.

    • Place all contaminated solid waste into a dedicated, clearly labeled, leak-proof hazardous waste container. The container should be lined with a heavy-duty plastic bag.

    • This includes used pipette tips, centrifuge tubes, and any other disposable labware.

  • Liquid Waste:

    • Collect all aqueous and solvent solutions containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste:

    • Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Method:

  • All waste contaminated with this compound must be disposed of through your institution's hazardous waste management program.

  • The primary recommended method of disposal for potent pharmaceutical compounds is incineration by a licensed hazardous waste disposal facility.

  • Do not dispose of this compound down the drain or in the regular trash.

Decontamination:

  • All non-disposable equipment and work surfaces should be decontaminated after use. A suitable decontamination solution (e.g., a validated cleaning agent or a solution of sodium hypochlorite followed by a neutralizing agent) should be used. Consult your institution's EHS for recommended procedures.

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

This compound Disposal Pathway Start Material Contaminated with this compound IsSolid Is it solid waste? Start->IsSolid IsLiquid Is it liquid waste? IsSolid->IsLiquid No SolidWaste Place in labeled hazardous solid waste container. IsSolid->SolidWaste Yes IsSharp Is it a sharp? IsLiquid->IsSharp No LiquidWaste Place in labeled hazardous liquid waste container. IsLiquid->LiquidWaste Yes SharpWaste Place in labeled hazardous sharps waste container. IsSharp->SharpWaste Yes Incinerate Dispose via institutional hazardous waste program (Incineration). IsSharp->Incinerate No (Consult EHS) SolidWaste->Incinerate LiquidWaste->Incinerate SharpWaste->Incinerate

Caption: Decision tree for the proper segregation and disposal of this compound waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amg-548
Reactant of Route 2
Amg-548

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.